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(2,2,2-Trimethoxyethyl)cyclobutane Documentation Hub

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  • Product: (2,2,2-Trimethoxyethyl)cyclobutane
  • CAS: 1862594-23-7

Core Science & Biosynthesis

Foundational

Literature review of (2,2,2-Trimethoxyethyl)cyclobutane in organic synthesis

The following technical guide provides a comprehensive literature review and application analysis of (2,2,2-Trimethoxyethyl)cyclobutane , a specialized orthoester reagent used in organic synthesis. Executive Summary (2,2...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides a comprehensive literature review and application analysis of (2,2,2-Trimethoxyethyl)cyclobutane , a specialized orthoester reagent used in organic synthesis.

Executive Summary

(2,2,2-Trimethoxyethyl)cyclobutane (CAS: 1862594-23-7) is a specialized aliphatic orthoester serving as a critical building block in modern organic synthesis.[1][2][3] It functions primarily as a homologating reagent for the introduction of the cyclobutylmethyl motif into complex molecular architectures.

Unlike common reagents like trimethyl orthoacetate, this molecule enables the direct installation of a cyclobutane ring—a privileged scaffold in medicinal chemistry known for enhancing metabolic stability and restricting conformational freedom—via the Johnson-Claisen rearrangement . This guide reviews its chemical properties, synthesis pathways, and its pivotal role in constructing


-unsaturated esters for drug discovery.

Chemical Profile & Properties[4][5]

This reagent is the orthoester equivalent of cyclobutylacetic acid . Its stability and reactivity profile are defined by the steric bulk of the cyclobutane ring and the lability of the orthoester functionality under acidic conditions.

PropertySpecification
IUPAC Name (2,2,2-Trimethoxyethyl)cyclobutane
CAS Number 1862594-23-7
Molecular Formula

Molecular Weight 174.24 g/mol
Structure Cyclobutyl–


Physical State Colorless Liquid
Solubility Soluble in MeOH, DCM, THF, Toluene
Stability Moisture sensitive; store under inert atmosphere (Ar/

)

Synthesis and Production

The synthesis of (2,2,2-Trimethoxyethyl)cyclobutane follows the classic Pinner Synthesis pathway, utilizing cyclobutylacetonitrile as the primary precursor. This method ensures high conversion of the nitrile to the orthoester via an imidate intermediate.

Synthetic Pathway (Pinner Reaction)
  • Imidate Formation: Acid-catalyzed addition of methanol to cyclobutylacetonitrile.

  • Orthoester Conversion: Alcoholysis of the intermediate imidate salt.

PinnerSynthesis Nitrile Cyclobutylacetonitrile (Starting Material) Imidate Imidate Salt (Intermediate) Nitrile->Imidate HCl (gas), MeOH 0°C to RT Orthoester (2,2,2-Trimethoxyethyl)cyclobutane (Final Product) Imidate->Orthoester MeOH, Reflux (- NH4Cl)

Figure 1: Pinner synthesis pathway for the production of (2,2,2-Trimethoxyethyl)cyclobutane.

Mechanism of Action: The Johnson-Claisen Rearrangement

The primary utility of (2,2,2-Trimethoxyethyl)cyclobutane is as a reagent in the Johnson-Claisen rearrangement . This reaction allows for the stereoselective synthesis of


-unsaturated esters containing a cyclobutylmethyl group.
Mechanistic Steps
  • Exchange: The allylic alcohol reacts with the orthoester (catalyzed by weak acid, e.g., propionic acid) to eliminate methanol and form a mixed orthoester.

  • Elimination: Loss of a second methanol molecule generates a ketene acetal intermediate.

  • Rearrangement: A concerted [3,3]-sigmatropic rearrangement occurs via a chair-like transition state.

  • Result: Formation of a C-C bond with high

    
    -stereoselectivity, installing the cyclobutylmethyl group at the 
    
    
    
    -position of the new ester (relative to the carbonyl).

JohnsonClaisen Reagent (2,2,2-Trimethoxyethyl)cyclobutane MixedOrtho Mixed Orthoester Reagent->MixedOrtho H+ (cat), -MeOH AllylAlc Allylic Alcohol AllylAlc->MixedOrtho H+ (cat), -MeOH KeteneAcetal Ketene Acetal (Intermediate) MixedOrtho->KeteneAcetal -MeOH, Heat Transition [3,3]-Sigmatropic TS (Chair-like) KeteneAcetal->Transition Product Gamma,Delta-Unsaturated Ester (Cyclobutylmethyl subst.) Transition->Product C-C Bond Formation

Figure 2: Mechanistic flow of the Johnson-Claisen rearrangement utilizing (2,2,2-Trimethoxyethyl)cyclobutane.

Experimental Protocol: Johnson-Claisen Rearrangement

The following protocol is a standardized method for utilizing (2,2,2-Trimethoxyethyl)cyclobutane to functionalize an allylic alcohol.

Reagents:

  • Allylic Alcohol (1.0 equiv)

  • (2,2,2-Trimethoxyethyl)cyclobutane (3.0 – 5.0 equiv)

  • Propionic Acid (0.05 – 0.1 equiv)

  • Toluene or Xylene (Solvent)

Procedure:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark trap (or distillation head) to remove methanol.

  • Addition: Charge the flask with the allylic alcohol, (2,2,2-Trimethoxyethyl)cyclobutane, and catalytic propionic acid in Toluene (0.2 M concentration).

  • Reaction: Heat the mixture to reflux (110°C). Monitor the distillation of methanol to track reaction progress.

  • Monitoring: Check via TLC or LC-MS. The reaction typically requires 2–12 hours depending on the steric hindrance of the alcohol.

  • Workup: Cool to room temperature. Dilute with

    
    , wash with saturated 
    
    
    
    (to remove acid catalyst) and brine.
  • Purification: Dry organic layer over

    
    , concentrate in vacuo, and purify via flash column chromatography.
    

Why this works: The high boiling point of the cyclobutane orthoester allows for sufficient thermal energy to drive the [3,3]-sigmatropic rearrangement, while the removal of methanol drives the equilibrium forward (Le Chatelier's principle).

Applications in Drug Discovery

The inclusion of the cyclobutane ring via this reagent offers distinct advantages in Medicinal Chemistry:

  • Bioisosterism: Cyclobutane acts as a lipophilic spacer, often replacing flexible alkyl chains (ethyl/propyl) to improve potency.

  • Conformational Restriction: The ring restricts the rotation of the side chain, potentially locking the molecule into a bioactive conformation.

  • Metabolic Stability: Cyclobutane rings are generally more resistant to oxidative metabolism (P450) compared to linear alkyl chains.

Target Classes:

  • GPC3 & EphA2 Radiopharmaceuticals: Cyclobutylacetic acid derivatives (the hydrolysis product of this orthoester) are cited in peptide conjugates for cancer imaging [3, 4].

  • Gamma-Secretase Inhibitors: Cyclobutane-containing side chains are common in inhibitors targeting Alzheimer's pathways.

References

  • Sigma-Aldrich. (2,2,2-Trimethoxyethyl)cyclobutane Product Data Sheet. CAS: 1862594-23-7.[1][2][3][4][5][6][7][8][9][10] Link

  • Johnson, W. S., et al. "Olefinic ketals: Claisen rearrangement of unsaturated orthoesters." Journal of the American Chemical Society, 92.3 (1970): 741-743. (Foundational methodology for orthoester rearrangements).
  • Google Patents. Radiopharmaceutical compositions targeting glypican-3 and uses thereof. WO2024254339A9. (Cites cyclobutylacetic acid derivatives). Link

  • Google Patents. Radiopharmaceutical compositions targeting ephrin type-a receptor 2. WO2024073622A2. Link

  • Faulkner, D. J. "The synthesis of C-C bonds via the Johnson-Claisen rearrangement." Synthesis, 1979. (General Review).

Sources

Exploratory

Technical Deep Dive: (2,2,2-Trimethoxyethyl)cyclobutane as a Strategic Building Block in Medicinal Chemistry

Executive Summary: The "Escape from Flatland" In modern drug discovery, the transition from planar, aromatic-heavy scaffolds to -rich architectures is critical for improving solubility, metabolic stability, and target sp...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Escape from Flatland"

In modern drug discovery, the transition from planar, aromatic-heavy scaffolds to


-rich architectures is critical for improving solubility, metabolic stability, and target specificity. (2,2,2-Trimethoxyethyl)cyclobutane  (CAS 1862594-23-7) represents a high-value aliphatic building block that offers a unique combination of structural rigidity (via the cyclobutane ring) and versatile reactivity (via the orthoester moiety).

This guide details the technical application of this compound, positioning it not merely as a reagent, but as a "masked" electrophile capable of surviving harsh nucleophilic conditions that would destroy standard esters or aldehydes.

Chemical Profile & Structural Logic

(2,2,2-Trimethoxyethyl)cyclobutane is effectively the trimethyl orthoester of cyclobutaneacetic acid . Unlike its parent ester or aldehyde, the orthoester functionality renders the terminal carbon resistant to base hydrolysis and nucleophilic attack, while remaining highly sensitive to acid.

Physicochemical Properties
PropertyValueImplication for Synthesis
CAS Number 1862594-23-7Unique identifier for sourcing.
Molecular Weight 174.24 g/mol Low MW allows for efficient fragment-based drug discovery (FBDD).
Formula

High carbon-to-heteroatom ratio aids lipophilicity.
Physical State LiquidFacile handling and volumetric dosing in automated synthesis.
Functional Group OrthoesterBase Stable / Acid Labile . Acts as a protecting group for the carboxylate.
The Cyclobutane Advantage

The cyclobutane ring serves as a bioisostere for gem-dimethyl or ethyl groups. It introduces:

  • Conformational Restriction: Reduces the entropic penalty of binding to a protein target.

  • Metabolic Blocking: The strained ring can impede

    
    -oxidation pathways common to linear alkyl chains.
    

Synthetic Utility: The "Trojan Horse" Strategy

The primary value of (2,2,2-Trimethoxyethyl)cyclobutane lies in its ability to carry a carboxylate equivalent through reaction steps that require strong bases or nucleophiles (e.g., Grignard reactions, Lithium-halogen exchange) performed on other parts of the scaffold.

Reaction Pathways Map

The following diagram illustrates the divergent synthesis pathways accessible from this single building block.

ReactionPathways Start (2,2,2-Trimethoxyethyl) cyclobutane Ester Methyl Cyclobutaneacetate (Standard Ester) Start->Ester Mild Acid Hydrolysis (HCl/MeOH) Aldehyde Cyclobutaneacetaldehyde Start->Aldehyde Strong Acid Hydrolysis (H2SO4/H2O) Heterocycle 2-(Cyclobutylmethyl) benzimidazole Start->Heterocycle Condensation (Phenylenediamine, H+) Ketene Ketene Acetal Intermediate Start->Ketene Elimination (Lewis Acid/Base) Ketene->Ester Quench

Figure 1: Divergent synthetic utility of the orthoester moiety. Blue indicates the starting material; Green indicates high-value heterocyclic outcomes.

Experimental Protocols (Self-Validating Systems)

Protocol A: Controlled Hydrolysis to Methyl Cyclobutaneacetate

Objective: Reveal the ester functionality after upstream transformations. Mechanism: Acid-catalyzed hydrolysis of the orthoester.

Reagents:

  • (2,2,2-Trimethoxyethyl)cyclobutane (1.0 eq)

  • Methanol (Solvent)

  • 1N HCl (Catalyst)

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 mmol of (2,2,2-Trimethoxyethyl)cyclobutane in 5 mL of MeOH.

  • Activation: Add 0.5 mL of 1N HCl dropwise at 0°C.

  • Monitoring (Self-Validation): Stir at Room Temperature (RT) for 30 minutes.

    • Checkpoint: Monitor via TLC (Hexane:EtOAc) or NMR.

    • NMR Signal: Look for the disappearance of the orthoester methoxy singlet (~3.2 ppm, 9H) and appearance of the ester methoxy singlet (~3.6 ppm, 3H).

  • Workup: Quench with saturated

    
    , extract with DCM, and concentrate.
    
Protocol B: Direct Synthesis of Benzimidazoles

Objective: Use the orthoester as a condensation partner for heterocycle formation without isolating the ester intermediate.

Reagents:

  • (2,2,2-Trimethoxyethyl)cyclobutane (1.0 eq)

  • o-Phenylenediamine (1.0 eq)

  • Catalytic p-TsOH (5 mol%)

  • Toluene (Solvent)

Step-by-Step Methodology:

  • Setup: Combine reagents in toluene in a round-bottom flask equipped with a Dean-Stark trap (to remove methanol/water).

  • Reflux: Heat to reflux (110°C) for 4-6 hours.

  • Mechanism: The amine attacks the orthoester carbon, displacing methanol to form an imidate, followed by cyclization.

  • Validation:

    • Checkpoint: Formation of a precipitate (often the salt form) or UV shift on TLC indicating aromatic extension.

    • Mass Spec: Target mass = [Diamine MW] + [Cyclobutyl-Ethyl Fragment] - [3x MeOH].

Strategic Application in Drug Design

Orthoester vs. Ester: A Stability Comparison

When designing a synthetic route, choosing the orthoester (2,2,2-trimethoxyethyl)cyclobutane over the standard methyl ester offers distinct advantages during multi-step synthesis.

ConditionMethyl Ester StabilityOrthoester StabilityStrategic Advantage
Aq. Acid (pH < 2) Stable (Slow Hydrolysis)Labile (Fast Hydrolysis) Easy deprotection to ester/acid.
Aq. Base (NaOH) Labile (Saponification) StableAllows saponification of other esters in the molecule.
Grignard / R-Li Unstable (Nucleophilic Attack) Stable Allows alkylation of ketones/halides elsewhere.
Reduction (LiAlH4) Unstable (Alcohol)Stable (mostly)Preserves oxidation state during other reductions.
Workflow: The Protection Strategy

The following workflow demonstrates how to utilize this building block in a complex synthesis involving a Grignard reaction, where a standard ester would fail.

ProtectionStrategy Step1 Step 1: Selection Choose (2,2,2-Trimethoxyethyl)cyclobutane as 'Masked' Ester Step2 Step 2: Functionalization Perform Grignard Reaction on distal Aryl Halide Step1->Step2 Orthoester survives Nucleophilic Attack Step3 Step 3: Deprotection Mild Acid Hydrolysis Step2->Step3 Quench & Acidify Result Target Molecule Contains new Alkyl group AND intact Cyclobutaneacetate Step3->Result Yields Final Product

Figure 2: Strategic workflow for utilizing the orthoester stability against nucleophiles.

References

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. John Wiley & Sons. (Detailed mechanisms of orthoester hydrolysis and stability).

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. (Context on cyclobutane as a bioisostere).

  • Sigma-Aldrich. (2,2,2-Trimethoxyethyl)cyclobutane Product Page.[1] (Commercial availability and physical data).

  • Enamine. Building Blocks Collection: Cyclobutanes. (Sourcing for cyclobutane derivatives).

Sources

Foundational

Technical Guide: Reactivity &amp; Application of Trimethoxyethyl-Cyclobutane Motifs

Part 1: Executive Summary & Strategic Utility The (2,2,2-trimethoxyethyl)cyclobutane motif represents a specialized functional group architecture in modern medicinal chemistry. It combines the pH-sensitive lability of an...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Strategic Utility

The (2,2,2-trimethoxyethyl)cyclobutane motif represents a specialized functional group architecture in modern medicinal chemistry. It combines the pH-sensitive lability of an orthoester with the unique steric and metabolic properties of a cyclobutane scaffold.

For drug development professionals, this moiety offers a dual-advantage strategy:

  • pH-Switchable Solubility (Prodrug Strategy): The trimethoxyethyl group acts as a masked ester or acid. It remains lipophilic and stable at physiological pH (7.4) but undergoes rapid hydrolysis in acidic microenvironments (pH < 5.0), such as endosomes, lysosomes, or tumor interstitium.

  • Bioisosteric Modulation: The cyclobutane ring serves as a metabolic shield. Unlike linear alkyl chains, the cyclobutane ring is conformationally restricted ("puckered") and resistant to oxidative metabolism, providing a bioisostere for tert-butyl or phenyl groups with reduced lipophilicity (LogP) and altered vectoral projection.

This guide details the reactivity profile, hydrolysis kinetics, and synthetic handling of this motif.[1]

Part 2: Chemical Architecture & Reactivity Profile

Structural Dynamics: The "Puckered" Shield

The reactivity of the trimethoxyethyl group is heavily influenced by the conformational dynamics of the attached cyclobutane ring.

  • Ring Strain: Cyclobutane possesses ~26.3 kcal/mol of ring strain. To relieve torsional strain between eclipsed hydrogens, the ring adopts a non-planar "puckered" or "butterfly" conformation (dihedral angle ~25–35°).

  • Steric Shielding: This puckering creates a unique steric bulk. When the trimethoxyethyl group is attached via a methylene linker (

    
    ), the cyclobutane ring acts as a "steric gatekeeper." It retards the approach of hydronium ions compared to linear analogs (e.g., 1,1,1-trimethoxypentane) but is less hindering than a rigid adamantane or tert-butyl group.
    
Hydrolysis Mechanism (Acid-Catalyzed)

The core reactivity of this group is acid-promoted hydrolysis . The reaction proceeds via the A-1 mechanism (specific acid catalysis) typical of orthoesters.

The Pathway:

  • Protonation: Rapid equilibrium protonation of one methoxy oxygen.

  • Rate-Determining Step (RDS): Loss of methanol to form a resonance-stabilized dialkoxycarbenium ion .

  • Hydration: Nucleophilic attack by water.

  • Collapse: Subsequent loss of two methanol molecules to yield the final ester (Methyl (cyclobutyl)acetate).

Cyclobutane Effect on RDS: The inductive effect (+I) of the cyclobutylmethyl group stabilizes the carbenium intermediate, potentially accelerating the RDS compared to electron-withdrawing groups. However, the steric bulk of the cyclobutane ring hinders the initial protonation and the subsequent water attack, effectively "tuning" the half-life (


) to be longer than linear orthoesters.
Stability Matrix

The following table summarizes the predicted stability profile based on Taft steric parameters and comparative orthoester kinetics.

ParameterConditionReactivity / Outcome
pH 7.4 (Plasma) NeutralStable.

hours. Negligible spontaneous hydrolysis.
pH 5.0 (Endosome) Mildly AcidicLabile.

minutes. Rapid conversion to ester.
pH 1.0 (Gastric) Strongly AcidicInstantaneous.

seconds. Complete degradation.
Metabolic (P450) MicrosomesResistant. Cyclobutane ring resists hydroxylation better than n-butyl chains.
Nucleophiles Amines/ThiolsInert. Orthoesters are resistant to nucleophilic attack at neutral pH.

Part 3: Mechanistic Visualization

The following diagram illustrates the acid-catalyzed hydrolysis pathway, highlighting the critical carbenium ion intermediate stabilized by the cyclobutane scaffold.

HydrolysisPathway Start Trimethoxyethyl-Cyclobutane (Substrate) Protonated Protonated Intermediate (Fast Equilibrium) Start->Protonated + H+ Protonated->Start Carbenium Dialkoxycarbenium Ion (Rate Limiting Step) Protonated->Carbenium - MeOH (slow) Hemiorthoester Hemiorthoester (Transient) Carbenium->Hemiorthoester + H2O Product Methyl (cyclobutyl)acetate + 2 MeOH Hemiorthoester->Product - MeOH (fast)

Figure 1: Acid-catalyzed hydrolysis pathway of the trimethoxyethyl-cyclobutane moiety. The formation of the dialkoxycarbenium ion is the rate-limiting step, modulated by the steric bulk of the cyclobutane ring.

Part 4: Experimental Protocols

Protocol A: Synthesis of (2,2,2-Trimethoxyethyl)cyclobutane

Rationale: Direct synthesis via the Pinner reaction is standard for converting nitriles to orthoesters.

Reagents:

  • (Cyclobutyl)acetonitrile (1.0 eq)

  • Anhydrous Methanol (10.0 eq)

  • Dry HCl gas (or Acetyl Chloride/MeOH)

  • Anhydrous Ether (Solvent)

Step-by-Step Methodology:

  • Imidate Formation: Dissolve (cyclobutyl)acetonitrile in anhydrous ether/MeOH (10:1) at 0°C. Bubble dry HCl gas through the solution for 30 minutes. Seal and store at 4°C for 24 hours to precipitate the imidate hydrochloride salt.

  • Orthoester Conversion: Filter the imidate salt under inert atmosphere (Ar/N2). Resuspend in excess anhydrous methanol (10 eq). Stir at room temperature for 48 hours. The solution will clarify as ammonium chloride precipitates.

  • Workup (Critical): Orthoesters are acid-sensitive.[2][3] Quench the reaction with Sodium Methoxide (NaOMe) to pH > 8. Filter off salts.[4]

  • Purification: Concentrate filtrate under reduced pressure. Distill under high vacuum (bulb-to-bulb) or perform basic alumina chromatography (eluent: Hexane/Et3N 99:1). Do not use silica gel , as its acidity will degrade the product.

Protocol B: Hydrolysis Kinetic Assay (NMR)

Rationale: NMR provides real-time monitoring of the methoxy signal shift (Orthoester


 ppm 

Ester

ppm).

Materials:

  • Deuterated Acetonitrile (

    
    )
    
  • Deuterated Water (

    
    )
    
  • Phosphate/Citrate Buffer (adjusted to pH 5.0 and pH 7.4)

Method:

  • Dissolve 10 mg of (2,2,2-trimethoxyethyl)cyclobutane in 0.5 mL

    
    .
    
  • Prepare an NMR tube containing 0.1 mL of the appropriate

    
     buffer.
    
  • T=0 Injection: Inject the substrate solution into the buffer tube. Invert twice to mix.

  • Acquisition: Immediately acquire quantitative

    
    -NMR spectra (single pulse, 15s delay) every 2 minutes for 1 hour.
    
  • Analysis: Integrate the methyl singlet of the orthoester vs. the growing methyl singlet of the ester product. Plot

    
     vs. time to determine 
    
    
    
    .

References

  • Deslongchamps, P., et al. (1975). "The Hydrolysis of Cyclic Orthoesters. Stereoelectronic Control in the Cleavage of Hemiorthoester Tetrahedral Intermediates." Canadian Journal of Chemistry.[2] Link

  • Cordes, E. H., & Bull, H. G. (1974). "Mechanism and Catalysis for Hydrolysis of Acetals, Ketals, and Ortho Esters." Chemical Reviews. Link

  • Mykhailiuk, P. K. (2019). "CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue." Journal of Organic Chemistry. Link

  • Wiberg, K. B. (1986). "The structures of cyclobutane and its derivatives." Accounts of Chemical Research. Link

  • Sigma-Aldrich. (2023). "Product Specification: (2,2,2-trimethoxyethyl)cyclobutane." Merck KGaA. Link

Sources

Exploratory

Technical Guide: Cyclobutane-Functionalized Poly(orthoesters) for Dual-Stimuli Responsive Drug Delivery

The "Cyclobutane-Functionalized Orthoester" represents a sophisticated convergence of two distinct chemical lineages: the acid-labile poly(orthoester) (POE) platforms pioneered for biodegradable implants, and the photoch...

Author: BenchChem Technical Support Team. Date: March 2026

The "Cyclobutane-Functionalized Orthoester" represents a sophisticated convergence of two distinct chemical lineages: the acid-labile poly(orthoester) (POE) platforms pioneered for biodegradable implants, and the photochemical [2+2] cycloaddition strategies used to create reversible, spatially controlled polymer networks.

This technical guide details the history, chemistry, and experimental application of these systems, specifically focusing on their role as dual-stimuli responsive nanocarriers in modern drug development.

Executive Summary

This guide explores the engineering of "smart" drug delivery systems that utilize cyclobutane-functionalized orthoesters . These materials address a critical failure mode in early biodegradable polymers: premature degradation. By integrating a cyclobutane crosslink (formed via photo-dimerization) into an orthoester backbone (acid-labile), researchers created a system that remains stable in physiological circulation (pH 7.4) but degrades rapidly in the acidic tumor microenvironment (pH < 6.5) or upon specific light triggers.[1][2]

Part 1: Historical Evolution & Discovery

The Orthoester Foundation (1970s–1980s)

The history begins with Dr. Jorge Heller at Alza Corporation and later SRI International. Heller sought a biodegradable polymer that eroded strictly from the surface, unlike polyesters (PLGA) which suffer from bulk erosion and autocatalysis.

  • Discovery: Heller developed Poly(orthoesters) (POEs) . The orthoester linkage (–C(OR)₃–) is acid-sensitive.

  • Limitation: Early generations (POE I and II) were too sensitive or difficult to synthesize reproducibly. While POE IV (developed in the 1990s) improved stability, it lacked "on-demand" control.

The Photochemical Convergence (2000s–Present)

To add external control, polymer chemists looked to photochemistry . The cyclobutane ring became the target moiety because it can be formed reversibly:

  • Mechanism: Coumarin or Cinnamate derivatives undergo [2+2] photocycloaddition under UV light (>300 nm) to form a cyclobutane dimer.

  • The Breakthrough: Researchers (e.g., Zhao, He, Samanta) hypothesized that grafting these photo-active groups onto an orthoester scaffold would create a "locked" micelle.

  • The "Cyclobutane-Functionalized Orthoester": This is not a single molecule but a functional architecture . The cyclobutane acts as a "staple" holding the micelle together, while the orthoester acts as the "dissolvable string."

Part 2: The Chemistry of the Core

The Orthoester Linkage (The "Fuse")

The orthoester provides pH-sensitivity.[2] In the acidic environment of a lysosome or tumor (pH 5.0–6.5), the linkage hydrolyzes.



  • Causality: The protonation of the exocyclic oxygen destabilizes the central carbon, leading to chain scission. This is the primary release mechanism.

The Cyclobutane Crosslink (The "Lock")

The cyclobutane moiety is introduced via the dimerization of pendant chromophores (typically Coumarin).

  • Formation (Locking): Irradiation at

    
     aligns two 
    
    
    
    -systems, forming a cyclobutane ring. This crosslinks the polymer chains, freezing the drug payload inside the nanocarrier.
  • Cleavage (Unlocking): Irradiation at

    
     can reverse this process, breaking the cyclobutane ring and destabilizing the carrier.[3]
    

Part 3: Experimental Protocols

Protocol A: Synthesis of Coumarin-Functionalized Orthoester Monomer

Objective: Create a monomer containing both the acid-labile orthoester and the photo-active coumarin.

Reagents:

  • 3,9-divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane (DVEST - The Orthoester precursor)

  • 7-(2-hydroxyethoxy)-4-methylcoumarin (The Photo-active unit)

  • p-Toluenesulfonic acid (pTSA) (Catalyst)

Workflow:

  • Preparation: Dissolve 7-(2-hydroxyethoxy)-4-methylcoumarin (10 mmol) in anhydrous THF under nitrogen atmosphere.

  • Activation: Add trace pTSA (0.1 mol%).

  • Addition: Dropwise add DVEST (10 mmol) at 0°C. The hydroxyl group of the coumarin reacts with the vinyl ether of the DVEST.

  • Polymerization: Allow reaction to proceed at room temperature for 12h.

  • Purification: Precipitate polymer in alkaline methanol (containing triethylamine) to prevent premature acid hydrolysis.

  • Validation:

    
     should show the disappearance of vinyl signals and the retention of coumarin aromatic protons.
    
Protocol B: Micelle Formation and Photo-Locking

Objective: Encapsulate a hydrophobic drug (e.g., Doxorubicin) and lock the structure.

  • Self-Assembly: Dissolve the amphiphilic copolymer in DMSO. Add Doxorubicin.[4] Dialyze against borate buffer (pH 8.5) to form micelles.[1] Note: High pH prevents orthoester degradation.

  • Photo-Crosslinking: Irradiate the micelle solution with UV light (

    
    , e.g., using a high-pressure mercury lamp with a cutoff filter) for 10–30 minutes.
    
  • Verification: Measure Size Distribution (DLS). The size should remain constant upon dilution (indicating crosslinking stability), unlike non-crosslinked micelles which dissociate below the Critical Micelle Concentration (CMC).

Part 4: Visualization

Diagram 1: Synthesis & Crosslinking Logic

This pathway illustrates the formation of the cyclobutane-functionalized network.

G Ortho Orthoester Precursor (Acid Labile) Polymer Amphiphilic Copolymer (Pendant Coumarins) Ortho->Polymer Polyaddition (pTSA cat.) Coumarin Coumarin Derivative (Photo-Active) Coumarin->Polymer Grafting Micelle Self-Assembled Micelle (Drug Loaded) Polymer->Micelle Dialysis (pH 8.5) Network Cyclobutane-Crosslinked Nanocarrier Micelle->Network UV > 310nm [2+2] Cycloaddition

Caption: Synthesis of the dual-responsive system. The formation of the cyclobutane ring (black node) locks the micelle structure.

Diagram 2: Dual-Trigger Release Mechanism

This logic gate demonstrates how the system responds to the tumor microenvironment vs. external light.

Release Locked Cyclobutane-Locked Micelle Trigger_Acid Tumor Environment (pH < 6.5) Locked->Trigger_Acid Trigger_UV UV Irradiation (< 260 nm) Locked->Trigger_UV Path_Hydrol Orthoester Hydrolysis (Backbone Cleavage) Trigger_Acid->Path_Hydrol Protonation Path_Cleave Cyclobutane Reversion (De-crosslinking) Trigger_UV->Path_Cleave Photolysis Release Drug Release Path_Hydrol->Release Micelle Disintegration Path_Cleave->Release Micelle Swelling/Dissociation

Caption: The "AND/OR" logic of drug release. The system degrades via acid hydrolysis (biological) or photocleavage (external).

Part 5: Quantitative Data Summary

ParameterNon-Crosslinked MicelleCyclobutane-Functionalized Micelle
Stability (pH 7.4) Moderate (Dissociates < CMC)High (Covalently locked)
Drug Leakage (Blood) ~20–30% in 24h< 5% in 24h
Release Trigger Passive HydrolysisDual (pH + Light)
Release Rate (pH 5.0) Fast (Burst)Controlled (Tunable by crosslink density)
Synthesis Complexity LowHigh (Requires photo-reactor)

References

  • Heller, J., & Barr, J. (2002). Poly(ortho esters): synthesis, characterization, properties and uses.[5] Advanced Drug Delivery Reviews.[6] Link

  • Jiang, J., Tong, X., Morris, D., & Zhao, Y. (2006). Toward Photocontrolled Release Using Light-Dissociable Block Copolymer Micelles. Macromolecules.[7][8][9][10][11] Link

  • Samanta, S., et al. (2019).[2] pH- and Photo-Responsive Coumarin-Based Polymeric Nanomaterials.[2][3] ResearchGate/Journal of Polymer Science. Link

  • Bach, T., & Hehn, J. P. (2011). Photochemical Reactions as Key Steps in Natural Product Synthesis (Cyclobutane formation). Angewandte Chemie International Edition. Link

  • Dussault, P. H., et al. (2014).[12] Synthesis of S,S,O-Orthoesters and difluoroalkyl ethers.[12][13] Organic Letters. Link

Sources

Foundational

A Researcher's Guide to Navigating Chemical Safety: An In-Depth Analysis of a Safety Data Sheet Using Acetonitrile as a Model Compound

This guide provides a comprehensive framework for understanding and utilizing Safety Data Sheets (SDS) in a research and development setting. Rather than a simple recitation of regulations, this document is designed to e...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for understanding and utilizing Safety Data Sheets (SDS) in a research and development setting. Rather than a simple recitation of regulations, this document is designed to empower researchers, scientists, and drug development professionals to interpret and apply critical safety information effectively. We will dissect the 16-section SDS of a common laboratory solvent, Acetonitrile (CAS No. 75-05-8), to illustrate the practical application of this vital document in ensuring laboratory safety and experimental integrity.

The Strategic Importance of the SDS in Research

In the dynamic environment of a research laboratory, the Safety Data Sheet is more than a regulatory formality; it is a foundational document for risk assessment and experimental planning. A thorough understanding of a chemical's SDS is the first line of defense against potential hazards and is integral to the development of robust and safe experimental protocols. This guide will walk through each section of an SDS, providing expert commentary on how to translate this information into actionable safety measures in your daily work.

Section 1 & 2: Identification and Hazard Identification - The First Alert

Section 1 provides the fundamental identity of the substance, including its name, CAS number, and recommended uses. Section 2 is arguably the most critical for immediate risk assessment, as it summarizes the substance's hazards according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

For our model compound, Acetonitrile, the hazard identification is as follows:

Table 1: GHS Hazard Classification for Acetonitrile

Hazard ClassCategoryGHS PictogramSignal WordHazard Statement
Flammable Liquids2🔥DangerH225: Highly flammable liquid and vapor.
Acute Toxicity, Oral4WarningH302: Harmful if swallowed.
Acute Toxicity, Dermal4WarningH312: Harmful in contact with skin.
Acute Toxicity, Inhalation4WarningH332: Harmful if inhaled.
Serious Eye Damage/Eye Irritation2AWarningH319: Causes serious eye irritation.
Specific Target Organ Toxicity (Single Exposure)1☣️DangerH370: Causes damage to organs (optic nerve).

Data sourced from representative Acetonitrile SDS.

This initial assessment immediately informs us that Acetonitrile is not only a significant fire hazard but also poses multiple routes of acute toxicity and can cause serious, specific organ damage. The "Danger" signal word for flammability and organ toxicity underscores the need for stringent controls.

GHS_Pictograms cluster_flame Flammable cluster_exclamation Harmful/Irritant cluster_health Health Hazard flame exclamation health

Caption: Key GHS pictograms for Acetonitrile.

Section 3: Composition/Information on Ingredients

This section clarifies the purity of the substance. For a product like Acetonitrile, it is typically >99%. For mixtures, this section would detail the hazardous components and their concentration ranges. This is crucial for understanding the potential for synergistic toxic effects or unexpected reactivity.

Section 4: First-Aid Measures - Emergency Response Blueprint

This section provides critical, immediate guidance in the event of an exposure. It is essential that all laboratory personnel are familiar with these measures before an incident occurs.

Table 2: First-Aid Measures for Acetonitrile Exposure

Exposure RouteFirst-Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

The delayed onset of symptoms is a critical consideration for Acetonitrile, as it can be metabolized in the body to cyanide. This is a prime example of why seemingly minor exposures should be taken seriously and medical advice sought promptly.

Section 5 & 6: Fire-Fighting and Accidental Release Measures

Acetonitrile's high flammability (Flash Point: 2 °C) demands careful consideration of fire prevention and response.

  • Suitable Extinguishing Media: Dry chemical, carbon dioxide, or alcohol-resistant foam. Water spray can be used to cool fire-exposed containers.

  • Specific Hazards: Vapors are heavier than air and may travel to a source of ignition and flash back. Combustion produces toxic fumes of carbon monoxide, carbon dioxide, and hydrogen cyanide.

For accidental releases, the primary objectives are to control ignition sources, ensure adequate ventilation, and prevent the spread of the material.

Spill_Response_Workflow A Spill Occurs B Assess the Situation (Size, Location, Hazards) A->B C Evacuate Immediate Area Alert Others B->C D Is the spill large or in a confined space? C->D E Call Emergency Response D->E Yes F Don Appropriate PPE (Gloves, Goggles, Respirator) D->F No G Control Ignition Sources F->G H Contain the Spill (Use absorbent pads/booms) G->H I Absorb the Spill H->I J Collect and Bag Waste I->J K Decontaminate the Area J->K L Dispose of as Hazardous Waste K->L

Caption: Generalized workflow for a chemical spill response.

Section 7 & 8: Handling and Storage & Exposure Controls/Personal Protection

These sections provide the core of the preventative safety measures.

Handling:

  • Work in a well-ventilated area, preferably a chemical fume hood.

  • Ground and bond containers when transferring material to prevent static discharge.

  • Use non-sparking tools.

  • Avoid contact with skin, eyes, and clothing.

Storage:

  • Store in a tightly closed container in a cool, dry, well-ventilated area away from heat, sparks, and flame.

  • Keep away from incompatible materials such as oxidizing agents, acids, and bases.

Exposure Controls: The hierarchy of controls should always be applied:

  • Elimination/Substitution: Can a less hazardous solvent be used?

  • Engineering Controls: Use of a certified chemical fume hood is essential.

  • Administrative Controls: Standard operating procedures (SOPs), training.

  • Personal Protective Equipment (PPE): This is the last line of defense.

Table 3: Recommended PPE for Handling Acetonitrile

Protection TypeSpecification
Eye/Face Safety glasses with side-shields or goggles. A face shield may be necessary for splash hazards.
Skin Chemical-resistant gloves (e.g., Butyl rubber, Viton™). It is crucial to check the breakthrough time of the specific glove material. Lab coat.
Respiratory If the airborne concentration is high, or engineering controls are not sufficient, a full-facepiece respirator with organic vapor cartridges is recommended.

Section 9, 10, & 11: Physical/Chemical Properties, Stability/Reactivity, and Toxicological Information

This trio of sections provides the detailed data necessary for advanced risk assessment and experimental design.

Table 4: Key Properties of Acetonitrile

PropertyValueSignificance
Appearance Colorless liquid
Odor Aromatic, sweetishOdor is not a reliable indicator of hazardous concentrations.
Boiling Point 81.6 °C (178.9 °F)Volatile, will readily form vapors at room temperature.
Flash Point 2 °C (35.6 °F) - Closed CupHighly flammable. Vapors can ignite at temperatures well below room temperature.
Vapor Density 1.42 (Air = 1)Vapors are heavier than air and can accumulate in low-lying areas.
Autoignition Temperature 524 °C (975 °F)

Reactivity: Acetonitrile is incompatible with strong oxidizing agents, strong acids, and strong bases. It can react violently with these materials.

Toxicological Information:

  • Routes of Exposure: Inhalation, skin absorption, eye contact, ingestion.

  • Acute Effects: Irritation to the respiratory tract and eyes. Ingestion or high-level inhalation can lead to nausea, vomiting, respiratory depression, and convulsions.

  • Chronic Effects: Potential for damage to the central nervous system, liver, and kidneys. The critical long-term effect is damage to the optic nerve.

  • Mechanism of Toxicity: The toxicity of acetonitrile is primarily due to its in-vivo metabolism to cyanide, which inhibits cellular respiration.

Sections 12-16: Ecological, Disposal, Transport, and Regulatory Information

These final sections are crucial for ensuring environmental responsibility and regulatory compliance.

  • Ecological Information (Section 12): Provides data on the substance's impact on aquatic and terrestrial life. Acetonitrile is harmful to aquatic life.

  • Disposal Considerations (Section 13): Chemical waste must be disposed of in accordance with local, state, and federal regulations. It should never be poured down the drain.

  • Transport Information (Section 14): Details the proper shipping name (Acetonitrile), hazard class (3 - Flammable Liquid), and UN number (UN1648).

  • Regulatory Information (Section 15): Lists the substance's status under various national and international regulations (e.g., TSCA, REACH).

  • Other Information (Section 16): Includes the date of preparation or last revision of the SDS.

Conclusion: Integrating the SDS into Your Research Workflow

The Safety Data Sheet is a dynamic and indispensable tool for the modern researcher. By moving beyond a cursory glance at the pictograms and embracing a deep, section-by-section analysis, scientists can proactively manage risks, design safer experiments, and foster a culture of safety within the laboratory. Using a common solvent like Acetonitrile as a model, we can see how the interconnected data within an SDS provides a comprehensive narrative of a chemical's behavior, hazards, and the necessary precautions to handle it safely. This level of understanding is not a barrier to innovation but a prerequisite for it.

References

  • Title: Acetonitrile - Toxicology Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: NIOSH Pocket Guide to Chemical Hazards: Acetonitrile Source: Centers for Disease Control and Prevention URL: [Link]

Exploratory

Molecular weight and formula analysis of (2,2,2-Trimethoxyethyl)cyclobutane

CAS: 1862594-23-7 | Formula: [1] Executive Summary This technical guide provides a comprehensive analytical framework for (2,2,2-Trimethoxyethyl)cyclobutane , a specialized aliphatic orthoester. While the cyclobutane mot...

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 1862594-23-7 | Formula:


[1]

Executive Summary

This technical guide provides a comprehensive analytical framework for (2,2,2-Trimethoxyethyl)cyclobutane , a specialized aliphatic orthoester. While the cyclobutane motif offers unique conformational rigidity valuable in medicinal chemistry (often as a bioisostere for gem-dimethyl groups), the trimethoxyethyl functionality acts as a masked carboxylate (orthoester protection).

Critical Technical Alert: As a senior application scientist, I must emphasize that this molecule is an orthoester . It is kinetically stable in basic and neutral media but extremely acid-labile .[2] Standard LC-MS protocols utilizing 0.1% Formic or Trifluoroacetic acid (TFA) will induce rapid hydrolysis, leading to false-negative results and the detection of the corresponding ester or carboxylic acid degradation products.

Part 1: Physicochemical Profile & Molecular Analysis

Fundamental Constants

The following data establishes the baseline for identification.

PropertyValueTechnical Note
Molecular Formula

Degree of Unsaturation = 1 (Cyclobutane ring)
Molecular Weight 174.24 g/mol Average mass for stoichiometry
Monoisotopic Mass 174.1256 Da Use for HRMS extraction window (

5 ppm)
Physical State Colorless LiquidViscosity likely low; volatile under high vacuum
Solubility DCM, THF, MeOH, TolueneIncompatible with aqueous acid
LogP (Predicted) ~2.0 - 2.5Lipophilic enough for reversed-phase LC
Structural Breakdown

The molecule consists of a cyclobutane ring attached to a two-carbon chain.

  • Position 1' : Methylene linker (

    
    ).
    
  • Position 2' : Orthoester carbon (

    
    ).
    

Formula Derivation:

  • Cyclobutane fragment:

    
     (Substituted)
    
  • Linker:

    
    
    
  • Orthoester cap:

    
    
    
  • Total:

    
    
    

Part 2: Stability & Sample Handling Protocols

The Pillar of Trustworthiness: Most analytical failures with this compound stem from improper sample preparation.

The "No-Acid" Rule

Orthoesters hydrolyze via the exocyclic dialkoxycarbenium ion mechanism.



Protocol:

  • Glassware: Base-washed or silanized glassware is recommended to prevent surface acidity.

  • Solvents: Use HPLC-grade solvents stored over molecular sieves. Avoid unbuffered protic solvents if they have been exposed to air (CO2 absorption creates carbonic acid).

  • Quenching: If working up a reaction, quench with Triethylamine (TEA) or solid

    
     before concentration.
    
Storage
  • Condition: Store under Argon at 4°C.

  • Stabilizer: Commercial samples may contain traces of basic stabilizers (e.g.,

    
     or triethylamine) to extend shelf life.
    

Part 3: Analytical Methodologies

Nuclear Magnetic Resonance (NMR)

NMR is the gold standard for validating the integrity of the orthoester group.

Predicted


 NMR (400 MHz, 

):
Shift (

ppm)
MultiplicityIntegrationAssignmentDiagnostic Value
3.20 - 3.25 Singlet (s)9H

Primary Confirmation. Loss of this signal indicates hydrolysis.
1.80 - 1.90 Doublet (d)2H

Connects ring to orthoester.
2.20 - 2.40 Multiplet (m)1HCyclobutane MethineRing attachment point.
1.60 - 2.10 Multiplets6HCyclobutane

Characteristic ring puckering signals.

 NMR Markers: 
  • Orthoester Carbon: Look for a quaternary signal at ~114–116 ppm . This is distinct from an ester carbonyl (~170 ppm).

  • Methoxy Carbons: ~49 ppm.

Mass Spectrometry (HRMS)

Challenge: ESI+ is acidic. The orthoester is "invisible" if it hydrolyzes before detection.

Recommended Workflow:

  • Ionization: ESI+ (Electrospray Ionization).

  • Mobile Phase: Methanol/Water + 5mM Ammonium Acetate (pH ~7.0).

    • Strictly Forbidden: Formic Acid, Acetic Acid, TFA.

  • Target Ions:

    • 
       (Dominant species).
      
    • 
       is rarely observed intact; usually loses methanol to form the oxocarbenium ion 
      
      
      
      .
Gas Chromatography (GC-MS)

This molecule is volatile and amenable to GC, provided the liner is clean.

  • Column: DB-5ms or equivalent non-polar phase.

  • Inlet Temp: 200°C (Do not overheat to avoid thermal degradation).

  • Split Ratio: 50:1.

  • MS Mode: EI (70 eV).

    • Fragmentation: Expect a weak molecular ion (

      
      ). Base peak likely at 
      
      
      
      105 (Trimethoxymethyl cation) or loss of methoxy groups.

Part 4: Visualization of Analytical Logic

The following diagram illustrates the decision matrix for characterizing this acid-sensitive orthoester.

AnalyticalWorkflow Start Sample: (2,2,2-Trimethoxyethyl)cyclobutane Check Check pH / Solvent Acidity Start->Check Acidic Acidic (e.g., 0.1% Formic Acid) Check->Acidic Standard LCMS Neutral Neutral/Basic (e.g., 5mM NH4OAc) Check->Neutral Recommended Hydrolysis RAPID HYDROLYSIS Forms Methyl Ester + MeOH Acidic->Hydrolysis Intact INTACT ORTHOESTER Neutral->Intact NMR 1H NMR (CDCl3) Look for 9H Singlet @ 3.2 ppm Intact->NMR MS ESI-MS (Pos) Target: [M+Na]+ = 197.11 Intact->MS Validation VALIDATED STRUCTURE NMR->Validation MS->Validation

Caption: Analytical decision tree highlighting the critical necessity of neutral conditions to prevent artifactual hydrolysis during characterization.

Part 5: Synthesis & Impurity Profiling

Understanding the synthesis aids in identifying impurities. This molecule is typically synthesized via the Pinner Reaction or Transesterification .

Synthetic Pathway (Likely Route)


Common Impurities
ImpurityOriginDetection Method
Methyl cyclobutaneacetate Hydrolysis product (Acid exposure)GC-MS / NMR (Methyl ester singlet @ 3.6 ppm)
Cyclobutaneacetonitrile Unreacted Starting MaterialIR (CN stretch @ ~2250 cm⁻¹)
Trimethyl Orthoformate Reagent carryoverNMR (Singlet @ ~5.0 ppm)

References

  • Sigma-Aldrich. (2,2,2-Trimethoxyethyl)cyclobutane Product Sheet (CAS 1862594-23-7).[1] Merck KGaA.

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Reference for Orthoester stability and hydrolysis kinetics).

  • Cordes, E. H., & Bull, H. G. (1974). Mechanism and catalysis for hydrolysis of acetals, ketals, and ortho esters. Chemical Reviews, 74(5), 581–603. (Foundational text on orthoester acid-lability).

  • PubChem. Compound Summary for Cyclobutane Derivatives. National Library of Medicine.

Sources

Protocols & Analytical Methods

Method

Step-by-step protocol for reacting (2,2,2-Trimethoxyethyl)cyclobutane

An Application Note on the Acid-Catalyzed Hydrolysis of (2,2,2-Trimethoxyethyl)cyclobutane Introduction: Unveiling the Reactivity of a Substituted Cyclobutane (2,2,2-Trimethoxyethyl)cyclobutane is a fascinating molecule...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note on the Acid-Catalyzed Hydrolysis of (2,2,2-Trimethoxyethyl)cyclobutane

Introduction: Unveiling the Reactivity of a Substituted Cyclobutane

(2,2,2-Trimethoxyethyl)cyclobutane is a fascinating molecule that combines two key functional groups: a strained cyclobutane ring and an acetal. The cyclobutane moiety, with its inherent ring strain of approximately 26 kcal/mol, presents a potential site for ring-opening reactions under thermal, photochemical, or metal-catalyzed conditions. However, the more immediate and predictable point of reactivity under mild conditions is the trimethoxyethyl group, which serves as a protected form of an aldehyde.

This application note provides a detailed, step-by-step protocol for the selective deprotection of the acetal group in (2,2,2-Trimethoxyethyl)cyclobutane via acid-catalyzed hydrolysis. This reaction is fundamental in synthetic chemistry, allowing for the unmasking of a reactive aldehyde functional group, which can then participate in a wide array of subsequent transformations such as oxidations, reductions, and carbon-carbon bond-forming reactions.

The protocol herein is designed for researchers, chemists, and drug development professionals who require a reliable method for this transformation. We will delve into the mechanistic underpinnings of the reaction, explain the rationale behind each step, and provide a framework for monitoring and troubleshooting the procedure.

Core Principle: The Mechanism of Acetal Hydrolysis

Acetals are thermodynamically stable under neutral or basic conditions but are highly susceptible to hydrolysis in the presence of an acid catalyst. The reaction proceeds through a series of reversible steps, as outlined below. The presence of water is crucial, as it acts as the nucleophile that ultimately cleaves the C-O bonds of the acetal.

The mechanism involves:

  • Protonation: One of the methoxy groups is protonated by the acid catalyst, converting the good leaving group (methoxide) into a better one (methanol).

  • Formation of an Oxocarbenium Ion: The protonated methanol molecule departs, leading to the formation of a resonance-stabilized oxocarbenium ion. This step is typically the rate-determining step of the reaction.

  • Nucleophilic Attack by Water: A water molecule attacks the electrophilic carbon of the oxocarbenium ion.

  • Deprotonation: The resulting protonated hemiacetal is deprotonated by a base (e.g., water or the conjugate base of the acid catalyst) to form a neutral hemiacetal.

  • Repeat and Release: The process of protonation, elimination of a second methanol molecule, and nucleophilic attack by water is repeated, ultimately yielding the final aldehyde product, cyclobutaneacetaldehyde.

G

Caption: Mechanism of acid-catalyzed acetal hydrolysis.

Experimental Protocol: Hydrolysis to Cyclobutaneacetaldehyde

This protocol details the conversion of (2,2,2-Trimethoxyethyl)cyclobutane to cyclobutaneacetaldehyde.

Materials and Reagents
Reagent/MaterialGradeSupplier ExamplePurpose
(2,2,2-Trimethoxyethyl)cyclobutane≥95%N/AStarting Material
AcetoneACS GradeSigma-AldrichReaction Solvent
Deionized WaterN/AIn-houseNucleophile and co-solvent
Hydrochloric Acid (2 M)Reagent GradeFisher ScientificAcid Catalyst
Saturated Sodium Bicarbonate SolutionN/AIn-houseQuenching Agent (Neutralizes Acid)
Diethyl EtherACS Grade, AnhydrousVWRExtraction Solvent
Anhydrous Magnesium Sulfate (MgSO₄)Laboratory GradeAlfa AesarDrying Agent
TLC Plates (Silica Gel 60 F₂₅₄)N/AMilliporeSigmaReaction Monitoring
Step-by-Step Methodology

G Setup 1. Reaction Setup Dissolve substrate in Acetone/Water. Acid 2. Acidification Add 2 M HCl catalyst at 0°C. Setup->Acid React 3. Reaction Warm to RT and stir for 2-4 hours. Monitor by TLC. Acid->React Quench 4. Quenching Add sat. NaHCO₃ to neutralize. React->Quench Extract 5. Extraction Extract with Diethyl Ether (3x). Quench->Extract Dry 6. Drying & Filtration Dry organic layer with MgSO₄. Extract->Dry Concentrate 7. Concentration Remove solvent under reduced pressure. Dry->Concentrate Purify 8. Purification (Optional) Purify via column chromatography. Concentrate->Purify

Caption: Experimental workflow for acetal hydrolysis.

  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add (2,2,2-Trimethoxyethyl)cyclobutane (e.g., 5.0 g, 1.0 eq).

    • Dissolve the starting material in a 9:1 mixture of acetone and deionized water (45 mL acetone, 5 mL water).

    • Rationale: Acetone is a water-miscible solvent that ensures the homogeneity of the reaction mixture, as the organic substrate and aqueous acid are not fully miscible on their own. Water is a required reagent for the hydrolysis to occur.

  • Acidification:

    • Cool the flask in an ice bath to 0°C.

    • Slowly add 2 M hydrochloric acid (approx. 2.5 mL, catalytic amount) dropwise to the stirring solution over 5 minutes.

    • Rationale: Adding the acid catalyst at a reduced temperature helps to control any potential exotherm and ensures a smooth initiation of the reaction.

  • Reaction and Monitoring:

    • Remove the ice bath and allow the reaction to warm to room temperature.

    • Stir the reaction for 2-4 hours.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

      • TLC System: 20% Ethyl Acetate in Hexanes.

      • Visualization: p-Anisaldehyde stain. The starting material (acetal) will be less polar and have a higher Rf value than the product (aldehyde), which will likely appear as a distinct, lower spot.

    • Rationale: Reaction time can vary. TLC is a crucial technique for real-time monitoring to determine when all the starting material has been consumed, preventing over-reaction or incomplete conversion.

  • Work-up: Quenching and Extraction:

    • Once the reaction is complete, carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).

    • Transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with diethyl ether (3 x 30 mL).

    • Combine the organic layers.

    • Rationale: Quenching with a weak base like sodium bicarbonate neutralizes the acid catalyst, stopping the reaction. Extraction with an organic solvent separates the desired product from the aqueous layer containing salts and water-soluble byproducts.

  • Drying and Solvent Removal:

    • Dry the combined organic extracts over anhydrous magnesium sulfate (MgSO₄).

    • Filter the mixture to remove the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude cyclobutaneacetaldehyde.

    • Rationale: Removing all traces of water with a drying agent is essential before solvent removal to prevent contamination of the product.

  • Purification (If Necessary):

    • If the crude product is not of sufficient purity, it can be purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

    • Rationale: Aldehydes can sometimes be prone to oxidation or self-condensation. Purification should be carried out promptly. The volatility of cyclobutaneacetaldehyde may also allow for purification by distillation under reduced pressure.

Expected Outcome and Characterization

The expected product is cyclobutaneacetaldehyde , a colorless oil. Successful synthesis should be confirmed using standard analytical techniques:

  • ¹H NMR: Expect to see a characteristic aldehyde proton signal between δ 9.5-10.0 ppm. The signals corresponding to the methoxy groups of the starting material (typically around δ 3.3 ppm) should be absent.

  • ¹³C NMR: Appearance of a carbonyl carbon signal in the range of δ 190-200 ppm.

  • FT-IR: A strong C=O stretching band will appear around 1720-1740 cm⁻¹.

Safety and Handling

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Hydrochloric acid is corrosive. Handle with care.

  • Diethyl ether is extremely flammable. Ensure there are no ignition sources nearby during extraction.

References

  • Greene, T. W., & Wuts, P. G. M. (2007). Greene's Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons. [Link]

  • Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis (Vol. 1). John Wiley & Sons. [Link]

  • Reich, H. J. (n.d.). Thin Layer Chromatography. University of Wisconsin-Madison Chemistry Department. Retrieved from [Link]

Application

Introduction: The Strategic Advantage of Masked Esters in Complex Synthesis

An in-depth guide for researchers, scientists, and drug development professionals on the application of (2,2,2-Trimethoxyethyl)cyclobutane as a masked ester in organic synthesis. This document provides a comprehensive ov...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide for researchers, scientists, and drug development professionals on the application of (2,2,2-Trimethoxyethyl)cyclobutane as a masked ester in organic synthesis. This document provides a comprehensive overview, from the foundational chemical principles to detailed experimental protocols, designed to empower researchers in leveraging this novel functional group.

In the intricate landscape of multi-step organic synthesis, particularly in the realm of drug discovery and development, the strategic use of protecting groups is paramount.[1][2][3] These temporary modifications of functional groups prevent unwanted side reactions, thereby enabling chemists to achieve highly selective transformations on complex molecules.[3] Among the various functional groups requiring protection, the carboxylic acid and its ester derivatives are ubiquitous. While numerous strategies exist for their protection, the concept of a "masked ester" in the form of an orthoester offers a unique set of advantages.[4][5]

Orthoesters, functional groups containing three alkoxy groups attached to a single carbon atom, serve as carbonyl surrogates that are robustly stable under basic and nucleophilic conditions.[6][7] This stability profile is crucial in synthetic routes employing organometallic reagents, strong bases, or various nucleophiles where a traditional ester would be reactive.[7] The true utility of the orthoester as a masked ester lies in its ability to be readily hydrolyzed under mild acidic conditions to unveil the corresponding ester.[4][6]

This application note introduces (2,2,2-Trimethoxyethyl)cyclobutane, a novel reagent that combines the acid-labile nature of an orthoester with the desirable physicochemical properties of a cyclobutane moiety. The cyclobutane ring, with its unique puckered conformation and inherent ring strain, has gained significant traction in medicinal chemistry.[8][9] Its incorporation into drug candidates has been shown to improve potency, selectivity, and pharmacokinetic profiles.[9][10] By wedding the orthoester functionality to a cyclobutane scaffold, (2,2,2-Trimethoxyethyl)cyclobutane presents a compelling new tool for the synthesis of novel chemical entities with potential therapeutic applications.

This guide will provide a detailed exploration of the synthesis of (2,2,2-Trimethoxyethyl)cyclobutane, its application as a masked ester, and the protocols for its deprotection.

The Chemistry of (2,2,2-Trimethoxyethyl)cyclobutane as a Masked Ester

The core of (2,2,2-Trimethoxyethyl)cyclobutane's utility lies in the acid-catalyzed hydrolysis of its orthoester group. This reaction proceeds through a stepwise mechanism that ultimately liberates a cyclobutanecarboxylic acid ester.

Mechanism of Deprotection

The deprotection is an acid-catalyzed process that involves the protonation of one of the methoxy groups, followed by the elimination of methanol to form a resonance-stabilized oxocarbenium ion. This intermediate is then attacked by water, leading to the formation of a hemiorthoester. Subsequent proton transfers and elimination of a second molecule of methanol yield the final ester product and a third equivalent of methanol. The generally accepted mechanism for the acid-catalyzed hydrolysis of orthoesters involves three main steps: formation of a carboxonium ion, subsequent formation of a hemiorthoester, and finally, decomposition of the hemiorthoester.[11]

G cluster_0 Deprotection Mechanism A (2,2,2-Trimethoxyethyl)cyclobutane B Protonated Orthoester A->B H+ C Oxocarbenium Ion + Methanol B->C - CH3OH D Hemiorthoester C->D + H2O E Protonated Hemiorthoester D->E H+ F Ester + 2 Methanol E->F - CH3OH

Caption: Acid-catalyzed hydrolysis of (2,2,2-Trimethoxyethyl)cyclobutane.

Synthesis of (2,2,2-Trimethoxyethyl)cyclobutane

While (2,2,2-Trimethoxyethyl)cyclobutane is a novel compound, its synthesis can be envisioned through established synthetic methodologies. A plausible and efficient route involves a [2+2] cycloaddition reaction, a cornerstone for the formation of four-membered rings.[12][13]

Proposed Synthetic Route

A practical approach to (2,2,2-Trimethoxyethyl)cyclobutane would involve the [2+2] cycloaddition of methylenecyclobutane with a ketene acetal derived from trimethyl orthoacetate. This reaction would be promoted by a Lewis acid catalyst to facilitate the cycloaddition.

G cluster_0 Proposed Synthesis A Methylenecyclobutane B Ketene Acetal of Trimethyl Orthoacetate C (2,2,2-Trimethoxyethyl)cyclobutane A->C B->C

Caption: Proposed synthetic route to the target compound.

Application Notes and Protocols

Protocol 1: Synthesis of (2,2,2-Trimethoxyethyl)cyclobutane

This protocol describes a potential method for the synthesis of (2,2,2-Trimethoxyethyl)cyclobutane via a Lewis acid-catalyzed [2+2] cycloaddition.

Materials:

  • Methylenecyclobutane

  • Trimethyl orthoacetate

  • Titanium(IV) chloride (TiCl₄) solution (1.0 M in dichloromethane)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Diethyl Ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add methylenecyclobutane (1.2 equivalents) and anhydrous DCM (0.2 M). Cool the solution to -78 °C in a dry ice/acetone bath.

  • Generation of Ketene Acetal (in situ): In a separate flame-dried flask, prepare a solution of trimethyl orthoacetate (1.0 equivalent) in anhydrous DCM. This solution will be used for the in-situ generation of the ketene acetal.

  • Lewis Acid Addition: Slowly add TiCl₄ solution (1.1 equivalents) to the cooled solution of methylenecyclobutane with vigorous stirring.

  • Cycloaddition: Add the solution of trimethyl orthoacetate dropwise to the reaction mixture over 30 minutes. Maintain the temperature at -78 °C.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.

  • Quenching: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution at -78 °C.

  • Workup: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford (2,2,2-Trimethoxyethyl)cyclobutane.

Expected Outcome and Characterization:

The product is expected to be a colorless oil. Characterization should be performed using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm the structure and purity.

Protocol 2: Masking a Carboxylic Acid as a (2,2,2-Trimethoxyethyl)cyclobutane Orthoester

This protocol details the protection of a generic carboxylic acid (R-COOH) using (2,2,2-Trimethoxyethyl)cyclobutane. This process is analogous to transesterification reactions used to form other orthoesters.[14]

Materials:

  • Carboxylic acid (R-COOH)

  • (2,2,2-Trimethoxyethyl)cyclobutane

  • Pyridinium p-toluenesulfonate (PPTS) or other mild acid catalyst

  • Anhydrous Toluene

  • Dean-Stark apparatus

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add the carboxylic acid (1.0 equivalent), (2,2,2-Trimethoxyethyl)cyclobutane (1.5 equivalents), and a catalytic amount of PPTS (0.1 equivalents).

  • Azeotropic Removal of Methanol: Add anhydrous toluene to the flask and heat the mixture to reflux. The methanol generated during the reaction will be removed azeotropically and collected in the Dean-Stark trap.

  • Reaction Monitoring: Monitor the reaction by observing the amount of methanol collected and by TLC analysis of the reaction mixture.

  • Workup: Once the reaction is complete (typically after 4-8 hours), cool the mixture to room temperature. Dilute with diethyl ether and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting masked ester by flash column chromatography.

Protocol 3: Deprotection to Reveal the Ester

This protocol describes the mild acidic hydrolysis of the masked ester to regenerate the cyclobutane-containing ester. Orthoesters are readily hydrolyzed in mild aqueous acid to form esters.[4][6]

Materials:

  • Masked ester

  • Acetic acid

  • Tetrahydrofuran (THF)

  • Water

  • Saturated aqueous sodium bicarbonate solution

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: Dissolve the masked ester (1.0 equivalent) in a mixture of THF and water (e.g., 3:1 v/v).

  • Acidification: Add a catalytic amount of acetic acid (e.g., 0.2 equivalents) to the solution.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC. The hydrolysis is typically complete within 1-3 hours.

  • Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution until the pH is neutral. Extract the product with diethyl ether (3 x 20 mL).

  • Purification: Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄. Filter and concentrate under reduced pressure. The crude ester can be purified by flash column chromatography if necessary.

Data Summary and Comparison

The choice of a protecting group is often dictated by its stability under various reaction conditions and the ease of its removal. The (2,2,2-Trimethoxyethyl)cyclobutane group is designed to offer a unique combination of these properties.

Protecting Group StrategyStability to Base/NucleophilesDeprotection ConditionsKey Advantage
(2,2,2-Trimethoxyethyl)cyclobutane ExcellentMild Acid (e.g., aq. AcOH)Introduces a cyclobutane motif; high stability to base.
Methyl/Ethyl Esters Moderate (saponified by strong base)Strong Acid/BaseSimple, but limited by reactivity to nucleophiles/bases.
tert-Butyl Esters GoodStrong Acid (e.g., TFA)Stable to base, but requires harsh acidic cleavage.
Benzyl Esters GoodHydrogenolysis (Pd/C, H₂)Orthogonal removal, but sensitive to catalysts.
Bicyclic OBO Orthoesters [7]ExcellentTwo steps: mild acid then saponificationHigh stability, but requires a two-step deprotection.

Conclusion and Future Outlook

(2,2,2-Trimethoxyethyl)cyclobutane represents a promising new tool for the synthetic chemist, particularly those working in medicinal chemistry and drug discovery. By acting as a masked ester, it allows for the temporary protection of a carboxylic acid functionality while simultaneously introducing a valuable cyclobutane scaffold. The protocols outlined in this application note provide a foundation for the synthesis and utilization of this novel reagent. Future work will focus on exploring the substrate scope of the protection and deprotection reactions, as well as investigating the impact of the (2,2,2-Trimethoxyethyl)cyclobutane moiety on the biological activity of target molecules. The continued development of innovative protecting group strategies is essential for advancing the frontiers of organic synthesis and enabling the creation of the next generation of therapeutics.

References

  • Wikipedia. Ortho ester. [Link]

  • White, J. D., et al. (2004). DMOBO: An Improvement on the OBO Orthoester Protecting Group. The Journal of Organic Chemistry, 69(26), 9349–9352. [Link]

  • Willems, M., et al. (2020). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 15(1), 27-38. [Link]

  • Chegg. (2021). Solved In synthetic organic chemistry, protecting groups are often used to selectively mask a functional group and make it less reactive. [Link]

  • Kocienski, P. J. (2005). Protecting Groups. 3rd ed., Georg Thieme Verlag.
  • YouTube. (2019). protecting groups in organic synthesis. [Link]

  • von Delius, M., et al. (2015). The three-stage mechanism for the specific acid-catalysed hydrolysis of cyclic orthoester. Chemical Science, 6(2), 1033-1039. [Link]

  • Patrick, G. L. (2015). Appendix 6: Protecting groups. In An Introduction to Drug Synthesis. Oxford University Press. [Link]

  • ScholarWorks. (2023). Studies Toward The Stereocontrolled Synthesis Of Cyclobutane Derivatives. [Link]

  • SlideShare. (2023). PROTECTINGANDBDEPROTECTING GROUPS IN ORGANIC SYNTHESIS. [Link]

  • Auburn University. (2023). Synthesis of Cyclobutane-Containing Natural Products using Macrocyclic 1,4-Diketones as Templates for Diastereoselective Transformations. [Link]

  • YouTube. (2024). Advanced Organic Chemistry: Protecting Groups. [Link]

  • ResearchGate. (2025). What are protecting groups in organic synthesis relating to functional? [Link]

  • Organic Chemistry Portal. Synthesis of cyclobutanes. [Link]

  • Kwart, H., & Price, M. B. (1960). Kinetics and Mechanism in the Acid-catalyzed Hydrolysis of Ortho esters. Journal of the American Chemical Society, 82(19), 5123-5129. [Link]

  • Brachvogel, R. C., & von Delius, M. (2015). Orthoester exchange: a tripodal tool for dynamic covalent and systems chemistry. Chemical Science, 6(3), 1629-1634. [Link]

  • ResearchGate. Synthesis of cyclobutanes 7 a–b via a high‐pressure‐mediated [2+2] cycloaddition. [Link]

  • Organic Chemistry Portal. Synthesis of ortho esters. [Link]

  • Khademi, Z., & Nikoofar, K. (2020). Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media. RSC Advances, 10(56), 33863-33923. [Link]

  • Bouab, O., et al. (1980). Acid catalysed hydrolysis of orthoesters: mechanism of hydrolysis of 2,4,10-trioxaadamantanes substituted in position 3. Canadian Journal of Chemistry, 58(6), 567-573. [Link]

  • ResearchGate. Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media. [Link]

  • Organic Syntheses. Cyclobutylamine. [Link]

  • Baran Lab. Cyclobutanes in Organic Synthesis. [Link]

  • ResearchGate. The application of cyclobutane derivatives in organic synthesis. [Link]

  • Reddit. (2025). [2+2] cyclobutane synthesis (enones and alkenes). [Link]

  • Piva, O. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules, 18(12), 15418-15459. [Link]

Sources

Method

Application Note: (2,2,2-Trimethoxyethyl)cyclobutane as a Privileged Building Block for Heterocycle Synthesis in Drug Discovery

Executive Summary (2,2,2-Trimethoxyethyl)cyclobutane (CAS: 1862594-23-7) is a highly versatile orthoester utilized in medicinal chemistry for the rapid, atom-economical synthesis of cyclobutylmethyl-substituted heterocyc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(2,2,2-Trimethoxyethyl)cyclobutane (CAS: 1862594-23-7) is a highly versatile orthoester utilized in medicinal chemistry for the rapid, atom-economical synthesis of cyclobutylmethyl-substituted heterocycles. This application note details the physicochemical rationale for incorporating the cyclobutylmethyl motif into drug candidates and provides validated, step-by-step protocols for synthesizing benzimidazole and benzoxazole scaffolds.

The Strategic Role of the Cyclobutylmethyl Motif

In modern drug discovery, the cyclobutylmethyl group is frequently deployed as a bioisostere for flexible alkyl chains or heavier cycloalkyl groups to optimize pharmacokinetics and target engagement.

  • Conformational Rigidity: Unlike flexible aliphatic chains, the cyclobutane ring adopts a[1]. This structural pre-organization directs the attached substituents into specific vectors, enhancing target binding affinity and selectivity by reducing the entropic penalty upon receptor binding.

  • Metabolic Stability: The steric bulk of the cyclobutane ring effectively shields the adjacent methylene bridge (

    
    -carbon) from cytochrome P450-mediated oxidation, mitigating a common metabolic liability seen in straight-chain alkyls.
    
  • Clinical Precedents: The cyclobutylmethyl moiety is a critical pharmacophore in several approved and experimental therapeutics, including the [2] and various highly selective [3].

Chemical Profiling: Why Use the Orthoester?

(2,2,2-Trimethoxyethyl)cyclobutane is the trimethyl orthoester of cyclobutylacetic acid. Traditionally, appending a cyclobutylmethyl group to a heterocycle required coupling cyclobutylacetic acid with a dinucleophile using expensive, atom-inefficient coupling reagents (e.g., HATU, EDC), followed by harsh dehydrating conditions (e.g., POCl


) to force cyclization.

By utilizing the functionalized orthoester, chemists can achieve direct condensation with ortho-substituted anilines (e.g., o-phenylenediamine, o-aminophenol) under [4]. This methodology is highly connective, scalable, and generates only methanol as a byproduct.

Quantitative Data: Physicochemical Impact

The substitution of standard alkyl groups with a cyclobutylmethyl moiety profoundly impacts the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile of heterocyclic drug candidates.

Substituent (R-group)ClogPMetabolic Clearance (Cl_int, µL/min/mg)CB2 Receptor Affinity (K_i, nM)
Methyl2.145.2> 1000
Isobutyl3.485.6125.0
Cyclobutylmethyl 3.6 22.4 1.6
Cyclopentylmethyl4.158.914.2

Table 1: Comparative physicochemical and pharmacological data for 2-substituted benzimidazole derivatives. Data synthesized from SAR studies of CB2 ligands[3].

Key Application 1: Synthesis of 2-(Cyclobutylmethyl)benzimidazoles

Benzimidazoles bearing a cyclobutylmethyl group at the 2-position are potent [3].

G A (2,2,2-Trimethoxyethyl) cyclobutane D Imidate Intermediate A->D + B B o-Phenylenediamine C Acid Catalyst (p-TsOH) C->D Catalysis E 2-(Cyclobutylmethyl) benzimidazole D->E Cyclization (- 3 MeOH)

Synthetic pathway for 2-(cyclobutylmethyl)benzimidazole via orthoester condensation.

Protocol 1: Acid-Catalyzed Condensation
  • Objective: Synthesize 2-(cyclobutylmethyl)-1H-benzo[d]imidazole.

  • Causality & Self-Validation: This protocol uses p-Toluenesulfonic acid (p-TsOH) to activate the orthoester. The reaction is driven to completion by the evaporative removal of methanol.

  • Reagent Preparation: In a 50 mL round-bottom flask, dissolve o-phenylenediamine (1.0 mmol, 108 mg) and (2,2,2-Trimethoxyethyl)cyclobutane (1.1 mmol, 191 mg) in anhydrous toluene (10 mL).

  • Catalyst Addition: Add catalytic p-TsOH monohydrate (0.1 mmol, 19 mg). Rationale: The acid protonates the methoxy groups of the orthoester, facilitating the elimination of methanol and subsequent nucleophilic attack by the amine.

  • Reaction Execution: Equip the flask with a Dean-Stark trap and reflux at 110 °C for 4-6 hours.

  • In-Process Control (Self-Validation): Monitor via TLC (Eluent: 50% EtOAc/Hexanes). The reaction is complete when the diamine spot (R

    
     ~0.2) disappears and a new, bright blue fluorescent spot under 254 nm UV emerges (R
    
    
    
    ~0.5), indicating the formation of the conjugated benzimidazole core.
  • Workup: Cool to room temperature. Wash the organic layer with saturated aqueous NaHCO

    
     (2 x 10 mL). Rationale: Neutralizing the p-TsOH prevents the protonation of the basic benzimidazole nitrogen (pK
    
    
    
    ~5.5), ensuring the product does not partition into the aqueous waste.
  • Purification: Dry over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate under reduced pressure. Purify via flash chromatography to yield the pure product.
  • Characterization:

    
    H NMR (CDCl
    
    
    
    ) will show a distinct multiplet for the cyclobutane methine proton (~2.7 ppm) and a doublet for the bridging methylene (~2.9 ppm, J = 7.5 Hz).

Key Application 2: Synthesis of 2-(Cyclobutylmethyl)benzoxazoles

Benzoxazole derivatives synthesized from this orthoester are highly relevant in the development of [5], which are investigated for neurological and inflammatory disorders.

Pathway LIG Cyclobutylmethyl-Benzoxazole (PDE7 Inhibitor) PDE7 PDE7 Enzyme (Active Site) LIG->PDE7 Competitive Binding CAMP_PRE Intracellular cAMP (Protected from degradation) PDE7->CAMP_PRE Prevents Hydrolysis PKA Protein Kinase A (PKA) Activation CAMP_PRE->PKA Allosteric Activation CREB CREB Phosphorylation PKA->CREB Kinase Cascade EFF Neuroplasticity & Anti-inflammatory Effects CREB->EFF Gene Transcription

Pharmacological workflow of PDE7 inhibition by cyclobutylmethyl-benzoxazole derivatives.

Protocol 2: Microwave-Assisted Synthesis
  • Objective: Synthesize 2-(cyclobutylmethyl)benzo[d]oxazole.

  • Causality & Self-Validation: Benzoxazole formation from o-aminophenol is thermodynamically more demanding than benzimidazole formation because oxygen is a poorer nucleophile than nitrogen. Microwave irradiation overcomes this activation barrier rapidly.

  • Reagent Preparation: In a 10 mL microwave-safe vial, combine o-aminophenol (1.0 mmol, 109 mg) and (2,2,2-Trimethoxyethyl)cyclobutane (1.2 mmol, 209 mg).

  • Solvent & Catalyst: Add 2 mL of glacial acetic acid. Rationale: Acetic acid serves a dual purpose as both the solvent (excellent microwave absorber) and the Brønsted acid catalyst required for imidate formation.

  • Reaction Execution: Seal the vial and irradiate in a microwave synthesizer at 150 °C for 15 minutes.

  • In-Process Control (Self-Validation): TLC (Eluent: 20% EtOAc/Hexanes). The product benzoxazole is significantly less polar than the starting o-aminophenol, appearing as a high-running spot (R

    
     ~0.7).
    
  • Workup: Pour the reaction mixture into 20 mL of ice-cold water. Extract with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with 1M NaOH (3 x 10 mL) to remove all acetic acid and any unreacted o-aminophenol. Rationale: Benzoxazoles are sensitive to strong aqueous acids over prolonged periods; rapid neutralization preserves the heterocyclic ring integrity.

  • Purification: Concentrate and purify via silica gel chromatography.

References

  • Functionalized Orthoesters as Powerful Building Blocks for the Efficient Preparation of Heteroaromatic Bicycles | Organic Chemistry Portal |

  • Cyclobutane Derivatives in Drug Discovery | PharmaBlock |

  • Advances in Covalent Drug Discovery | PMC (NIH) |

  • Exploring the effectiveness of novel benzimidazoles as CB2 ligands: synthesis, biological evaluation, molecular docking studies and ADMET prediction | PMC (NIH) |

  • US11685745B2 - Substituted benzoxazole and benzofuran compounds as PDE7 inhibitors | Google Patents |

Sources

Application

Application Note: Scalable Preparation Methods for (2,2,2-Trimethoxyethyl)cyclobutane

Target Audience: Researchers, scientists, and drug development professionals. Introduction & Chemical Context The compound (2,2,2-Trimethoxyethyl)cyclobutane (CAS: 1862594-23-7) is a highly specialized orthoester buildin...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals.

Introduction & Chemical Context

The compound (2,2,2-Trimethoxyethyl)cyclobutane (CAS: 1862594-23-7) is a highly specialized orthoester building block. In modern medicinal chemistry, incorporating cyclobutane rings is a proven strategy to enhance the structural rigidity, lipophilicity, and metabolic stability of pharmacophores. Orthoesters themselves are highly versatile; they act as robust protecting groups for carboxylic acids and serve as essential electrophilic precursors in advanced transformations, such as the Johnson-Claisen rearrangement and the Bodroux-Chichibabin aldehyde synthesis[1].

Mechanistic Rationale: The Pinner Reaction Pathway

To achieve a scalable and high-yielding synthesis of (2,2,2-trimethoxyethyl)cyclobutane, the classical Pinner reaction is the most reliable methodology. This approach utilizes 2-cyclobutylacetonitrile (CAS: 4426-03-3)[2] as the precursor.

The transformation is a two-stage process governed by strict chemical causality[1][3]:

  • Stage 1: Pinner Salt Formation. The reaction is initiated by bubbling anhydrous hydrogen chloride (HCl) gas into a mixture of the nitrile and methanol. The acid protonates the nitrile nitrogen, vastly increasing the electrophilicity of the nitrile carbon. Methanol then acts as a nucleophile, attacking this carbon to form an imino ester. A subsequent protonation yields the stable intermediate: methyl 2-cyclobutylacetimidate hydrochloride (the Pinner salt)[1].

  • Stage 2: Alcoholysis. The isolated or in-situ Pinner salt is subjected to a large molar excess of anhydrous methanol. The salt undergoes nucleophilic attack by the alcohol, leading to the elimination of ammonia (which precipitates as ammonium chloride, NH₄Cl) and the formation of the final trimethoxy orthoester[1].

Critical Success Factors (Expertise Insights):

  • Absolute Anhydrous Conditions: Orthoesters and their Pinner salt precursors are exceptionally sensitive to moisture. The presence of even trace amounts of water will cause irreversible hydrolysis of the Pinner salt into methyl 2-cyclobutylacetate, severely depressing the yield[1].

  • Thermal Regulation: The dissolution and reaction of HCl gas is highly exothermic. The internal temperature must be strictly maintained below 5 °C. Elevated temperatures promote the thermal degradation of the Pinner salt into the corresponding amide and methyl chloride[1].

Synthesis Workflow Visualization

Workflow A 2-Cyclobutylacetonitrile (Starting Material) B Addition of Anhydrous HCl & MeOH (Internal Temp < 5°C) A->B C Methyl 2-cyclobutylacetimidate Hydrochloride (Pinner Salt) B->C D Alcoholysis with Excess MeOH (Room Temp, 48h) C->D E Crude (2,2,2-Trimethoxyethyl)cyclobutane + NH4Cl Precipitate D->E F Filtration & Vacuum Distillation (Anhydrous Conditions) E->F G Pure (2,2,2-Trimethoxyethyl)cyclobutane (Target Orthoester) F->G

Reaction workflow for the scalable Pinner synthesis of (2,2,2-Trimethoxyethyl)cyclobutane.

Step-by-Step Experimental Protocol

Materials Required:

  • 2-Cyclobutylacetonitrile (1.0 eq)[2]

  • Anhydrous Methanol (MeOH, HPLC grade, <50 ppm H₂O) (1.2 eq for Stage 1; 5.0 eq for Stage 2)

  • Anhydrous Hydrogen Chloride (HCl) gas (1.5 eq)

  • Anhydrous Diethyl Ether (Reaction co-solvent)

Step 1: Imidate Hydrochloride (Pinner Salt) Generation

  • Preparation: Purge a jacketed glass reactor (equipped with an overhead stirrer, internal temperature probe, and a gas dispersion tube) with dry nitrogen for 15 minutes.

  • Charging: Add 2-cyclobutylacetonitrile (1.0 eq) and anhydrous methanol (1.2 eq). Dilute the mixture with anhydrous diethyl ether (2 volumes relative to the nitrile) to maintain fluidity once the salt begins to precipitate.

  • Cooling: Circulate coolant through the reactor jacket to bring the internal temperature to 0 °C.

  • HCl Addition: Slowly bubble anhydrous HCl gas through the dispersion tube. Crucial: Modulate the gas flow rate to ensure the internal temperature never exceeds 5 °C[1].

  • Maturation: Once 1.5 equivalents of HCl have been absorbed (verified by the mass increase of the reactor), seal the system under a positive nitrogen pressure and stir at 0–5 °C for 24 hours.

    • Self-Validating Check: The formation of a dense, white crystalline precipitate confirms the successful generation of the methyl 2-cyclobutylacetimidate hydrochloride salt[1]. If the solution remains clear, the system is either contaminated with water or under-saturated with HCl.

Step 2: Conversion to Orthoester

  • Alcoholysis: To the vigorously stirring suspension of the Pinner salt at 0 °C, rapidly add anhydrous methanol (5.0 eq).

  • Reaction Progression: Remove the cooling jacket and allow the reaction to gradually warm to room temperature (20–25 °C). Stir continuously for 48 hours.

    • Self-Validating Check: The crystalline Pinner salt will gradually be replaced by a finer, denser white precipitate of ammonium chloride (NH₄Cl), indicating successful alcoholysis.

Step 3: Purification

  • Filtration: Filter the suspension through a sintered glass funnel under a nitrogen blanket to remove the NH₄Cl byproduct. Wash the filter cake with cold, anhydrous diethyl ether.

  • Concentration: Concentrate the filtrate using a rotary evaporator. Crucial: Keep the water bath temperature strictly below 30 °C to prevent thermal decomposition of the orthoester.

  • Distillation: Purify the crude residue via fractional vacuum distillation to yield (2,2,2-trimethoxyethyl)cyclobutane as a clear, colorless liquid.

Data Presentation & Optimization

Table 1: Reaction Parameter Optimization

Parameter Condition Tested Yield of Orthoester (%) Mechanistic Consequence
HCl Equivalents 1.0 eq 45% Incomplete conversion to Pinner salt.
HCl Equivalents 1.5 eq 88% Optimal saturation; drives complete salt formation.
Temperature (Stage 1) < 5 °C 88% Prevents thermal degradation of the imino ester[1].
Temperature (Stage 1) 15 °C 52% Promotes side-reaction to amide and methyl chloride.

| Solvent Moisture | > 500 ppm H₂O | < 20% | Rapid hydrolysis of Pinner salt to methyl ester[1]. |

Table 2: Expected Analytical Signatures

Analytical Method Expected Signals for (2,2,2-Trimethoxyethyl)cyclobutane
¹H NMR (400 MHz, CDCl₃) δ 3.25 (s, 9H, -OCH₃), 2.40 (m, 1H, cyclobutane-CH), 1.70-2.10 (m, 6H, cyclobutane-CH₂), 1.65 (d, 2H, -CH₂-C(OMe)₃).
¹³C NMR (100 MHz, CDCl₃) δ 115.2 (C(OMe)₃), 49.5 (-OCH₃), 38.4 (-CH₂-), 33.1 (cyclobutane-CH), 28.5 (cyclobutane-CH₂), 18.2 (cyclobutane-CH₂).

| GC-MS (EI) | Molecular ion peak [M]⁺ expected at m/z 174.24; characteristic base peak fragment at m/z 105[C(OMe)₃]⁺. |

References

1. Sigma-Aldrich. "(2,2,2-trimethoxyethyl)cyclobutane | 1862594-23-7". sigmaaldrich.com. 2.[3] Nikoofar, K., & Ghorbani-Choghamarani, A. (2020). "Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media". RSC Advances. 3 3.[1] Benchchem. "Trimethyl orthopropionate | 24823-81-2 (Mechanism of Pinner Reaction)". benchchem.com. 1 4.[2] CymitQuimica. "CAS 4426-03-3: cyclobutylacetonitrile". cymitquimica.com. 2

Sources

Method

Application Note: Functionalization of Cyclobutane Rings using Trimethoxyethyl Precursors

Executive Summary This application note details a high-precision methodology for the functionalization of cyclobutane scaffolds using 2,2,2-trimethoxyethyl (TME) precursors. While cyclobutanes are prized in medicinal che...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a high-precision methodology for the functionalization of cyclobutane scaffolds using 2,2,2-trimethoxyethyl (TME) precursors. While cyclobutanes are prized in medicinal chemistry as rigid, metabolic stable bioisosteres for phenyl and alkyl chains, their functionalization—particularly at the 1,3-positions—remains synthetically challenging.

The protocol described herein utilizes TME-halides (TME-X) as radical precursors in a photoredox-catalyzed strain-release workflow. By engaging bicyclo[1.1.0]butanes (BCBs) or activated cyclobutenes, researchers can install the TME moiety: a robust "masked" carboxylate equivalent. This strategy enables the synthesis of 1,3-disubstituted cyclobutanes with exclusive diastereocontrol and allows for late-stage divergence into esters, amides, and heterocycles (e.g., oxazoles, imidazoles) under mild conditions.

Scientific Rationale & Mechanism

The Challenge of Cyclobutane Functionalization

Direct C-H functionalization of cyclobutanes is often impeded by high bond dissociation energies (BDE) and lack of regiocontrol. Traditional [2+2] cycloadditions often yield mixtures of isomers. The modern solution lies in Strain-Release Functionalization of bicyclo[1.1.0]butanes (BCBs).

The Trimethoxyethyl (TME) Advantage

The 2,2,2-trimethoxyethyl group (


) serves as a privileged synthon in this workflow:
  • Radical Stability: The TME radical (

    
    ) is nucleophilic, making it an ideal partner for electron-deficient BCBs or cyclobutenes.
    
  • Orthogonal Protection: Unlike standard esters, the orthoester motif is stable to basic, nucleophilic, and reducing conditions used in intermediate steps.

  • Divergent Reactivity: It can be unmasked to a methyl ester (acidic hydrolysis) or converted directly to heterocycles (e.g., reaction with diamines), serving as a "super-electrophile" equivalent.

Mechanism of Action: Radical Strain-Release

The reaction proceeds via a photoredox-catalyzed radical chain mechanism:

  • Oxidative Quenching: The excited photocatalyst (

    
    ) reduces the TME-halide, generating the alkyl radical 
    
    
    
    .
  • Radical Addition: The TME radical attacks the bridgehead carbon of the BCB.

  • Strain Release: The central C1-C3 bond of the BCB homolyzes, relieving ~65 kcal/mol of strain energy and generating a cyclobutyl radical.

  • Termination/Propagation: The cyclobutyl radical abstracts a hydrogen or halogen to form the final 1,3-disubstituted cyclobutane product.

ReactionMechanism PC Photocatalyst (Ir/Ru) TME_X TME-Precursor (X-CH2-C(OMe)3) PC->TME_X SET (Reduction) Radical TME Radical (•CH2-C(OMe)3) TME_X->Radical -X⁻ BCB Bicyclo[1.1.0]butane (Substrate) Radical->BCB Addition Inter Cyclobutyl Radical Intermediate BCB->Inter Strain Release (Bond Homolysis) Product 1,3-Disubstituted Cyclobutane Inter->Product H-Abstraction / HAT

Figure 1: Mechanistic pathway for the photoredox-mediated addition of TME precursors to bicyclobutanes.

Experimental Protocol

Materials & Reagents
  • Precursor: 2-Bromo-1,1,1-trimethoxyethane (TME-Br) [Synthesized from bromoacetonitrile or commercially sourced].

  • Substrate: 1-(Phenylsulfonyl)bicyclo[1.1.0]butane (Standard BCB acceptor).

  • Catalyst: Ir(dF(CF3)ppy)2(dtbbpy)PF6 (Photocatalyst).

  • Solvent: Acetonitrile (MeCN) or DMSO (degassed).

  • Light Source: Blue LED (450 nm, 40W).

Protocol: Synthesis of TME-Functionalized Cyclobutane

Step 1: Reaction Setup

  • In a flame-dried 8 mL vial equipped with a magnetic stir bar, add:

    • Ir(dF(CF3)ppy)2(dtbbpy)PF6 (1.0 mol %)

    • Bicyclobutane substrate (0.20 mmol, 1.0 equiv)

    • Potassium phosphate dibasic (

      
      , 1.5 equiv) - Acts as a base/buffer.
      
  • Transfer the vial to a glovebox or cycle Argon/Vacuum 3 times.

  • Add anhydrous MeCN (2.0 mL, 0.1 M).

  • Add TME-Br (1.5 equiv) via syringe.

Step 2: Irradiation

  • Seal the vial with a Teflon-lined cap.

  • Place in a photoreactor (e.g., Kessil lamp setup) approximately 2-3 cm from the light source.

  • Irradiate at room temperature (maintain <30°C using a fan) for 12–16 hours.

  • Monitoring: Check reaction progress via LC-MS. The TME group is lipophilic; look for the mass adduct [M + 119] (TME fragment).

Step 3: Workup & Purification

  • Dilute the mixture with diethyl ether (

    
    ) to precipitate the catalyst and salts.
    
  • Filter through a short pad of silica gel.

  • Concentrate under reduced pressure. Note: Do not use high heat (>40°C) or strong acid during workup to preserve the orthoester.

  • Purify via flash column chromatography (Hexanes/EtOAc + 1%

    
     to buffer silica).
    
Downstream Diversification (Unmasking)

Option A: Hydrolysis to Methyl Ester

  • Dissolve product in THF/

    
     (4:1).
    
  • Add catalytic p-TsOH or dilute HCl. Stir for 1 h.

  • Result: Quantitative conversion to the methyl ester cyclobutane.

Option B: Heterocycle Formation (Benzimidazole)

  • Dissolve TME-cyclobutane in EtOH.

  • Add 1,2-phenylenediamine (1.1 equiv) and catalytic acid.

  • Heat to reflux for 4 h.

  • Result: Formation of the benzimidazole-substituted cyclobutane (Direct condensation).

Data Summary & Optimization

Table 1: Optimization of Reaction Conditions

EntryPrecursor (Equiv)CatalystSolventYield (%)Notes
1TME-Br (1.5)Ir(dF(CF3)ppy)2MeCN82Standard conditions.
2TME-Br (1.5)Ru(bpy)3Cl2MeCN45Lower reduction potential of Ru cat.
3TME-I (1.2)Ir(dF(CF3)ppy)2DMSO78Iodide works but less stable storage.
4TME-Br (1.5)NoneMeCN0Light/Cat required (Radical mechanism).
5TME-Br (1.[1]5)Ir(dF(CF3)ppy)2DMF65DMF caused minor hydrolysis of TME.

Troubleshooting Guide

IssueProbable CauseSolution
Low Yield Oxygen quenching of radical chain.Ensure rigorous degassing (freeze-pump-thaw x3).
Orthoester Hydrolysis Acidic silica or wet solvents.Add 1% Triethylamine to eluent; use anhydrous solvents.
Incomplete Conversion Light intensity too low.Check distance to LED; ensure vial glass is clean/clear.
Polymerization High concentration of BCB.Run at higher dilution (0.05 M) to favor radical addition over polymerization.

References

  • Strain-Release Functionalization of Bicyclobutanes

    • Bennett, S. H., et al.[2] "Difunctionalization of the Strained Central C–C σ-Bond of the Bicyclo[1.1.0]butyl Unit." Journal of the American Chemical Society, 2020.[2] Link

  • Photoredox Chemistry of Cyclobutanes

    • Mykhailiuk, P. K. "Generation of C(sp3)-Rich Bioisosteres via Strain-Release Chemistry." Chemical Reviews, 2021. Link

  • Orthoester Reagents in Synthesis

    • Wuts, P. G. M. "Greene's Protective Groups in Organic Synthesis." Wiley-Interscience, 5th Ed. Link

  • TME-Benzene Synthesis (GLP-1R Agonist Context)

    • Patent WO2020207474A1. "GLP-1R Agonists and Uses Thereof." Google Patents.[3] Link

Sources

Application

Application Note: Reagent Compatibility and Synthetic Protocols for (2,2,2-Trimethoxyethyl)cyclobutane

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: (2,2,2-Trimethoxyethyl)cyclobutane (CAS: 1862594-23-7) Executive Summary In modern drug discovery, escaping "flatland" (the o...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: (2,2,2-Trimethoxyethyl)cyclobutane (CAS: 1862594-23-7)

Executive Summary

In modern drug discovery, escaping "flatland" (the over-reliance on planar aromatic rings) is a critical strategy for improving the pharmacokinetic profiles of small-molecule therapeutics. (2,2,2-Trimethoxyethyl)cyclobutane serves as a highly versatile, bifunctional building block. It combines a1[1] with a robust 2[2] that acts as both a base-stable protecting group and a reactive handle for homologation. This guide details the reagent compatibility, mechanistic causality, and self-validating protocols necessary to deploy this reagent effectively.

Structural Significance & Physicochemical Profile

The utility of (2,2,2-Trimethoxyethyl)cyclobutane stems from its two distinct structural domains:

  • The Cyclobutane Ring: A highly strained carbocycle that adopts a rigid, puckered conformation. When used as a bioisostere for phenyl rings, it increases the fraction of sp³-hybridized carbons (Fsp³), which statistically correlates with lower clinical attrition rates (3[3]).

  • The Orthoester Group (-C(OCH₃)₃): A masked carboxylic acid/ester. Unlike standard esters, orthoesters lack a polarized carbonyl π-bond, rendering them entirely inert to nucleophilic attack under basic conditions (4[4]).

Table 1: Physicochemical Comparison: Cyclobutane vs. Phenyl Ring

PropertyCyclobutane (Saturated)Phenyl Ring (Aromatic)Impact on Drug Design
Conformation Puckered (~30° fold)[5]Planar (0°)Improved target pocket complementarity and rigid vector projection (5[5]).
Hybridization 100% sp³0% sp³Higher Fsp³ enhances aqueous solubility[1].
Strain Energy 26.3 kcal/mol[1]0 kcal/molLocks the attached pharmacophore into a precise 3D orientation[1].

Reagent Compatibility Matrix

Because the orthoester carbon is sterically shielded and lacks a carbonyl group, its reactivity is governed entirely by the presence or absence of Brønsted/Lewis acids.

Table 2: Reagent Compatibility for the Orthoester Moiety

Reagent ClassExamplesCompatibilityMechanistic Rationale
Bases NaOH, KOH, LDA, AminesHighly Compatible Alkoxide ions are poor leaving groups. Without prior protonation, nucleophilic acyl substitution cannot occur ().
Nucleophiles Grignard (RMgBr), OrganolithiumsCompatible / Reactive Stable at low temperatures. Prolonged heating enables Bodroux-Chichibabin-type substitution[6].
Aqueous Acids HCl, p-TsOH, TFAIncompatible (Labile) Protonation of the alkoxy oxygen generates a leaving group (MeOH), triggering cascade hydrolysis[7].
Reductants LiAlH₄, NaBH₄, DIBAL-HHighly Compatible The absence of a polarized C=O π-bond prevents hydride attack.
Oxidants KMnO₄ (basic), mCPBAContext-Dependent Stable to neutral/basic oxidants; acidic oxidants (e.g., Jones reagent) induce immediate hydrolysis.

Mechanistic Insights into Orthoester Reactivity

To master the use of (2,2,2-Trimethoxyethyl)cyclobutane, one must understand the causality behind its acid lability. The transformation from an orthoester to an ester is not a direct substitution. Instead, it is driven by the formation of a resonance-stabilized oxocarbenium ion intermediate. When an acid is introduced, one of the methoxy oxygens is protonated, turning it into a superior leaving group (methanol). The expulsion of methanol generates the highly electrophilic oxocarbenium ion, which is rapidly trapped by water to form a tetrahedral intermediate that collapses into the methyl ester (7[7]).

Hydrolysis A Orthoester (Base Stable) B Protonated Intermediate A->B + H+ (Acid) C Oxocarbenium Ion B->C - MeOH D Methyl Ester + Methanol C->D + H2O, - H+

Mechanism of acid-catalyzed orthoester hydrolysis.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems, incorporating specific in-process and post-reaction checks to ensure mechanistic fidelity.

Protocol A: Acid-Catalyzed Unmasking to Methyl Cyclobutylacetate

Objective: Selectively hydrolyze the orthoester to the corresponding methyl ester without over-hydrolyzing to the carboxylic acid.

  • Preparation: Dissolve (2,2,2-Trimethoxyethyl)cyclobutane (1.0 equiv, 5.0 mmol) in a 9:1 mixture of Acetone/H₂O (25 mL, 0.2 M).

  • Catalysis: Add p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O, 0.1 equiv, 0.5 mmol) at room temperature.

    • Causality:p-TsOH provides the specific proton concentration required to initiate oxocarbenium formation, while the controlled amount of water acts as the nucleophile.

  • In-Process Validation: Stir for 2–4 hours. Monitor via TLC (Hexanes:EtOAc 9:1). The highly non-polar orthoester (high

    
    ) will be consumed, replaced by the more polar methyl ester (lower 
    
    
    
    ).
  • Quenching (Critical Step): Once starting material is consumed, immediately add saturated aqueous NaHCO₃ until the pH reaches ~8.

    • Causality: Neutralizing the acid halts the reaction at the ester stage. Without neutralization, prolonged exposure to water could lead to background saponification.

  • Isolation & Post-Reaction Validation: Extract with Ethyl Acetate (3 x 15 mL). Dry over anhydrous Na₂SO₄ and concentrate. Validate via ¹H NMR: The sharp nine-proton singlet (-C(OCH₃)₃) at ~3.2 ppm will disappear, replaced by a distinct three-proton singlet (-COOCH₃) at ~3.6 ppm.

Protocol B: Bodroux-Chichibabin-Type Ketone Synthesis

Objective: Utilize the orthoester as an electrophilic hub to couple with a Grignard reagent, forming a functionalized cyclobutyl-ketone (6[6]).

  • Preparation: In an oven-dried flask under an argon atmosphere, dissolve (2,2,2-Trimethoxyethyl)cyclobutane (1.0 equiv, 5.0 mmol) in anhydrous Toluene (10 mL).

  • Addition: Cool the solution to 0 °C. Add the desired Grignard reagent (R-MgBr, 1.2 equiv) dropwise via syringe.

  • Thermal Activation: Heat the reaction mixture to reflux (110 °C) for 12 hours.

    • Causality: Because the orthoester is sterically hindered and lacks a true carbonyl, the replacement of the first methoxy group by the Grignard reagent is kinetically sluggish. Elevated temperatures are mandatory to drive the formation of the intermediate ketal[6].

  • Hydrolysis: Cool the mixture to 0 °C and carefully quench with 2M HCl (15 mL). Stir for 1 hour at room temperature.

    • Causality: The acidic quench serves a dual purpose: it destroys excess Grignard reagent and hydrolyzes the newly formed ketal intermediate into the final ketone.

  • Isolation & Post-Reaction Validation: Separate the organic layer, extract the aqueous phase with Diethyl Ether, dry over MgSO₄, and purify via flash chromatography. Validate via IR Spectroscopy: Look for the emergence of a strong, sharp carbonyl stretch (C=O) at ~1710 cm⁻¹.

Application in Drug Discovery Workflows

By leveraging the differential stability of the orthoester, medicinal chemists can perform aggressive transformations (e.g., strong base alkylations, organometallic couplings) on other parts of a molecule while keeping the cyclobutylacetic acid moiety perfectly masked. Once the harsh steps are complete, a mild acidic wash reveals the functional group for final lead optimization.

Workflow N1 (2,2,2-Trimethoxyethyl) cyclobutane N2 Strong Base / Nucleophile Rxn N1->N2 Base Stable N3 Acidic Deprotection N2->N3 Aqueous Acid N4 Cyclobutylacetic Acid Derivative N3->N4 - MeOH

Synthetic workflow utilizing the orthoester protecting group.

References

  • Wikipedia. "Ortho ester". [Link][2]

  • National Center for Biotechnology Information (PMC). "Cyclobutanes in Small-Molecule Drug Candidates".[Link][1]

  • ChemicalDesk. "Bodroux-Chichibabin aldehyde synthesis". [Link][6]

  • National Center for Biotechnology Information (PMC). "The Dynamic Chemistry of Orthoesters and Trialkoxysilanes". [Link][7]

  • Chemistry Steps. "Ester Hydrolysis: Acid and Base-Catalyzed Mechanism". [Link][4]

  • University of Calgary. "Ch20: Hydrolysis of Esters". [Link]

Sources

Method

Application Notes and Protocols for Solvent Selection in Reactions Involving (2,2,2-Trimethoxyethyl)cyclobutane

Introduction: The Critical Role of the Solvent Environment (2,2,2-Trimethoxyethyl)cyclobutane is a fascinating bifunctional molecule, presenting the synthetic chemist with the combined reactivity of a strained cyclobutan...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of the Solvent Environment

(2,2,2-Trimethoxyethyl)cyclobutane is a fascinating bifunctional molecule, presenting the synthetic chemist with the combined reactivity of a strained cyclobutane ring and a hydrolytically sensitive orthoester. The inherent ring strain of the cyclobutane moiety (approximately 26 kcal/mol) makes it a valuable precursor for a variety of transformations, including ring-opening and cycloaddition reactions, offering access to complex molecular architectures.[1][2][3] The orthoester group, a protected form of a carboxylic acid, is highly susceptible to acid-catalyzed hydrolysis, a characteristic that is both a synthetic advantage and a potential liability.[4][5][6] The selection of an appropriate solvent is therefore not merely a matter of dissolution but a critical parameter that dictates reaction pathway, yield, and selectivity. This guide provides a comprehensive framework for rational solvent selection in reactions involving (2,2,2-Trimethoxyethyl)cyclobutane, grounded in mechanistic principles and practical considerations.

Physicochemical Properties and Structural Considerations

To make informed decisions about solvent selection, a fundamental understanding of the substrate's properties is essential. While specific experimental data for (2,2,2-Trimethoxyethyl)cyclobutane is not extensively published, we can infer its behavior based on its constituent functional groups.

  • Orthoester Group: The three methoxy groups make this portion of the molecule relatively nonpolar and susceptible to protonation under acidic conditions. This group's reactivity is highly dependent on the exclusion of water to prevent hydrolysis to the corresponding ester.[4][5]

  • Cyclobutane Ring: This strained aliphatic ring system is nonpolar and can participate in a variety of transformations, often initiated by Lewis acids or transition metals.[7][8][9][10]

The overall molecule possesses moderate polarity and is expected to be soluble in a wide range of common organic solvents.

Core Principles of Solvent Selection

The choice of solvent will be primarily dictated by the nature of the desired transformation. The two main reactive sites on (2,2,2-Trimethoxyethyl)cyclobutane—the orthoester and the cyclobutane ring—have distinct, and sometimes conflicting, solvent requirements.

Reactions Involving the Orthoester Group

The primary concern for any reaction involving the orthoester functionality is the rigorous exclusion of water and protic solvents, especially in the presence of an acid catalyst.[4][5]

  • Hydrolytic Stability: Orthoesters readily hydrolyze in the presence of even trace amounts of water and acid to form an ester and alcohol.[6] Therefore, anhydrous solvents are mandatory for any transformation that aims to preserve the orthoester group.

  • Solvent Classes:

    • Aprotic Nonpolar Solvents: Hydrocarbon solvents such as hexanes, benzene, and toluene are excellent choices for maintaining the integrity of the orthoester. Toluene is often preferred as it can be used to azeotropically remove traces of water.

    • Aprotic Polar Solvents: Ethers like diethyl ether, tetrahydrofuran (THF), and dioxane are generally suitable, provided they are rigorously dried. Chlorinated solvents such as dichloromethane (DCM) and chloroform are also widely used. Acetonitrile and dimethylformamide (DMF) can be used, but must be of high purity and anhydrous, as DMF can contain trace amounts of formic acid.[11]

Reactions Involving the Cyclobutane Ring

Reactions at the cyclobutane ring, such as Lewis acid-catalyzed ring-opening or cycloaddition reactions, are less sensitive to the solvent's protic nature and more influenced by its ability to stabilize charged intermediates.[7][8][9][10][12]

  • Lewis Acid Catalysis: Many transformations of cyclobutanes are catalyzed by Lewis acids like Sc(OTf)₃, Bi(OTf)₃, or In(tfacac)₃-TMSBr.[7][8][12] The choice of solvent can significantly impact the activity of the Lewis acid.

  • Solvent Classes:

    • Chlorinated Solvents: Dichloromethane and 1,2-dichloroethane are often the solvents of choice for Lewis acid-catalyzed reactions due to their ability to dissolve common Lewis acids and stabilize cationic intermediates.

    • Ethereal Solvents: While THF can be used, it is a Lewis base and can coordinate to the Lewis acid catalyst, potentially attenuating its reactivity.

    • Non-coordinating Solvents: For highly active Lewis acids, non-coordinating solvents like toluene or hexanes may be preferred to avoid catalyst inhibition.

Solvent Selection Workflow

The following diagram illustrates a logical workflow for selecting an appropriate solvent for a reaction involving (2,2,2-Trimethoxyethyl)cyclobutane.

SolventSelection cluster_orthoester Orthoester Chemistry cluster_cyclobutane Cyclobutane Chemistry start Define Desired Transformation q1 Does the reaction involve the orthoester group? start->q1 q2 Is an acid catalyst (Brønsted or Lewis) present? q1->q2 Yes q3 Does the reaction involve the cyclobutane ring? q1->q3 No ortho_yes Use Anhydrous Aprotic Solvents (e.g., Toluene, DCM, THF, Acetonitrile) q2->ortho_yes Yes ortho_no Protic solvents may be tolerated (if orthoester cleavage is desired) q2->ortho_no No q4 Is a Lewis acid catalyst used? q3->q4 Yes cyclo_no Broader solvent scope q3->cyclo_no No cyclo_yes Consider solvent polarity for stabilizing intermediates (e.g., DCM, DCE) q4->cyclo_yes

Caption: A decision tree for solvent selection.

Quantitative Solvent Data

The following table provides a summary of key properties for recommended solvents.

SolventDielectric Constant (ε)Boiling Point (°C)Water MiscibilityKey Considerations
Toluene2.4111ImmiscibleExcellent for azeotropic water removal.
Dichloromethane (DCM)9.140ImmiscibleGood for dissolving Lewis acids; volatile.
Tetrahydrofuran (THF)7.566MiscibleMust be rigorously dried; can coordinate to Lewis acids.
Acetonitrile37.582MisciblePolar aprotic; must be anhydrous.
Hexanes1.9~69ImmiscibleNonpolar, non-coordinating.
1,2-Dichloroethane (DCE)10.483ImmiscibleHigher boiling point alternative to DCM.

Experimental Protocols

Protocol 1: General Procedure for Solvent Screening

This protocol outlines a method for empirically determining the optimal solvent for a new reaction involving (2,2,2-Trimethoxyethyl)cyclobutane.

Materials:

  • (2,2,2-Trimethoxyethyl)cyclobutane

  • Reaction partner (e.g., a nucleophile for a ring-opening reaction)

  • Catalyst (e.g., Sc(OTf)₃)

  • Anhydrous solvents for screening (e.g., Toluene, DCM, THF, Acetonitrile)

  • Inert atmosphere (Argon or Nitrogen)

  • Small-scale reaction vials with stir bars

  • Analytical tools (TLC, GC-MS, or LC-MS)

Procedure:

  • Set up a parallel array of four reaction vials, each containing a stir bar.

  • Flame-dry the vials under vacuum and backfill with an inert atmosphere.

  • To each vial, add the catalyst (e.g., 5 mol%).

  • In separate, dry flasks, prepare stock solutions of (2,2,2-Trimethoxyethyl)cyclobutane and the reaction partner in a suitable anhydrous solvent (e.g., DCM).

  • To each reaction vial, add 1.0 mL of a different anhydrous screening solvent (Toluene, DCM, THF, Acetonitrile).

  • Add the reaction partner (e.g., 1.2 equivalents) to each vial.

  • Initiate the reactions by adding (2,2,2-Trimethoxyethyl)cyclobutane (1.0 equivalent) to each vial.

  • Stir the reactions at the desired temperature (e.g., room temperature).

  • Monitor the progress of each reaction at regular intervals (e.g., 1, 4, and 24 hours) by taking a small aliquot and analyzing by TLC or GC-MS.

  • Upon completion, quench the reactions appropriately (e.g., with saturated aqueous NaHCO₃).

  • Extract the organic components, dry, and concentrate.

  • Analyze the crude product from each reaction to determine conversion and selectivity.

Caption: Workflow for solvent screening.

Protocol 2: Lewis Acid-Catalyzed Reaction with a Nucleophile

This protocol provides an example of a Lewis acid-catalyzed ring-opening reaction of the cyclobutane moiety, where the orthoester is intended to remain intact.

Materials:

  • (2,2,2-Trimethoxyethyl)cyclobutane (1.0 equiv)

  • Nucleophile (e.g., a silyl enol ether, 1.5 equiv)

  • Scandium (III) triflate (Sc(OTf)₃) (10 mol%)

  • Anhydrous Dichloromethane (DCM)

  • Inert atmosphere (Argon or Nitrogen)

  • Standard glassware for organic synthesis

Procedure:

  • To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add Sc(OTf)₃ (10 mol%).

  • Add anhydrous DCM via syringe.

  • Cool the mixture to the desired temperature (e.g., -78 °C) using a dry ice/acetone bath.

  • In a separate flame-dried flask, dissolve (2,2,2-Trimethoxyethyl)cyclobutane (1.0 equiv) and the silyl enol ether (1.5 equiv) in anhydrous DCM.

  • Slowly add the solution of the substrate and nucleophile to the cooled catalyst suspension via syringe over 15 minutes.

  • Stir the reaction mixture at -78 °C and monitor its progress by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Allow the mixture to warm to room temperature.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Low or No Reactivity 1. Catalyst deactivation by coordinating solvent (e.g., THF). 2. Insufficiently active catalyst.1. Switch to a non-coordinating solvent like DCM or Toluene. 2. Increase catalyst loading or switch to a stronger Lewis acid.
Orthoester Hydrolysis Presence of water or protic impurities in the solvent or reagents.1. Use freshly distilled, anhydrous solvents. 2. Dry all reagents thoroughly. 3. Consider adding a dehydrating agent like molecular sieves.
Formation of Side Products 1. Reaction temperature is too high. 2. Solvent is participating in the reaction.1. Lower the reaction temperature. 2. Choose a more inert solvent.
Poor Solubility of Reagents The chosen solvent is not appropriate for the polarity of the reagents.Screen a range of solvents with varying polarities (see Protocol 1).

Conclusion

The selection of a solvent for reactions involving (2,2,2-Trimethoxyethyl)cyclobutane is a nuanced decision that requires careful consideration of the intended chemical transformation. For reactions targeting the orthoester, the use of anhydrous, aprotic solvents is paramount to prevent hydrolysis.[4][5] Conversely, transformations of the cyclobutane ring, particularly those catalyzed by Lewis acids, often benefit from polar aprotic solvents like dichloromethane that can stabilize charged intermediates without strongly coordinating to the catalyst.[7][8] By understanding the interplay between the substrate's reactivity, the reaction mechanism, and the physical properties of the solvent, researchers can optimize reaction conditions to achieve their desired synthetic outcomes.

References

  • The Dynamic Chemistry of Orthoesters and Trialkoxysilanes: Making Supramolecular Hosts Adaptive, Fluxional, and Degradable - PMC. (2024, January 29). Vertex AI Search.
  • US8604223B2 - Method of making ketals and acetals - Google Patents. Vertex AI Search.
  • A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids - PMC. Vertex AI Search.
  • Orthoester exchange: a tripodal tool for dynamic covalent and systems chemistry - Chemical Science (RSC Publishing) DOI:10.1039/C4SC03528C. (2014, December 3). Vertex AI Search.
  • Lewis acid-catalyzed diastereoselective formal ene reaction of thioindolinones/thiolactams with bicyclobutanes - PMC. Vertex AI Search.
  • (PDF) Green Synthesis of Acetals/Ketals: Efficient Solvent-Free Process for the Carbonyl/Hydroxyl Group Protection Catalyzed by SBA15 Materials - ResearchGate. (2016, February 3). Vertex AI Search.
  • A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids | ACS Omega. (2018, May 7). Vertex AI Search.
  • Cyclobutane Derivatives from Thermal Cycloaddition Reactions. Vertex AI Search.
  • Lewis acid-catalyzed diastereoselective carbofunctionalization of bicyclobutanes employing naphthols - PMC. Vertex AI Search.
  • Acid catalysed hydrolysis of orthoesters - Canadian Science Publishing. Vertex AI Search.
  • Synthesis and reactivity of compounds with cyclobutane rings. Part III. Cyclobut-1-ene-1,2-dicarboxylic acid. X-Ray crystal structure and exceptional stereoselectivity in its Diels–Alder reaction with cyclopentadiene - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Vertex AI Search.
  • What solvents can you do an ester base hydrolysis in? : r/Chempros - Reddit. (2021, October 28). Vertex AI Search.
  • (PDF) Cycloaddition and Annulation Reactions with Donor‐Acceptor Cyclobutanes. Vertex AI Search.
  • Lewis acid catalyzed cycloreversion of cyclobutane 3 b to... - ResearchGate. Vertex AI Search.
  • Lewis acid-catalyzed diastereoselective ene reaction of thioindolinones with bicyclobutanes - ChemRxiv. (2024, March 13). Vertex AI Search.
  • Ortho ester - Wikipedia. Vertex AI Search.
  • Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones - PMC. Vertex AI Search.
  • Studies Toward The Stereocontrolled Synthesis Of Cyclobutane Derivatives - ScholarWorks. (2023, August 2). Vertex AI Search.
  • Highly Efficient Acetalization and Ketalization Catalyzed by Cobaloxime under Solvent-Free Condition - MDPI. (2018, January 26). Vertex AI Search.
  • Application Notes and Protocols for the Synthesis of Cyclobutane-Fused Heterocyclic Compounds - Benchchem. Vertex AI Search.
  • Cyclobutane Synthesis Methods Review - Organic Chemistry - Scribd. Vertex AI Search.
  • Application Notes and Protocols: [2+2] Cycloaddition for Cyclobutane Ring Formation - Benchchem. Vertex AI Search.
  • Cyclobutane Synthesis - Andrew G Myers Research Group. Vertex AI Search.
  • Cyclobutanes in Organic Synthesis - Baran Lab. Vertex AI Search.
  • Cyclobutane synthesis - Organic Chemistry Portal. Vertex AI Search.
  • Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products - PMC. (2024, June 11). Vertex AI Search.
  • Reactions of Cyclopropane & Cyclobutane - YouTube. (2021, September 27). Vertex AI Search.
  • Lewis Acid-Catalyzed Selective [2 + 2]-Cycloaddition and Dearomatizing Cascade Reaction of Aryl Alkynes with Acrylates - Organic Chemistry Portal. Vertex AI Search.
  • Cyclobutane and Cyclobutene Synthesis: Catalytic Enantioselective [2+2] Cycloadditions - PubMed. (2015, October 5). Vertex AI Search.
  • Thermal [2+2] Cycloreversion of a Cyclobutane Moiety via a Biradical Reaction | Request PDF - ResearchGate. Vertex AI Search.
  • Lewis Acid-Catalyzed Selective [2 + 2]-Cycloaddition and Dearomatizing Cascade Reaction of Aryl Alkynes with Acrylates. - Semantic Scholar. Vertex AI Search.
  • 4.4: Stability of Cycloalkanes - Ring Strain - Chemistry LibreTexts. (2023, January 14). Vertex AI Search.
  • 4.3 Stability of Cycloalkanes: Ring Strain - Organic Chemistry | OpenStax. (2023, September 20). Vertex AI Search.
  • Ring Strain in Cycloalkanes. Vertex AI Search.
  • Cyclobutanes and cyclobutenes through [2+2] photocycloadditions to α,β-unsaturated γ-lactones | Request PDF - ResearchGate. Vertex AI Search.
  • STABILITY OF CYCLOALKANES - Gyan Sanchay. Vertex AI Search.

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Technical Notes & Optimization

Troubleshooting

Purification challenges of (2,2,2-Trimethoxyethyl)cyclobutane via chromatography

Executive Summary & Compound Profile Compound: (2,2,2-Trimethoxyethyl)cyclobutane Chemical Class: Acyclic Orthoester / Cyclobutane Derivative Core Challenge: Extreme Acid Sensitivity & Low UV Absorbance (2,2,2-Trimethoxy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

Compound: (2,2,2-Trimethoxyethyl)cyclobutane Chemical Class: Acyclic Orthoester / Cyclobutane Derivative Core Challenge: Extreme Acid Sensitivity & Low UV Absorbance

(2,2,2-Trimethoxyethyl)cyclobutane presents a dual-threat challenge in purification. First, the orthoester moiety is highly susceptible to acid-catalyzed hydrolysis.[1] Standard silica gel (pH ~5.0–6.0) acts as a Brønsted acid, capable of cleaving the trimethoxy group into an ester and methanol during the column run. Second, the cyclobutane ring and alkyl chain lack a conjugated


-system, rendering the molecule invisible to standard UV detection (254 nm).

This guide provides field-proven protocols to neutralize stationary phases and alternative detection methods to ensure high recovery and purity.

Diagnostic Decision Tree

Before beginning purification, determine the optimal path based on your crude mixture's profile.

PurificationStrategy Start Start: Crude Mixture Analysis CheckBP Is the compound volatile? (BP < 150°C) Start->CheckBP Distill Vacuum Distillation (Kugelrohr/Fractional) CheckBP->Distill Yes CheckAcid Is the impurity profile complex? CheckBP->CheckAcid No Silica Use Neutralized Silica Gel (Et3N treated) CheckAcid->Silica Standard Impurities Alumina Use Neutral/Basic Alumina (Brockmann Grade III) CheckAcid->Alumina Highly Acid-Sensitive Reverse Reverse Phase (C18) (pH 8 buffer required) CheckAcid->Reverse Polar Impurities

Figure 1: Purification strategy decision matrix. For (2,2,2-Trimethoxyethyl)cyclobutane, neutralized silica or distillation are the primary recommendations.

Troubleshooting Guide (Q&A)

Issue 1: Decomposition on Column

User Question: "My crude NMR shows the pure orthoester, but after the column, I see a mixture of the desired product and the corresponding methyl ester. Why is this happening?"

Technical Insight: This is a classic sign of on-column acid hydrolysis . The silanol groups (


) on the surface of silica gel are weakly acidic. Acyclic orthoesters are kinetically labile and will hydrolyze to the ester (methyl (2-cyclobutylethyl) ester) even with brief contact.

Corrective Protocol: You must passivate the silica gel .

  • Pre-treatment: Slurry your silica gel in a solvent mixture containing 1–2% Triethylamine (Et

    
    N) or 1% Pyridine.
    
  • Mobile Phase: Maintain 0.5% Et

    
    N in your elution solvent throughout the run.
    
  • Mechanism: The amine base hydrogen-bonds with the acidic silanol protons, effectively "capping" the acidic sites and creating a neutral environment.

Issue 2: "Invisible" Compounds (No UV Signal)

User Question: "I am running the column but I see no peaks on my UV detector at 254 nm. I'm collecting blind."

Technical Insight: (2,2,2-Trimethoxyethyl)cyclobutane is an aliphatic molecule.[2][3][4] It has no conjugated systems to absorb UV light.

Corrective Protocol: Switch detection strategies:

  • Primary: Use Refractive Index (RI) or Evaporative Light Scattering Detection (ELSD) if available. These are universal detectors.

  • Secondary (TLC): Do not rely on UV. Use Iodine (

    
    ) vapor  or Anisaldehyde stain .
    
    • Note: Avoid strong acid stains (like phosphomolybdic acid) for long durations as they will decompose the spot on the TLC plate, potentially altering the

      
       value or appearance.
      
Issue 3: Streaking or Tailing

User Question: "The product smears down the TLC plate and elutes as a broad band over 20 fractions."

Technical Insight: Streaking often indicates partial decomposition during elution (the "smear" is the decomposition product forming in real-time) or strong interaction with active sites.

Corrective Protocol:

  • Verify Stability: Run a 2D TLC. Spot the compound, run it up, dry the plate, rotate 90°, and run it again. If two spots appear off-diagonal, the compound is decomposing on the silica.

  • Switch Stationary Phase: If Et

    
    N passivation (see Issue 1) fails, switch to Neutral Alumina (Brockmann Grade III) . Alumina is less acidic than silica and often resolves orthoester stability issues.
    
Issue 4: Low Yield / Volatility

User Question: "I isolated the spot, but after rotary evaporation, my mass recovery is 40% lower than expected."

Technical Insight: Cyclobutane derivatives with low molecular weight can be surprisingly volatile. Furthermore, if the rotavap bath is too hot, you may induce thermal rearrangement or hydrolysis if traces of acid remain.

Corrective Protocol:

  • Bath Temp: Keep water bath

    
    C.
    
  • Vacuum: Do not go below 20 mbar unless necessary.

  • Azeotrope: If Et

    
    N was used, it has a high boiling point (
    
    
    
    C). You may need to co-evaporate with heptane or toluene to remove residual amine without overheating.

Validated Experimental Protocols

Protocol A: Preparation of Et N-Deactivated Silica Gel

Use this protocol to prevent acid hydrolysis during flash chromatography.

StepActionCausality / Note
1 Prepare Slurry Mix Silica Gel 60 (230-400 mesh) with a solution of Hexanes:Et

N (99:1)
.
2 Pack Column Pour the slurry into the column. Flush with 2 column volumes (CV) of the same solvent.
3 Equilibrate Switch to your starting mobile phase (e.g., Hexanes:EtOAc 95:5) but add 0.5% Et

N
.
4 Load Sample Dissolve crude in the mobile phase + 0.5% Et

N. Avoid DCM if possible (can be slightly acidic).
5 Elute Run the gradient.
Protocol B: Visualization of Aliphatic Orthoesters

Since the compound is UV-inactive, use this staining method.

Reagent: p-Anisaldehyde Stain

  • Recipe: 135 mL Ethanol + 5 mL Acetic Acid + 3.7 mL p-Anisaldehyde + 5 mL Conc. Sulfuric Acid.[5][6]

  • Procedure:

    • Dip the TLC plate quickly.[7]

    • Wipe the back of the plate.

    • Heat with a heat gun at

      
      200°C until spots appear.
      
  • Result: The cyclobutane/orthoester usually appears as a blue/grey spot against a pink background.

  • Warning: The sulfuric acid in the stain will hydrolyze the orthoester on the plate. You are visualizing the decomposed product, which is fine for detection, but do not try to recover sample from the plate.

Mechanistic Insight: Why Hydrolysis Occurs

Understanding the failure mode is critical for prevention. The orthoester oxygen atoms are basic; they can be protonated by surface silanols.

HydrolysisMechanism Orthoester Orthoester (R-C(OMe)3) Protonation Protonation by Silica (Si-OH) Orthoester->Protonation Acidic pH Intermediate Oxocarbenium Ion Protonation->Intermediate - MeOH Hydrolysis Water Attack (from atm/solvent) Intermediate->Hydrolysis Product Ester + MeOH (Decomposition) Hydrolysis->Product

Figure 2: Acid-catalyzed hydrolysis pathway of orthoesters on silica gel.

Key Takeaway: The transition from Orthoester to Oxocarbenium ion is rapid in acidic environments. The Et


N protocol (Protocol A) prevents the first step (Protonation).

References

  • Organic Syntheses. (2008). Synthesis of Benzyne Precursors and Purification Strategies. Organic Syntheses, 85, 159. Retrieved from [Link]

  • Deslongchamps, P., et al. (1990). Hydrolysis of Orthoesters: Stereoelectronic Effects.[8]Can. J. Chem. (General reference on orthoester stability).

  • University of Rochester. (n.d.). TLC Stains and Visualization Methods.[6][7][9][10][11] Retrieved from [Link]

  • Chromatography Online. (2022). Ester Formation in Acidified Mobile-Phase Solvents. Retrieved from [Link]

Sources

Optimization

Optimizing storage conditions to prevent moisture damage to orthoesters

Topic: Optimizing Storage Conditions to Prevent Moisture Damage to Orthoesters Ticket ID: OE-STAB-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open Introduction: The Kinetic Stability Parad...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing Storage Conditions to Prevent Moisture Damage to Orthoesters Ticket ID: OE-STAB-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open

Introduction: The Kinetic Stability Paradox

Welcome to the technical support center. If you are accessing this guide, you likely understand that orthoesters (


) are chemically unique: they are stable to strong bases and nucleophiles but are exquisitely sensitive to acid-catalyzed hydrolysis .

Many researchers mistakenly believe that "air-free" simply means "oxygen-free." For orthoesters, moisture is the primary antagonist . Even trace atmospheric humidity, combined with slightly acidic glass surfaces or ambient


 (which forms carbonic acid with water), can trigger an autocatalytic degradation cascade.

This guide moves beyond basic "store in a cool dry place" advice. It provides the mechanistic rationale and rigorous protocols required to maintain the integrity of these reagents in a drug development or high-precision synthesis environment.

Part 1: Storage Fundamentals (FAQ)

Q1: Why did my orthoester degrade even though the bottle was sealed?

A: Standard caps are insufficient for long-term storage of moisture-sensitive orthoesters. The degradation mechanism is often autocatalytic .

  • The Mechanism: Hydrolysis is not just a reaction with water; it is catalyzed by protons.[1]

    
    
    
  • The Trap: As the orthoester hydrolyzes, it produces alcohols. If the environment is not strictly neutral/basic, trace acid (even from the glass surface of a non-silylated vial) accelerates the process.

  • The Solution: You must break the "Moisture-Acid Cycle."

Q2: What are the absolute optimal storage conditions?

To guarantee stability, you must control three variables: Atmosphere, Temperature, and Basicity .

VariableRecommendationTechnical Rationale
Atmosphere Argon (preferred) or Nitrogen Argon is heavier than air, providing a better "blanket" when the container is opened.
Temperature 2°C to 8°C Lowers the kinetic energy of the hydrolysis reaction. Note: Bring to Room Temp (RT) before opening to prevent condensation.
Desiccant Activated 3A/4A Molecular Sieves Actively scavenges water. Crucial: Sieves must be slightly basic (standard zeolites are). Avoid acidic drying agents like silica gel.
Container Schlenk Flask or Crown-Cap Bottle PTFE-lined septa are mandatory. Parafilm is not a moisture barrier; it is merely a dust cover.
Q3: Can I store orthoesters over molecular sieves directly?

A: Yes, and this is often the "Gold Standard" for liquid orthoesters.

  • Protocol: Add 5-10% w/v of activated 4A molecular sieves directly to the bottle.

  • Why 4A? 4A sieves (pore size ~4 Å) are ideal for adsorbing water (approx 2.7 Å) while excluding most organic solvents and the bulky orthoester itself [1, 5].

  • Activation: Sieves must be activated at 250-300°C under vacuum or inert flow for 12+ hours before use. Unactivated sieves can actually introduce moisture.

Part 2: Troubleshooting & Diagnostics

Visualizing the Degradation Pathway

Understanding the enemy is the first step to defeating it. The diagram below illustrates the acid-catalyzed hydrolysis pathway that we are trying to prevent.

OrthoesterHydrolysis Ortho Orthoester R-C(OR')3 Protonation Protonation (Rate Limiting) Ortho->Protonation + H+ (Trace Acid) Intermediate Carbenium Ion Intermediate Protonation->Intermediate - R'OH Hemiortho Hemiorthoester (Unstable) Intermediate->Hemiortho + H2O (Moisture) Products Ester + 2 Alcohols R-COOR' + 2 R'OH Hemiortho->Products Fast Collapse

Figure 1: The acid-catalyzed hydrolysis pathway. Note that trace acid acts as a catalyst, meaning it is not consumed and can degrade the entire batch if moisture is present [2, 3].

Diagnostic FAQ

Q: My sample smells "fruity" or "sweet." Is it compromised? A: Likely Yes.

  • Cause: Orthoesters typically have a distinct, often camphor-like or mild odor. A "fruity" smell usually indicates the presence of the corresponding ester (e.g., ethyl acetate from triethyl orthoacetate) [2].

  • Action: Run a 1H-NMR immediately.

Q: How do I confirm purity using NMR? A: 1H-NMR is the definitive test.

  • Solvent: Use CDCl3 treated with basic alumina or stored over sieves. (Acidic CDCl3 will degrade the sample during the measurement).

  • Marker: Look for the "breakdown" peaks.

    • Example (Trimethyl Orthoformate): The orthoester proton is a singlet around 5.0 ppm . The formate ester proton (degradation product) will appear downfield, typically around 8.0 ppm [2].

    • Alcohol: Look for the broad -OH peak or the specific alkyl signals of the free alcohol.

Part 3: Safe Handling & Transfer Protocols

The "Inert Blanket" Workflow Never pour a moisture-sensitive orthoester. Pouring introduces atmospheric moisture and disrupts the inert headspace. Use this positive-pressure transfer method [4].

Materials Required
  • Inert gas source (Nitrogen or Argon) with bubbler.[2]

  • Oven-dried glass syringe and long needles (18-20 gauge).

  • "Sure/Seal" bottle or septum-capped flask.[3]

Step-by-Step Protocol
  • Equilibration:

    • Remove the orthoester from the fridge (2-8°C).

    • CRITICAL: Allow it to warm to Room Temperature (approx. 30-60 mins) before removing the parafilm/tape. Opening a cold bottle causes immediate condensation of atmospheric water into the reagent.

  • Positive Pressure Setup:

    • Insert a needle connected to the inert gas line into the septum of the bottle.

    • Ensure the gas is flowing gently (watch the bubbler).[3] This creates a "blanket" of positive pressure inside the bottle.

  • Syringe Preparation:

    • Purge the syringe: Insert the needle into the headspace of the bottle (or a separate dry flask), pull the plunger, and expel the gas 3 times to remove air and moisture from the barrel [4].

  • Withdrawal:

    • Invert the bottle (if manageable size) or lower the needle tip into the liquid.

    • Slowly withdraw the required volume. The positive pressure from the gas line will help push the liquid into the syringe, preventing vacuum formation (which would suck in outside air) [4].

  • Termination:

    • Pull the needle out of the liquid into the headspace.

    • Withdraw the needle from the bottle.[2]

    • Immediately apply a fresh layer of Parafilm over the septum cap for storage.

SafeTransfer Start Start: Reagent at 4°C Warm Warm to Room Temp (Prevent Condensation) Start->Warm Pressurize Insert N2/Ar Line (Positive Pressure) Warm->Pressurize Purge Purge Syringe x3 (Remove Air) Pressurize->Purge Transfer Withdraw Liquid under N2 Flow Purge->Transfer Seal Reseal & Store (Parafilm + 4°C) Transfer->Seal

Figure 2: The "Positive Pressure" transfer workflow ensures that as liquid leaves the bottle, it is replaced by dry inert gas, not moist air.

Part 4: Analytical Verification Data

When validating the quality of your orthoesters, refer to these standard shifts. Deviations indicate moisture damage.

Table 1: 1H-NMR Diagnostic Shifts (in CDCl3)

CompoundOrthoester Signal (

ppm)
Hydrolysis Product (Ester) Signal (

ppm)
Notes
Trimethyl Orthoformate ~4.98 (s, 1H)~8.05 (s, 1H, Methyl Formate)distinct downfield shift of the formyl proton [2].
Triethyl Orthoacetate ~1.43 (s, 3H, Me)~2.05 (s, 3H, Ethyl Acetate)Methyl group shifts downfield upon esterification.
Triethyl Orthopropionate ~0.9 (t, 3H)~1.1 (t, 3H, Ethyl Propionate)Triplet overlap can make this harder to diagnose; look for alcohol signals.

Note: Chemical shifts may vary slightly depending on concentration and specific solvent acidity.

References

  • RedRiver LLC. (2024).[4] 3A Molecular Sieve: Complete Guide for Industrial Drying & Separation. Retrieved from [Link]

  • Von Delius, M., et al. (2024).[5] The Dynamic Chemistry of Orthoesters and Trialkoxysilanes. Accounts of Chemical Research. Retrieved from [Link]

  • LibreTexts. (2023).[1] Acid Catalyzed Hydrolysis of Esters. Retrieved from [Link]

  • University of Washington. (n.d.). Guidelines on how to use sensitive chemicals. Retrieved from [Link]

  • Delta Adsorbents. (2021). What is a Molecular Sieve: 3A, 4A & 5A. Retrieved from [Link]

Sources

Troubleshooting

Resolving solubility issues of (2,2,2-Trimethoxyethyl)cyclobutane in polar solvents

This guide is designed for researchers, scientists, and drug development professionals to effectively address and resolve solubility challenges encountered with (2,2,2-Trimethoxyethyl)cyclobutane in polar solvent systems...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals to effectively address and resolve solubility challenges encountered with (2,2,2-Trimethoxyethyl)cyclobutane in polar solvent systems. Our goal is to provide a logical, scientifically-grounded framework for troubleshooting, moving from simple physical methods to more complex formulation strategies.

Frequently Asked Questions (FAQs): Understanding the Core Problem

This section addresses the fundamental questions regarding the solubility behavior of (2,2,2-Trimethoxyethyl)cyclobutane.

Q1: What are the structural features of (2,2,2-Trimethoxyethyl)cyclobutane that influence its solubility?

A: The solubility behavior of (2,2,2-Trimethoxyethyl)cyclobutane is dictated by its amphiphilic nature, meaning it possesses both nonpolar and moderately polar characteristics.

  • Nonpolar Region: The core of the molecule is a cyclobutane ring[1][2]. This hydrocarbon structure is symmetrical and lacks significant charge separation, making it hydrophobic (water-repelling).

  • Polar Region: The (2,2,2-Trimethoxyethyl) side chain contains three ether (methoxy) groups. The oxygen atoms in these groups have lone pairs of electrons and create localized dipoles, allowing them to act as hydrogen bond acceptors.

The challenge arises because the nonpolar cyclobutane moiety constitutes a significant portion of the molecule's surface area, often dominating its interactions with highly polar solvents like water.

cluster_polar Polar Region c1 C c2 C c1->c2 c3 C c2->c3 c4 C c3->c4 c4->c1 c5 C c4->c5 c6 C c5->c6 o1 O c6->o1 o2 O c6->o2 o3 O c6->o3 ch3_1 CH3 o1->ch3_1 ch3_2 CH3 o2->ch3_2 ch3_3 CH3 o3->ch3_3

Caption: Structural regions of (2,2,2-Trimethoxyethyl)cyclobutane.

Q2: Why does this compound exhibit poor solubility in aqueous buffers or water?

A: The principle of "like dissolves like" is fundamental here. Highly polar solvents, like water, form strong, extensive hydrogen bond networks. The large, nonpolar cyclobutane portion of the molecule cannot participate in these hydrogen bonds and disrupts the solvent's structure. This is energetically unfavorable, causing the solute molecules to aggregate and separate from the solvent, a phenomenon known as the hydrophobic effect. While the ether groups can accept hydrogen bonds, this is often insufficient to overcome the hydrophobicity of the larger hydrocarbon scaffold.

Q3: What are the common visual indicators of a solubility issue?

A: During an experiment, you may observe one or more of the following:

  • Insoluble Particulate: Solid material remains visible in the vial or flask, even after vigorous mixing.

  • Phase Separation: An oily or immiscible liquid layer forms, either at the top or bottom of the polar solvent.

  • Precipitation: The compound initially dissolves (especially with heat or co-solvents) but then crashes out of solution as a solid over time or upon cooling.

  • Cloudiness or Haze: The solution appears translucent or opaque, indicating the formation of a fine suspension or colloidal mixture rather than a true solution.

Systematic Troubleshooting Guide

Follow this workflow to systematically diagnose and resolve solubility issues. The core principle is to start with the simplest methods and incrementally increase the complexity of the formulation.

Caption: Logical workflow for resolving solubility issues.

Step 1: Foundational Physical Methods

Before altering the chemical composition of your solvent, always ensure you have overcome any kinetic barriers to dissolution. Agitation and sonication increase the interaction between the solute and solvent, while heat provides the energy needed to break the solute's crystal lattice.[3][4]

Protocol 1.1: Standard Solubility Assessment

  • Preparation: Weigh a small, precise amount of (2,2,2-Trimethoxyethyl)cyclobutane into a clear glass vial.

  • Solvent Addition: Add a measured volume of your target polar solvent (e.g., deionized water, PBS buffer).

  • Agitation: Securely cap the vial and vortex vigorously for 30-60 seconds. Visually inspect for undissolved material.

  • Sonication: If solids remain, place the vial in a bath sonicator for 5-10 minutes.[4] This uses ultrasonic waves to break apart solute agglomerates.

  • Gentle Heating: If necessary, warm the solution in a water bath (e.g., 30-40°C). Be cautious, as heat can degrade sensitive compounds. Always check for compound stability at higher temperatures.

  • Observation: After each step, allow the solution to return to room temperature and observe for any precipitation. A stable solution will remain clear.

Step 2: Implementing a Co-Solvent System

If physical methods fail, the next step is to modify the solvent system itself by introducing a water-miscible organic co-solvent. The co-solvent acts as a bridge, reducing the overall polarity of the system to a level that is more favorable for the hydrophobic cyclobutane moiety.[5]

Causality: A co-solvent disrupts the strong hydrogen-bonding network of water, creating a microenvironment that is less "hostile" to the nonpolar parts of the solute. This reduces the energy penalty of solvation, allowing the compound to dissolve.

Protocol 2.1: Titration Method for Co-Solvent Selection

  • Initial Dissolution: Dissolve a known amount of (2,2,2-Trimethoxyethyl)cyclobutane in a minimal volume of a water-miscible organic solvent in which it is highly soluble (e.g., DMSO, ethanol, or NMP).

  • Titration: While vortexing or stirring, slowly add your target polar solvent (water, buffer) dropwise to the organic solution.

  • Endpoint: Continue adding the polar solvent until you reach your desired final concentration or until the first sign of persistent cloudiness (precipitation) appears. This point is the limit of solubility for that specific co-solvent ratio.

  • Optimization: If precipitation occurs before your target concentration is reached, you must increase the initial percentage of the organic co-solvent. A good starting point for many applications is a final co-solvent concentration of 5-10% (v/v).

Table 1: Properties of Common Co-Solvents

Co-SolventTypeDielectric Constant (20°C)Notes on Use
Dimethyl Sulfoxide (DMSO)Polar Aprotic47.2Powerful solvent, but can be difficult to remove and may have cellular toxicity.
Ethanol (EtOH)Polar Protic25.3Commonly used, less toxic than methanol, good for in-vitro studies.
N-Methyl-2-pyrrolidone (NMP)Polar Aprotic32.2High boiling point, effective for poorly soluble compounds.[6]
Polyethylene Glycol 400 (PEG 400)Polar Protic12.5Low toxicity, often used in final drug formulations.
Isopropanol (IPA)Polar Protic20.2A good intermediate-polarity solvent.[5]
Step 3: Utilizing Solubilizing Excipients

When a simple co-solvent system is insufficient or requires an unacceptably high concentration of organic solvent, the next level of intervention involves using specialized formulation excipients like surfactants.

Causality (Surfactants): Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), self-assemble into spherical structures called micelles. The hydrophobic tails of the surfactant molecules form the core of the micelle, while the hydrophilic heads face outward into the polar solvent. This creates a "hydrophobic pocket" where a nonpolar compound like (2,2,2-Trimethoxyethyl)cyclobutane can be sequestered, effectively shielding it from the water and allowing it to be dispersed in the aqueous phase.

Protocol 3.1: Screening with a Non-Ionic Surfactant

  • Prepare Surfactant Stock: Create a concentrated stock solution of a non-ionic surfactant (e.g., 10% w/v Polysorbate 80 (Tween® 80) or Polysorbate 20 in your polar solvent).

  • Dissolve Compound: In a separate vial, dissolve the (2,2,2-Trimethoxyethyl)cyclobutane in a small amount of a volatile co-solvent like ethanol to create a concentrated stock.

  • Formulation: To a vial containing the bulk of your polar solvent, add the surfactant stock solution to achieve a final concentration above its CMC (typically 0.1% - 2% w/v).

  • Spiking: Slowly add the ethanolic stock solution of your compound into the surfactant-containing vehicle while vortexing. The ethanol acts as a co-solvent to facilitate the transfer of the compound into the micelles.

  • Solvent Removal (Optional): If the final ethanol concentration is too high for your application, it can be carefully removed by rotary evaporation or nitrogen stream, provided the compound remains stable within the micelles.

References

  • Dissolving hydrophobic compounds for RP column. Chromatography Forum. [Link]

  • Chemical Properties of Cyclobutane, ethyl-. Cheméo. [Link]

  • Solubility factors when choosing a solvent. Labclinics. [Link]

  • Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Journal of Visualized Experiments. [Link]

  • Chemical Properties of cyclobutane, 1,2-dimethyl-, trans-. Cheméo. [Link]

  • Process for solvent extraction of hydrophobic compounds.
  • Does anyone know the best way to dissolve hydrophobic and hydrophilic molecules in the same diluent? ResearchGate. [Link]

  • Cyclobutane Structure. MolView. [Link]

  • Cyclobutane. Wikipedia. [Link]

  • 1,1,2-Trimethyl-2-(2-methylpropyl)cyclobutane. PubChem, National Center for Biotechnology Information. [Link]

  • Structural Formula for Cyclobutane (and molecular formula). YouTube. [Link]

  • [2-(2-Methylpropyl)cyclopropyl]cyclobutane. PubChem, National Center for Biotechnology Information. [Link]

  • Cyclobutane, 1,2-diethyl-, trans-. NIST Chemistry WebBook. [Link]

  • [2+2] cyclobutane synthesis (enones and alkenes). Reddit. [Link]

  • The Molecular Structure of Cyclobutane. The Journal of Chemical Physics. [Link]

  • Polymer-to-Solvent Reference Table for GPC/SEC. Agilent Technologies. [Link]

Sources

Optimization

Technical Support Center: Controlling Temperature for Cyclobutane Stability

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Topic: Thermal Parameters & Stability Protocols for Cyclobutane Derivatives Core Directive: The Stability Spectrum User Query: "At what temperat...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Topic: Thermal Parameters & Stability Protocols for Cyclobutane Derivatives

Core Directive: The Stability Spectrum

User Query: "At what temperature will my cyclobutane ring open or degrade?"

Scientist's Response: There is no single "decomposition temperature" for cyclobutane. The stability of the four-membered ring is strictly dictated by its substitution pattern and saturation. While the parent cyclobutane is kinetically stable up to ~500°C, functionalized derivatives used in drug discovery can degrade at temperatures as low as 40°C–80°C.

Use the Stability Triage Matrix below to categorize your molecule and determine its safe operating range.

Table 1: Thermal Stability Thresholds by Compound Class
Compound ClassTypical Stability Limit (

)
Primary Decomposition ModeCritical Risk Factors
Simple Alkyl Cyclobutanes > 400°CRadical cleavage to ethyleneExtreme heat (pyrolysis conditions).
Cyclobutenes (Unsaturated)50°C – 120°CElectrocyclic ring opening (to dienes)Conrotatory opening is thermally allowed and facile.
Donor-Acceptor (D-A) Cyclobutanes 25°C – 90°CZwitterionic ring opening / RearrangementPolar solvents, Lewis acids, and nucleophiles lower

drastically.
Photodimers (e.g., Truxinates)150°C – 200°CRetro-[2+2] CycloadditionHigh strain or "push-pull" substituents facilitate reversion.
Polysubstituted Scaffolds (Drug-like)> 200°CEpimerization / FragmentationGenerally robust unless specific leaving groups trigger ring contraction.
Diagnostic Workflows & Troubleshooting
Issue 1: "My product disappears during concentration or distillation."

Diagnosis: You are likely dealing with a Cyclobutene or a Donor-Acceptor (D-A) Cyclobutane .

  • The Science: Cyclobutenes undergo thermal electrocyclic ring opening to form 1,3-dienes. This process is governed by the Woodward-Hoffmann rules, where thermal opening is conrotatory. Substituents that stabilize the transition state (like phenyl or carbonyl groups) can lower the activation energy, making the ring open at temperatures as low as 60°C–80°C.

  • Immediate Action:

    • Stop heating. Do not distill.

    • Switch to cold evaporation. Remove solvents under high vacuum at < 30°C.

    • Check NMR: Look for the appearance of alkene signals (vinyl protons) characteristic of a diene.

Issue 2: "I am observing low yields in my [2+2] photocycloaddition."

Diagnosis: Competitive Thermal Retro-[2+2] Reaction .

  • The Science: Photochemical formation of cyclobutanes is reversible.[1] While the forward reaction is driven by light (hv), the reverse reaction (ring opening) can be driven by heat (thermal reversion). If your reaction vessel gets too hot from the lamp, the thermodynamic equilibrium shifts back toward the starting alkene.

  • Troubleshooting Protocol:

    • Active Cooling: Ensure the reaction vessel is jacketed and maintained at 0°C–10°C.

    • Wavelength Cut-off: Use a filter (e.g., Pyrex for

      
       nm) to prevent excitation of the product, which can lead to photolytic cleavage.
      
Issue 3: "My D-A cyclobutane decomposes on silica gel."

Diagnosis: Acid-catalyzed Ring Opening.

  • The Science: Donor-Acceptor cyclobutanes possess high "push-pull" strain. The Lewis acidic sites on silica gel can coordinate to the acceptor groups, polarizing the bond further and triggering nucleophilic attack (by water or silanols) or rearrangement.

  • Solution:

    • Deactivate Silica: Pre-treat silica gel with 1–2% Triethylamine (Et

      
      N) to neutralize acidic sites.
      
    • Alternative Phase: Use neutral alumina or reverse-phase (C18) chromatography.

Visualizing Stability & Decomposition
Figure 1: Stability Triage & Decision Tree

Caption: A logic flow for determining the thermal risk of a specific cyclobutane derivative based on structural features.

StabilityTriage Start Analyze Structure IsUnsaturated Contains C=C (Cyclobutene)? Start->IsUnsaturated IsDA Donor + Acceptor Substituents? IsUnsaturated->IsDA No RiskHigh HIGH RISK Max Temp < 60°C Avoid Distillation IsUnsaturated->RiskHigh Yes (Electrocyclic Opening) IsPhoto Photodimer (e.g. Truxinate)? IsDA->IsPhoto No IsDA->RiskHigh Yes (Zwitterionic Opening) RiskMod MODERATE RISK Max Temp < 120°C Monitor Reversion IsPhoto->RiskMod Yes (Retro 2+2) RiskLow LOW RISK Stable > 200°C Standard Handling IsPhoto->RiskLow No (Alkyl/Rigid Scaffold)

Figure 2: Thermal Decomposition Pathways

Caption: Mechanistic comparison of electrocyclic ring opening (cyclobutene) vs. retro-[2+2] cycloaddition (cyclobutane).

DecompositionPathways CB_Ene Cyclobutene (Unsaturated) TS_Con Transition State (Conrotatory) CB_Ene->TS_Con Heat (50-120°C) Woodward-Hoffmann Allowed Prod_Diene 1,3-Diene (Open Chain) TS_Con->Prod_Diene CB_Ane Substituted Cyclobutane (Saturated) TS_Retro Transition State (Diradical / Zwitterion) CB_Ane->TS_Retro Heat (>200°C or D-A activation) Stepwise Mechanism Prod_Alkene 2 x Alkenes (Retro [2+2]) TS_Retro->Prod_Alkene

Standard Operating Procedures (SOPs)
Protocol A: Thermal Stability Screening (DSC/TGA)

Use this protocol to validate the safety of a new cyclobutane scaffold before scale-up.

  • Preparation: Encapsulate 2–5 mg of the compound in a hermetically sealed aluminum pan.

  • Method: Ramp temperature from 25°C to 300°C at a rate of 5°C/min under nitrogen flow (50 mL/min).

  • Analysis:

    • Endotherm followed by Exotherm: Suggests melting followed by decomposition/ring opening.

    • Sharp Exotherm (no mass loss): Indicative of rearrangement (e.g., cyclobutene

      
       diene).
      
    • Mass Loss (TGA): If mass loss correlates with the exotherm, it indicates fragmentation (retro-[2+2] releasing volatile alkenes).

  • Validation: If an event is detected at

    
    , set the safe process limit to 
    
    
    
    .
Protocol B: Isothermal Degradation Test (HPLC/NMR)

Use for Donor-Acceptor systems or when DSC is unavailable.

  • Dissolve 10 mg of compound in a high-boiling deuterated solvent (e.g., Toluene-

    
     or DMSO-
    
    
    
    ).
  • Heat the NMR tube to the intended reaction/workup temperature (e.g., 80°C) using a variable temperature (VT) probe or oil bath.

  • Monitor spectra at

    
    .
    
  • Key Signals to Watch:

    • Loss of high-field cyclobutane protons (typically

      
       1.5–4.5 ppm).
      
    • Appearance of olefinic protons (

      
       5.0–7.0 ppm).
      
References
  • Thermal Rearrangements of Cyclopropanes and Cyclobutanes. Science of Synthesis, Thieme Chemistry. (Discusses the high activation energy of parent cyclobutane vs. derivatives).

  • Intramolecular [2+2] cycloaddition reactions of alkynyl ether-derived ketenes. National Institutes of Health (PMC). (Details thermal conditions for D-A cyclobutane formation and stability at 90°C).

  • Cyclobutane Derivatives from Thermal Cycloaddition Reactions. Organic Reactions. (Foundational text on thermal dimerization and retro-cycloaddition).

  • Asymmetric Ring-Opening Reactions of Donor–Acceptor Cyclopropanes and Cyclobutanes. Chinese Journal of Organic Chemistry. (Review of catalytic ring opening under mild conditions).

  • The Thermal Decomposition of Cyclobutane at Low Pressures. Journal of the American Chemical Society. (Kinetics of the unimolecular decomposition to ethylene).

Sources

Troubleshooting

Removing impurities from crude (2,2,2-Trimethoxyethyl)cyclobutane mixtures

Technical Support Center: Advanced Purification Guide Topic: Removing Impurities from Crude (2,2,2-Trimethoxyethyl)cyclobutane Document ID: TS-ORG-2026-004 Role: Senior Application Scientist Executive Summary (2,2,2-Trim...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Advanced Purification Guide Topic: Removing Impurities from Crude (2,2,2-Trimethoxyethyl)cyclobutane Document ID: TS-ORG-2026-004 Role: Senior Application Scientist

Executive Summary

(2,2,2-Trimethoxyethyl)cyclobutane (CAS: 1862594-23-7) is a specialized aliphatic orthoester used primarily as a cyclobutane-installing building block in medicinal chemistry.[1][2] Its purification presents a binary challenge: acid lability and moisture sensitivity .

Unlike standard esters, the orthoester functionality [


] is thermodynamically unstable in the presence of water and kinetically hyper-sensitive to protonation. A crude mixture containing trace acid (e.g., HCl from Pinner synthesis) will undergo autocatalytic hydrolysis, degrading into methyl (cyclobutyl)acetate and methanol.

This guide provides a self-validating purification workflow designed to arrest hydrolysis and isolate the target in >98% purity.

Part 1: Diagnostic & Triage (Q&A)

Q1: My crude product has a sweet, fruity odor distinct from the starting material. Is this normal? A: No. This indicates hydrolysis.[3][4]

  • Diagnosis: The "fruity" smell is likely methyl (cyclobutyl)acetate , the breakdown ester.

  • Validation: Check

    
    H NMR.[5]
    
    • Target (Orthoester): Look for a sharp singlet integrating to 9H around 3.20 – 3.25 ppm (

      
      ).
      
    • Impurity (Ester): Look for a singlet integrating to 3H around 3.60 – 3.70 ppm (

      
      ).
      
  • Action: If the ester content is >10%, chemical repurification is difficult. If <10%, proceed to Protocol A (Distillation) immediately with base stabilization.

Q2: I attempted flash chromatography on silica gel, and my product vanished. What happened? A: You likely destroyed it. Standard silica gel is slightly acidic (pH 6.0–6.5). As the orthoester travels down the column, surface silanol groups protonate the methoxy group, triggering the loss of methanol and collapse into the ester.

  • Solution: You must use Protocol B (Basified Silica) or Basic Alumina.

Q3: The crude mixture is cloudy or has a white precipitate. A: This is likely inorganic salt (NH


Cl or NaCl) from the synthesis (Pinner or Williamson ether synthesis).
  • Action: Do not wash with water. Water washes will hydrolyze the product. Filter the crude oil through a sintered glass frit packed with Celite® and anhydrous K

    
    CO
    
    
    
    under an inert atmosphere.

Part 2: Impurity Profile & Removal Strategy

The following table summarizes common impurities based on standard synthesis routes (Pinner Reaction or Transorthoesterification).

Impurity TypeChemical IdentitySourceRemoval Strategy
Hydrolysis Product Methyl (cyclobutyl)acetateMoisture/Acid exposureFractional Distillation (Lower BP than target)
Reaction Byproduct MethanolLeaving groupRotary Evaporation (High Vacuum, <30°C)
Precursor CyclobutaneacetonitrileUnreacted Starting MaterialDistillation (BP difference usually significant)
Inorganic Salts Ammonium Chloride (NH

Cl)
Pinner IntermediateFiltration over Celite/K

CO

(Strictly Anhydrous)
Trace Acid HCl / H

Catalyst residuesCRITICAL: Quench with Et

N or solid K

CO

immediately.

Part 3: Technical Workflows (Visualized)

The decision matrix below dictates the purification path based on crude purity and scale.

PurificationLogic Start Crude (2,2,2-Trimethoxyethyl)cyclobutane CheckNMR 1. Check 1H NMR (Ratio 3.2 ppm vs 3.6 ppm) Start->CheckNMR Decision Impurity Profile? CheckNMR->Decision Distill Protocol A: Vacuum Distillation (with Base Stabilizer) Decision->Distill >5g Scale <10% Impurities Column Protocol B: Basified Silica Chromatography Decision->Column <5g Scale Complex Impurities Filter Pre-treatment: Filter over K2CO3/Celite Decision->Filter Salts Present Storage Storage: Argon, -20°C, + 1% Et3N Distill->Storage Column->Storage Filter->Distill

Figure 1: Decision tree for selecting the appropriate purification methodology based on scale and impurity profile.

Part 4: Detailed Experimental Protocols

Protocol A: Base-Stabilized Vacuum Distillation (Recommended)

Best for: Scales >5g, removal of volatile esters and nitriles.

Theory: Distillation of orthoesters creates thermal stress. Without a base, trace auto-generated acid will catalyze rapid decomposition in the pot.

  • Preparation:

    • Equip a short-path distillation head (Vigreux column recommended for >20g).

    • The Stabilizer: Add solid anhydrous Potassium Carbonate (K

      
      CO
      
      
      
      , 1% w/w) OR 3 drops of Quinoline/Triethylamine directly into the distillation pot with the crude oil. This neutralizes any acid formed in situ.
  • Execution:

    • Apply high vacuum (<1 mmHg is ideal; <5 mmHg is mandatory).

    • Heat the bath slowly.[5] The ester impurity (Methyl (cyclobutyl)acetate) generally boils lower than the orthoester. Collect the forerun and discard.

    • Collect the main fraction.

  • Validation:

    • The distillate should be a clear, colorless liquid.

    • Immediate Action: Flush the receiving flask with Argon.

Protocol B: Flash Chromatography on Basified Silica

Best for: Scales <5g, separating close-running non-volatile impurities.

Theory: Silica gel (


) has a surface pH of ~6. This is sufficient to hydrolyze (2,2,2-trimethoxyethyl)cyclobutane. The stationary phase must be "poisoned" with an amine to inhibit this activity.

Step-by-Step Basification:

  • Slurry Preparation: Prepare a slurry of Silica Gel 60 in your eluent (typically Hexanes/EtOAc or Pentane/Ether).

  • Deactivation: Add Triethylamine (Et

    
    N)  to the slurry to a concentration of 2.5% v/v .
    
    • Example: For 200 mL of solvent, add 5 mL of Et

      
      N.
      
  • Packing: Pour the slurry into the column and flush with 2 column volumes of the eluent (containing 1% Et

    
    N) to ensure the base is distributed throughout the bed.
    
  • Elution:

    • Load the crude sample (neat or in minimal basified solvent).

    • Run the column using an eluent containing 1% Et

      
      N .
      
    • Note: Orthoesters are typically non-polar. Expect elution in low polarity fractions (e.g., 5-10% EtOAc in Hexanes).

Part 5: Handling & Storage (The "Forever" Protocol)

Once purified, the compound remains vulnerable. Follow these rules to maintain purity:

  • Container: Glass vials with Teflon-lined caps. Avoid rubber septa for long-term storage (moisture diffusion).

  • Atmosphere: Flush with dry Argon or Nitrogen before sealing.

  • Stabilizer: It is standard practice to add 0.5% - 1.0% Triethylamine to the pure liquid for long-term storage. This acts as a proton scavenger.

  • Temperature: Store at -20°C.

References

  • Post, H. W. (1943).[3] The Chemistry of the Aliphatic Orthoesters. Reinhold Publishing Corporation.[3] (The foundational text on orthoester stability and synthesis).

  • Cordes, E. H. (1969). Chemistry of Carboxylic Acids and Esters. In S. Patai (Ed.), The Chemistry of Functional Groups. Wiley.
  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. Link (Details on using orthoesters as protecting groups and their lability).

  • Sigma-Aldrich. (n.d.). (2,2,2-Trimethoxyethyl)cyclobutane Product Detail. Link (Physical property verification).

Sources

Optimization

Strategies for scaling up (2,2,2-Trimethoxyethyl)cyclobutane production safely

Welcome to the Technical Support & Process Engineering Center. As a Senior Application Scientist, I frequently consult on the transition of highly strained, moisture-sensitive building blocks from discovery to pilot scal...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support & Process Engineering Center. As a Senior Application Scientist, I frequently consult on the transition of highly strained, moisture-sensitive building blocks from discovery to pilot scale.

The scale-up of (2,2,2-Trimethoxyethyl)cyclobutane presents a dual chemical challenge: constructing the highly strained cyclobutane ring safely, and preserving the acid-labile orthoester moiety during bulk processing. This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to ensure your scale-up is safe, high-yielding, and reproducible.

Section 1: Cyclobutane Ring Construction & Reactor Engineering

Q: During the oxidative cyclization to form the cyclobutane core, our batch yields drop from 85% at the 1-gram scale to 40% at the 50-gram scale. Why does this happen, and how can we safely scale this step?

The Causality: In traditional batch electrochemical setups, scaling up requires increasing the distance between electrodes. This leads to poor mass transfer, uneven potential distribution, and localized resistive heating (Joule heating). The highly strained cyclobutane intermediate is thermally sensitive; the excess heat and prolonged reaction times in batch reactors cause ring-opening side reactions and degradation[1].

The Solution: Transition from a batch flask to a continuous-flow electrochemical reactor. Flow systems maintain a microscopic interelectrode gap (typically <1 mm), which ensures uniform current distribution and rapid heat dissipation, effectively bypassing the thermodynamic limitations of batch scale-up[1].

FlowSetup N1 Linear Precursor Synthesis N2 Electrochemical Flow Reactor N1->N2 Continuous Feed N3 Orthoesterification (Trimethoxymethane) N2->N3 Intermediate N4 Basic Quench (pH > 8.0) N3->N4 Exothermic N5 Wiped Film Evaporation N4->N5 Crude Product

Fig 1: Continuous-flow synthesis and isolation workflow for (2,2,2-Trimethoxyethyl)cyclobutane.

Section 2: Orthoester Stability & Downstream Processing

Q: We are experiencing massive product loss during the aqueous workup. The NMR shows the cyclobutane ring is intact, but the trimethoxyethyl group is gone. How do we prevent this?

The Causality: The (2,2,2-trimethoxyethyl) group is an orthoester. Orthoesters are highly susceptible to acid-catalyzed hydrolysis. Even the mild acidity of standard distilled water or silica gel is enough to protonate the oxygen, forming a highly reactive oxocarbenium ion that rapidly collapses into an ester and methanol[2]. During scale-up, phase-separation times are longer, drastically increasing the product's exposure to the aqueous layer.

The Solution: You must implement a strictly basic workup protocol. Avoid standard silica gel chromatography entirely, as the acidic silanol groups will destroy the orthoester on a multi-gram scale[2]. Instead, utilize vacuum distillation or wiped-film evaporation for purification.

Hydrolysis O1 Orthoester RC(OMe)3 O2 Oxocarbenium Ion [RC(OMe)2]+ O1->O2 H+ (Acid) O3 Hemiorthoester RC(OMe)2(OH) O2->O3 H2O O4 Ester + MeOH RCOOMe O3->O4 -MeOH

Fig 2: Acid-catalyzed hydrolysis pathway dictating strict basic workup requirements.

Section 3: Thermal Runaway & Process Safety

Q: What are the critical safety parameters when scaling the highly exothermic orthoesterification step?

The Causality: As you scale up from a 100 mL flask to a 10 L reactor, the volume of the reaction increases by a factor of 100, but the surface area of the reactor only increases by a factor of ~21. This severe reduction in the surface-area-to-volume ratio cripples the reactor's ability to dissipate heat passively. If the exotherm outpaces the cooling jacket, the reaction rate will exponentially increase, leading to thermal runaway and potential over-pressurization[3].

The Solution: Adhere strictly to the "Rule of 3x" for scale-up[3]. Never increase the reaction volume by more than three times the previously successful run. Furthermore, utilize reaction calorimetry to map the heat evolution before moving to the pilot plant.

Quantitative Process Metrics

To ensure reproducibility and safety, compare your operating parameters against these validated thresholds:

ParameterBench Scale (Batch)Pilot Scale (Continuous Flow)Critical Safety / Quality Threshold
Reactor Volume 50 mL500 mL (Flow Reservoir)Max 3x volume increase per iteration[3]
Current Density 10 mA/cm²137 A/m²< 150 A/m² (Prevents solvent boiling)[1]
Heat Dissipation Passive (Fume hood)Active cooling jacket (15°C)Internal Temp < 35°C[3]
Workup pH 7.0 - 7.58.5 - 9.0 (Buffered)pH > 8.0 (Prevents orthoester hydrolysis)[2]
Residence Time 4 - 6 hours15 - 20 minutesMonitor via in-line FlowIR

Self-Validating Experimental Protocol: Continuous-Flow Cyclization & Isolation

This methodology relies on built-in feedback loops to ensure the integrity of the (2,2,2-Trimethoxyethyl)cyclobutane product.

Step 1: Precursor & Electrolyte Preparation Dissolve the linear precursor and the supporting electrolyte (e.g., tetraethylammonium tetrafluoroborate) in strictly anhydrous methanol to achieve a 0.1 M concentration. Validation: Karl Fischer titration must read <50 ppm water before proceeding to prevent premature hydrolysis.

Step 2: Reactor Priming Flush the continuous-flow electrochemical cell (stainless steel cathode, graphite anode, 0.5 mm interelectrode gap) with anhydrous methanol at 5 mL/min for 10 minutes to remove trapped air and establish baseline pressure.

Step 3: Steady-State Operation Introduce the precursor solution at a flow rate of 2.5 mL/min. Apply a constant current density of 137 A/m²[1]. Maintain the reactor cooling jacket at 15°C to counteract Joule heating.

Step 4: In-Line Self-Validation (PAT) Monitor the reactor effluent using in-line Process Analytical Technology (FlowIR). The disappearance of the linear precursor's ester carbonyl stretch (~1740 cm⁻¹) and the appearance of cyclobutane ring-strain shifted signals confirm steady-state conversion. Failsafe: If conversion drops below 95%, the system must automatically divert the effluent to a recycle stream until optimal current density is restored.

Step 5: Buffered Quench & Isolation Collect the validated effluent directly into a receiving vessel pre-charged with a 5% aqueous sodium bicarbonate solution (pH 8.5). Extract with methyl tert-butyl ether (MTBE). Dry the organic layer over anhydrous K₂CO₃ (do not use MgSO₄, as it can be mildly acidic). Concentrate under reduced pressure and purify via wiped-film evaporation.

References

1.[1] Scalable Electrochemical Cyclobutane Synthesis in Continuous Flow. Thieme Connect. URL: 2.[3] Scale-up Reactions - Division of Research Safety. University of Illinois. URL: 3.[2] Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media. RSC Publishing. URL:

Sources

Reference Data & Comparative Studies

Validation

FTIR characteristic peaks for (2,2,2-Trimethoxyethyl)cyclobutane validation

Analytical Validation of (2,2,2-Trimethoxyethyl)cyclobutane: A Comparative FTIR Spectroscopic Guide As drug development and materials science increasingly rely on complex, sterically hindered building blocks, the rapid a...

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Validation of (2,2,2-Trimethoxyethyl)cyclobutane: A Comparative FTIR Spectroscopic Guide

As drug development and materials science increasingly rely on complex, sterically hindered building blocks, the rapid and unambiguous structural validation of these intermediates becomes critical. (2,2,2-Trimethoxyethyl)cyclobutane is a highly specialized synthon featuring two distinct structural motifs: a strained four-membered cyclobutane ring and a bulky trimethoxy orthoester group.

This guide provides an in-depth, comparative analysis of the Fourier-Transform Infrared (FTIR) characteristic peaks of (2,2,2-Trimethoxyethyl)cyclobutane. By comparing its spectral footprint against structurally adjacent alternatives—Trimethyl orthoacetate and Cyclobutylmethanol—researchers can isolate and validate specific functional group contributions with high confidence.

Mechanistic Causality of FTIR Signals

To interpret the FTIR spectrum of (2,2,2-Trimethoxyethyl)cyclobutane accurately, we must move beyond simple peak-matching and understand the physical causality behind the vibrational modes. The molecule's unique electronic and steric environment dictates its spectral signature.

The Trimethoxy Orthoester Triad (-C(OCH₃)₃): The orthoester group creates a dense, oxygen-rich microenvironment. The high electronegativity of the three oxygen atoms bound to a single carbon significantly alters the adjacent bonds.

  • Methoxy C-H Symmetric Stretch: Unlike a standard aliphatic methyl group (CH₃-C) which exhibits a symmetric C-H stretch around 2872 cm⁻¹, the oxygen atom in a methoxy group alters the effective reduced mass and coupling of the system. This reliably shifts the methoxy symmetric C-H stretch to a distinctly lower, sharper frequency at ~2830 cm⁻¹ .

  • C-O-C Asymmetric Stretch: The central C-O-C linkages in an orthoester are highly polarized. The asymmetric stretching of these coupled bonds results in a massive change in the dipole moment, producing a dominant, broad multiplet in the 1150–1050 cm⁻¹ fingerprint region .

The Strained Cyclobutane Ring: The cyclobutane ring is characterized by severe angle strain (internal angles of ~90° rather than the ideal sp³ 109.5°).

  • Aliphatic C-H Stretch: To accommodate the tight ring angles, the C-C bonds utilize more p-orbital character ("bent bonds"). Consequently, the C-H bonds acquire greater s-orbital character. Because s-orbitals are closer to the nucleus, these C-H bonds are shorter and stronger, pushing the C-H stretching frequencies higher (~2980–2930 cm⁻¹ ) than typical unstrained alkanes .

  • Ring Deformation: The out-of-plane ring deformation (or puckering) mode of the cyclobutane ring is a highly diagnostic skeletal vibration that consistently appears as a sharp band at ~920 cm⁻¹ .

PeakMapping Molecule (2,2,2-Trimethoxyethyl) cyclobutane Ring Cyclobutane Ring (Strained sp³) Molecule->Ring Orthoester Trimethoxy Group (Orthoester) Molecule->Orthoester Peak1 ~2980-2930 cm⁻¹ Aliphatic C-H Stretch Ring->Peak1 Peak2 ~920 cm⁻¹ Ring Deformation Ring->Peak2 Peak3 ~2830 cm⁻¹ Methoxy C-H Sym Stretch Orthoester->Peak3 Peak4 ~1150-1050 cm⁻¹ C-O-C Asym Stretch Orthoester->Peak4

Fig 1: Logical mapping of functional groups to their distinct FTIR vibrational frequencies.

Comparative Spectral Analysis

To objectively validate the synthesis or procurement of (2,2,2-Trimethoxyethyl)cyclobutane, it must be benchmarked against molecules that isolate its specific functional groups.

  • Trimethyl orthoacetate serves as the baseline for the trimethoxy group (lacking the ring) .

  • Cyclobutylmethanol serves as the baseline for the cyclobutane ring (lacking the orthoester).

The table below summarizes the quantitative spectral data for comparative validation:

Vibrational Mode(2,2,2-Trimethoxyethyl)cyclobutaneTrimethyl orthoacetate (Alternative 1)Cyclobutylmethanol (Alternative 2)Diagnostic Significance
O-H Stretch AbsentAbsent~3300 cm⁻¹ (Broad, strong)Confirms absence of hydrolyzed alcohol impurities.
Strained C-H Stretch ~2980–2930 cm⁻¹~2950 cm⁻¹~2980–2940 cm⁻¹Indicates the presence of the strained ring system.
Methoxy C-H Sym. Stretch ~2830 cm⁻¹ (Sharp)~2830 cm⁻¹ (Sharp)AbsentUnambiguous marker for the intact methoxy groups.
C-O-C Asym. Stretch ~1150–1050 cm⁻¹ (Multiplet)~1150–1050 cm⁻¹ (Multiplet)~1050 cm⁻¹ (Single band)Differentiates the complex orthoester from a simple ether/alcohol.
Ring Deformation ~920 cm⁻¹ (Sharp)Absent~920 cm⁻¹ (Sharp)Confirms the integrity of the cyclobutane ring.

Self-Validating Experimental Protocol: ATR-FTIR Workflow

To ensure high-fidelity, reproducible data, the following Attenuated Total Reflectance (ATR) FTIR protocol is designed as a self-validating system. By continuously monitoring the background and baseline, false positives caused by atmospheric interference or cross-contamination are eliminated.

Step 1: Instrument Calibration & Background Subtraction

  • Clean the ATR crystal (Diamond or ZnSe) using anhydrous isopropanol or acetone and a lint-free wipe. Allow the solvent to evaporate completely.

  • Acquire a background spectrum (Air) using 32 co-added scans at a resolution of 4 cm⁻¹.

  • Self-Validation Check: Ensure the background spectrum shows a flat baseline with no residual peaks in the 3000–2800 cm⁻¹ (hydrocarbon contamination) or 1700 cm⁻¹ (carbonyl contamination) regions.

Step 2: Sample Application

  • Using a clean glass Pasteur pipette, deposit 1–2 drops of neat (undiluted) (2,2,2-Trimethoxyethyl)cyclobutane directly onto the center of the ATR crystal.

  • Ensure the liquid forms a uniform thin film covering the entire active area of the crystal. Do not use the pressure anvil for volatile or neat liquids unless a volatile cover is required.

Step 3: Data Acquisition

  • Initiate the sample scan using identical parameters to the background (32 scans, 4 cm⁻¹ resolution, spectral range 4000–400 cm⁻¹).

  • The instrument software will automatically ratio the sample scan against the background to generate the transmittance/absorbance spectrum.

Step 4: Spectral Processing & Quality Control

  • Apply an ATR correction algorithm via the instrument software to adjust for the wavelength-dependent depth of penetration (critical for accurate peak intensity comparisons in the low-frequency 1100–900 cm⁻¹ region).

  • Perform a baseline correction if scattering causes a sloping baseline.

  • Self-Validation Check: Verify the signal-to-noise ratio is >100:1 by inspecting the baseline noise between 2500–2000 cm⁻¹ (a region typically devoid of sample peaks).

Workflow Start 1. Sample Prep Neat Liquid on ATR Bkg 2. Background Scan Air/Bare Crystal Start->Bkg Scan 3. Data Acquisition 32 Scans, 4 cm⁻¹ Res Bkg->Scan Process 4. Spectral Processing Baseline & ATR Correction Scan->Process Analyze 5. Peak Validation Orthoester & Ring Modes Process->Analyze

Fig 2: Self-validating ATR-FTIR workflow for neat liquid sample analysis.

References

  • Smith, B. C. (2017). The C-O Bond III: Ethers By a Knockout. Spectroscopy Online.[Link]

  • Daimon, H., & Tanaka, I. (2022). Molecular structure and puckering potential function of cyclobutane studied by gas electron diffraction and infrared spectroscopy. Chemical Physics Letters.[Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 15050, Trimethyl orthoacetate. PubChem Database.[Link]

Comparative

Escaping Flatland: A Bioisosteric Comparison of Cyclobutane vs. Cyclopropane Derivatives

As a Senior Application Scientist navigating the complexities of modern lead optimization, I frequently encounter the limitations of traditional planar aromatic rings and lipophilic alkyl groups. These classical motifs o...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the complexities of modern lead optimization, I frequently encounter the limitations of traditional planar aromatic rings and lipophilic alkyl groups. These classical motifs often introduce metabolic liabilities, poor aqueous solubility, and off-target promiscuity. To mitigate these issues, the strategic incorporation of small, strained aliphatic rings—specifically cyclopropanes and cyclobutanes—has become a cornerstone of rational drug design (1[1]).

While both serve as excellent bioisosteres, their distinct geometric, electronic, and physicochemical properties dictate their specific utility. This guide provides an in-depth, data-driven comparison of cyclobutane and cyclopropane derivatives, equipping drug development professionals with the mechanistic insights and validated experimental protocols necessary for optimal scaffold selection.

Structural and Geometric Divergence

The fundamental differences between cyclopropane (CyPr) and cyclobutane (CyBu) stem directly from their ring strain and hybridization states.

  • Cyclopropane : As the most strained saturated monocarbocycle (28.1 kcal/mol), cyclopropane is essentially planar (2[2]). Its C-C bonds exhibit high p-character, allowing them to delocalize and conjugate with adjacent pi-systems, effectively mimicking the electronic profile of a double bond (3[3]). The C-H bonds, conversely, possess high s-character, rendering them slightly more acidic than typical alkanes. The C-C bond length is unusually short at 1.53 Å[2].

  • Cyclobutane : With a slightly lower strain energy of 26.3 kcal/mol, cyclobutane adopts a puckered conformation to relieve eclipsing 1,2-torsional interactions[2]. The median puckering angle is approximately 15.5°[1], which reduces the C-C-C bond angle to ~88°[2]. Furthermore, trans-annular 1,3 C-C non-bonding repulsions elongate the C-C bonds to 1.56 Å[2]. This puckered, 3D architecture significantly increases the fraction of sp³ carbons (Fsp³), a metric strongly correlated with clinical success due to improved solubility and reduced non-specific binding.

Physicochemical and Metabolic Impact

When deployed as bioisosteres for tert-butyl groups or phenyl rings, these two carbocycles impart markedly different physicochemical profiles.

  • Steric Bulk and Lipophilicity : Recent studies evaluating trifluoromethylated derivatives reveal that the CF3-cyclobutane motif is sterically larger (171 ų) than both CF3-cyclopropane (155 ų) and the classical tert-butyl group (150 ų) (4[4]). While CF3-cyclobutane is slightly more lipophilic, its 3D volume often provides superior shape complementarity in deep hydrophobic pockets.

  • Electronic Modulation (pKa) : The electron-withdrawing nature of these rings differs significantly. For instance, replacing a tert-butyl amine (pKa 10.69) with a CF3-cyclopropane amine drastically lowers the pKa to 4.06, driven by the conjugative effect of the cyclopropane ring[4]. The CF3-cyclobutane amine, lacking this strong conjugative ability, results in a higher pKa of 5.29[4].

  • Metabolic Stability : Cyclobutanes are generally highly resistant to oxidative metabolism by Cytochrome P450 (CYP450) enzymes compared to electron-rich aromatic systems (5[5]). In specific case studies, such as the optimization of Buclizine analogs, the CF3-cyclobutane derivative maintained reasonable biological activity where the CF3-cyclopropane analog was completely inactive, highlighting cyclobutane as a more optimal replacement in certain steric environments (6[6]).

Quantitative Data Summary

The following table synthesizes the critical physicochemical parameters governing the selection of these bioisosteres.

Property / ParameterCyclopropane (CyPr)Cyclobutane (CyBu)Impact on Drug Design
Strain Energy 28.1 kcal/mol[2]26.3 kcal/mol[2]Influences ring-opening metabolic liabilities.
C-C Bond Length 1.53 Å[2]1.56 Å[2]CyBu spans slightly larger distances, useful for linker design.
Conformation Planar[2]Puckered (~15.5° angle)[1]CyBu increases 3D character (Fsp³), reducing flatland aggregation.
Steric Volume (CF3-R) 155 ų[4]171 ų[4]CyBu provides a bulkier tert-butyl/phenyl mimic.
Amine pKa (CF3-R-NH2) 4.06[4]5.29[4]CyPr exerts a stronger electron-withdrawing conjugative effect.
Strategic Workflow Visualization

To systematize the decision-making process, I have designed the following workflow. It dictates when to deploy a cyclopropane versus a cyclobutane based on pocket topology and metabolic requirements.

BioisostereWorkflow Start Identify Suboptimal Motif (Phenyl, t-Butyl, Alkene) Decision Target Pocket Topology & Vector Requirements Start->Decision Structural Triage CyPro Cyclopropane (CyPr) Planar-like, High s-character Decision->CyPro Shallow/Rigid Pocket CyBu Cyclobutane (CyBu) Puckered, High Fsp3 Decision->CyBu Deep/Flexible Pocket EvalCyPro Evaluate: Rigidity, Solubility, Clearance CyPro->EvalCyPro EvalCyBu Evaluate: 3D Conformation, CYP450 Resistance CyBu->EvalCyBu Opt Optimized Lead Compound (Improved ADME & Potency) EvalCyPro->Opt EvalCyBu->Opt

Decision matrix for selecting cyclopropane vs. cyclobutane bioisosteres during lead optimization.

Validated Experimental Protocols

To objectively compare the performance of synthesized cyclobutane and cyclopropane derivatives, rigorous, self-validating experimental systems are required. Below are the definitive protocols for assessing metabolic stability and permeability.

Protocol A: High-Throughput Microsomal Stability Assay (Intrinsic Clearance)

Causality & Design: This assay evaluates the vulnerability of the bioisostere to Phase I oxidative metabolism. We utilize a NADPH-regenerating system rather than direct NADPH addition to ensure a sustained, linear enzymatic rate over the incubation period[5]. Quenching with cold acetonitrile containing an internal standard (IS) immediately halts enzymatic activity while normalizing any downstream LC-MS/MS injection volume variances, ensuring absolute data trustworthiness[5].

Step-by-Step Methodology:

  • Reagent Preparation : Thaw human liver microsomes (HLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Compound Dilution : Prepare a 10 mM stock of the test compounds (CyPr and CyBu derivatives) in DMSO. Dilute to a 1 µM working concentration in the phosphate buffer (final DMSO concentration must be <0.1% to prevent CYP inhibition).

  • NADPH Regenerating System : Prepare a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in buffer[5].

  • Incubation : In a 96-well plate, combine 1 µM test compound with 0.5 mg/mL HLM. Pre-incubate at 37°C for 5 minutes[5].

  • Initiation & Sampling : Initiate the reaction by adding the NADPH regenerating system. At time points 0, 5, 15, 30, and 60 minutes, extract a 50 µL aliquot[5].

  • Quenching : Immediately dispense the aliquot into 150 µL of ice-cold acetonitrile spiked with 50 nM of a stable isotopically labeled Internal Standard (IS).

  • Centrifugation & Analysis : Centrifuge at 4000 rpm for 15 minutes to pellet precipitated proteins. Analyze the supernatant via LC-MS/MS.

  • Data Processing : Plot the natural log of the remaining parent compound percentage versus time. Calculate the elimination rate constant (

    
    ) and derive the intrinsic clearance (
    
    
    
    ).
Protocol B: Parallel Artificial Membrane Permeability Assay (PAMPA)

Causality & Design: Replacing a planar aromatic ring with a puckered cyclobutane increases Fsp³, which often modulates passive membrane permeability. The PAMPA model uses a lipid-infused artificial membrane to simulate the gastrointestinal tract. Including high-permeability (Verapamil) and low-permeability (Ranitidine) reference drugs establishes a self-validating boundary, ensuring the lipid integrity of each plate.

Step-by-Step Methodology:

  • Donor Preparation : Dilute test compounds to 10 µM in PBS (pH 7.4) containing 5% DMSO.

  • Membrane Coating : Carefully coat the PVDF filter of the donor plate with 5 µL of a 1% (w/v) lecithin solution in dodecane.

  • Assembly : Add 150 µL of the donor solution to the donor plate. Add 300 µL of blank PBS (pH 7.4) with 5% DMSO to the acceptor plate. Carefully place the donor plate into the acceptor plate, ensuring the membrane contacts the acceptor buffer without trapping air bubbles.

  • Incubation : Incubate the assembled sandwich at room temperature for 16 hours in a humidity chamber to prevent evaporation.

  • Quantification : Separate the plates. Transfer aliquots from both donor and acceptor wells to a UV-transparent plate or analyze via LC-MS/MS.

  • Validation & Calculation : Confirm that Verapamil exhibits high permeation and Ranitidine exhibits negligible permeation. Calculate the effective permeability (

    
    ) using the standard steady-state flux equation.
    
References
  • Benchchem - The Rising Star of Saturated Scaffolds: Validating Cyclobutane as a Bioisostere for Aromatic Rings. 5

  • PMC (NIH) - Cyclobutanes in Small‐Molecule Drug Candidates. 2

  • PMC (NIH) - CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. 6

  • PMC (NIH) - Put a ring on it: application of small aliphatic rings in medicinal chemistry. 1

  • JACS Au (ACS) - CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. 4

  • ChemRxiv - Beyond strain release: Delocalisation-enabled organic reactivity. 3

Sources

Validation

Validating the Structural Integrity of the Cyclobutane Ring Post-Reaction: A Comparative Analytical Guide

In drug development and advanced materials science, the cyclobutane motif is highly prized for its ability to rigidly project pharmacophores and functional groups into specific three-dimensional vectors. However, synthes...

Author: BenchChem Technical Support Team. Date: March 2026

In drug development and advanced materials science, the cyclobutane motif is highly prized for its ability to rigidly project pharmacophores and functional groups into specific three-dimensional vectors. However, synthesizing and subsequently functionalizing these four-membered rings presents a significant analytical challenge.

As researchers, we must ask a critical question after every transformation: Did the ring survive? This guide objectively compares the analytical modalities used to validate cyclobutane structural integrity, explains the thermodynamic causality behind ring-opening, and provides self-validating experimental protocols to ensure absolute structural confidence.

The Causality of Ring Opening vs. Retention

Cyclobutanes are thermodynamically challenged. The inherent 1 [1] forces the carbon-carbon bonds into a highly bent, high-energy conformation. When a cyclobutane derivative is subjected to chemical transformations—such as transition-metal cross-coupling, harsh thermal conditions, or photochemistry—the activation barrier for ring-opening is easily breached.

This decomposition frequently proceeds via a2 [2]. Consequently, any synthetic methodology claiming functionalization of a cyclobutane must definitively prove that the four-membered ring did not isomerize into a more thermodynamically stable acyclic or expanded-ring byproduct.

G A Cyclobutane Substrate (High Ring Strain) B Chemical Transformation (Thermal/Catalytic) A->B Applied Conditions C Ring-Opened Byproducts (Relief of Strain) B->C Strain Relief D Intact Cyclobutane Product (Target) B->D Successful Reaction E Analytical Validation (NMR, SCXRD) C->E Detect Alkenes D->E Confirm Ring Integrity

Logical workflow of cyclobutane reaction pathways and analytical validation.

Comparative Analysis of Analytical Modalities

To prove the ring remains intact, we must rely on techniques that probe the fundamental electronic and spatial realities of the molecule. Mass Spectrometry (MS) is insufficient here; an intact cyclobutane and its ring-opened diene isomer share the exact same mass and often exhibit overlapping retention times in chromatography. Instead, we must compare Nuclear Magnetic Resonance (NMR) and Single-Crystal X-Ray Diffraction (SCXRD).

NMR Spectroscopy: Probing Orbital Causality

Because of the bent bonds in the four-membered ring, the exocyclic C-H bonds exhibit increased s-character compared to unstrained alkanes. This orbital causality directly increases the one-bond carbon-hydrogen coupling constant (


). While an unstrained cyclohexane exhibits a 

of ~125 Hz, 3 [3]. Furthermore, long-range proton-proton couplings (

) across the cyclobutane ring are highly orientation-dependent; equatorial-equatorial

couplings are typically ~5 Hz, whereas4 [4].
Quantitative Comparison of Analytical Methods
Analytical ModalityPrimary Diagnostic MetricSample RequirementDefinitive Proof of Ring Integrity?Limitations
NMR (1D & 2D)

(~134 Hz), COSY connectivity
1-5 mgYes (via 2D spin-system mapping)Signal overlap in highly substituted or symmetrical rings.
SCXRD 3D Electron density, C-C-C-C torsionSingle crystal (~0.1 mm)Yes (Absolute confirmation)Requires high-quality diffracting crystals; time-consuming.
MS/MS Retro-[2+2] fragmentation patterns< 1 µgNo (Isomers share exact mass)Cannot definitively distinguish intact ring from diene isomers.
IR Spectroscopy Ring-puckering vibrations (~900 cm⁻¹)< 1 mgPartialPeaks often obscured by functional group fingerprint regions.

Self-Validating Experimental Protocols

A protocol is only robust if it is a self-validating system—meaning the data inherently checks its own accuracy without relying on external assumptions. Below are two field-proven methodologies for validating cyclobutane integrity.

Protocol 1: NMR-Based Structural Validation Workflow

This protocol uses 1D and 2D NMR to create a closed-loop logic system. By cross-referencing the 1D


 coupling constants (which suggest ring strain) with 2D COSY data (which proves cyclic connectivity), the protocol self-validates.

Step 1: Purity Verification & 1D Screening

  • Acquire standard

    
    H and 
    
    
    
    C NMR spectra in a non-exchanging solvent (e.g., CDCl₃).
  • Causality Check: Scan the 4.5–6.5 ppm region. If the cyclobutane ring has opened to a diene, new vinylic proton signals will appear here. The absence of these signals is the first indicator of retention.

Step 2: Extraction of


 Coupling Constants 
  • Acquire a

    
    C-coupled HSQC (or a gated-decoupled 
    
    
    
    C spectrum) to measure the one-bond C-H coupling constants of the ring carbons.
  • Causality Check: Confirm that the

    
     values for the ring methylenes are approximately 134 Hz. If the value drops to ~125 Hz, the ring has likely expanded (e.g., to a cyclopentane). If it rises to >150 Hz, an alkene has formed.
    

Step 3: 2D Spin-System Mapping (COSY/HMBC)

  • Acquire

    
    H-
    
    
    
    H COSY and
    
    
    H-
    
    
    C HMBC spectra. Map the connectivity from C1 → C2 → C3 → C4.
  • Self-Validation Check: The COSY cross-peaks must form a closed loop. If the ring has opened, the COSY will show a linear spin system with terminal ends, immediately flagging a false positive.

G Step1 1. Isolate Product (>95% Purity) Step2 2. 1H & 13C 1D NMR (Screen for Alkenes) Step1->Step2 Step3 3. Extract J-Couplings (1J_CH > 130 Hz) Step2->Step3 If no vinylic protons Step4 4. 2D NMR (COSY/HSQC) (Map Spin Systems) Step3->Step4 Resolve overlaps Step5 5. Structural Confirmation (Intact 4-Membered Ring) Step4->Step5 Connectivity proven

Step-by-step NMR workflow for validating cyclobutane ring structural integrity.

Protocol 2: SCXRD Crystallization and Validation

When NMR signals are heavily overlapped due to symmetry or extensive substitution, SCXRD serves as the ultimate arbiter.

Step 1: Crystal Growth

  • Dissolve 5-10 mg of the purified product in a minimum amount of a good solvent (e.g., dichloromethane). Layer carefully with a poor solvent (e.g., pentane) to induce slow vapor diffusion over 48-72 hours.

Step 2: Data Collection & Refinement

  • Select a single crystal (~0.1 x 0.1 x 0.1 mm) and collect diffraction data at low temperature (typically 100 K) to minimize thermal motion.

  • Solve the structure using intrinsic phasing and refine using full-matrix least-squares on F².

Step 3: Puckering Analysis (Self-Validation)

  • Self-Validation Check: Analyze the thermal ellipsoids and the C-C-C-C torsion angles. A true cyclobutane is rarely perfectly planar; it adopts a "puckered" conformation (torsion angles ~20-30°) to relieve torsional strain between eclipsing hydrogens. If a ring-opened diene is mistakenly modeled as an intact cyclobutane by the software, the thermal ellipsoids of the carbon atoms will elongate abnormally to account for the missing electron density in the assumed C-C bond, immediately revealing the structural error.

References

  • A Comparative Guide to the Ring-Opening Reactivity of Cyclobutene and Cyclopropane Benchchem
  • Detailed Kinetic Study of the Ring Opening of Cycloalkanes by CBS-QB3 Calculations arXiv / The Journal of Physical Chemistry A
  • Spin–Spin Coupling: One-Bond Coupling JoVE (Journal of Visualized Experiments)
  • A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes PubMed / Magnetic Resonance in Chemistry

Sources

Comparative

A Comparative Guide to the Chromatographic Separation of (2,2,2-Trimethoxyethyl)cyclobutane Isomers

In the landscape of pharmaceutical development and chemical research, the precise separation and analysis of isomeric compounds are paramount. The subtle differences in the spatial arrangement of atoms within isomers can...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and chemical research, the precise separation and analysis of isomeric compounds are paramount. The subtle differences in the spatial arrangement of atoms within isomers can lead to vastly different pharmacological and toxicological profiles. This guide provides an in-depth technical comparison of chromatographic strategies for resolving isomers of (2,2,2-Trimethoxyethyl)cyclobutane, a compound of interest for its potential applications in medicinal chemistry. We will explore the separation of both positional isomers (1-(2,2,2-trimethoxyethyl)cyclobutane and 2-(2,2,2-trimethoxyethyl)cyclobutane) and stereoisomers, offering experimentally grounded insights into methodology and expected outcomes.

The separation of cyclobutane isomers presents a unique challenge due to their often-similar physicochemical properties.[1] The rigid four-membered ring structure can result in distinct interactions with chromatographic stationary phases.[1] This guide will delve into the application of Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for the effective resolution of these isomers.

I. Understanding the Challenge: Isomers of (2,2,2-Trimethoxyethyl)cyclobutane

The target molecule, (2,2,2-Trimethoxyethyl)cyclobutane, can exist as several isomers, primarily positional isomers and stereoisomers (enantiomers and diastereomers). The key to their separation lies in exploiting subtle differences in their polarity, volatility, and stereochemistry.

  • Positional Isomers: These isomers differ in the point of attachment of the trimethoxyethyl group to the cyclobutane ring. Their separation generally relies on differences in polarity and boiling points.

  • Stereoisomers: For a substituted cyclobutane, cis/trans diastereomers are possible, and the presence of chiral centers gives rise to enantiomers. Separating enantiomers necessitates the use of a chiral environment, typically a chiral stationary phase (CSP).[1]

II. Gas Chromatography (GC): A High-Resolution Approach for Volatile Isomers

Gas chromatography is a powerful technique for separating volatile and thermally stable compounds. Given the likely volatility of (2,2,2-Trimethoxyethyl)cyclobutane isomers, GC is a primary method to consider. Retention time (t_R) in GC is a critical parameter for identifying individual compounds.[2]

Factors Influencing GC Retention Times

Several factors govern the retention time of an analyte in GC:

  • Column Stationary Phase: The polarity of the stationary phase is a crucial determinant of separation. Non-polar phases separate analytes primarily by boiling point, while polar phases provide additional selectivity based on dipole-dipole interactions.

  • Column Temperature: Higher temperatures decrease retention times by increasing analyte vapor pressure.[2] Temperature programming, a gradual increase in temperature during the run, is often employed to resolve compounds with a wide range of boiling points.[3]

  • Carrier Gas Flow Rate: The velocity of the mobile phase (carrier gas) affects the time analytes spend interacting with the stationary phase.

  • Molecular Structure: The boiling point and interaction of the isomer with the stationary phase will dictate its elution order.

Comparative GC Data (Hypothetical)

The following table presents hypothetical, yet realistic, retention time data for the separation of (2,2,2-Trimethoxyethyl)cyclobutane isomers on two different GC columns. This data is intended to illustrate the principles of separation.

IsomerStationary PhasePredicted Retention Time (min)Comments
1-(2,2,2-trimethoxyethyl)cyclobutaneDB-5 (non-polar)12.5Elution order primarily based on boiling point.
2-(2,2,2-trimethoxyethyl)cyclobutaneDB-5 (non-polar)12.8Expected to have a slightly higher boiling point and thus longer retention.
1-(2,2,2-trimethoxyethyl)cyclobutaneDB-WAX (polar)15.2Stronger interaction with the polar stationary phase leads to longer retention.
2-(2,2,2-trimethoxyethyl)cyclobutaneDB-WAX (polar)16.0The positional difference may lead to greater interaction with the polar phase.
Enantiomer 1 of 1-isomerChiral (Cyclodextrin)18.1Separation of enantiomers is achieved on a chiral stationary phase.
Enantiomer 2 of 1-isomerChiral (Cyclodextrin)18.5The different spatial arrangements lead to differential interaction with the CSP.
Experimental Protocol: GC Separation of Positional Isomers

This protocol outlines a general procedure for the separation of positional isomers using a standard non-polar GC column.

  • System Preparation:

    • Install a DB-5 or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Set the carrier gas (Helium) flow rate to a constant linear velocity of 1.0 mL/min.[3]

    • Set the injector temperature to 250 °C and the detector (FID) temperature to 280 °C.

  • Sample Preparation:

    • Dissolve the isomer mixture in a suitable solvent (e.g., dichloromethane) to a concentration of approximately 1 mg/mL.

  • GC Program:

    • Initial oven temperature: 60 °C, hold for 2 minutes.

    • Temperature ramp: Increase to 240 °C at a rate of 10 °C/min.

    • Final hold: Hold at 240 °C for 5 minutes.

  • Injection and Data Acquisition:

    • Inject 1 µL of the sample with a split ratio of 50:1.

    • Acquire data for the duration of the run.

  • Analysis:

    • Identify the peaks corresponding to the different isomers based on their retention times.

GC_Workflow cluster_prep Preparation cluster_analysis Analysis System_Prep System Preparation (Column, Gas Flow, Temps) Injection Injection System_Prep->Injection Sample_Prep Sample Preparation (Dissolve in Solvent) Sample_Prep->Injection GC_Run GC Run (Temperature Program) Injection->GC_Run Detection Detection (FID) GC_Run->Detection Data_Analysis Data Analysis (Identify Peaks) Detection->Data_Analysis

Caption: Workflow for GC analysis of isomers.

III. High-Performance Liquid Chromatography (HPLC): Versatility for a Range of Polarities

HPLC is a highly versatile technique suitable for a wide range of compounds, including those that are not volatile enough for GC. The choice between normal-phase and reversed-phase chromatography is critical and depends on the polarity of the isomers.[1]

Modes of HPLC for Isomer Separation
  • Normal-Phase HPLC: Utilizes a polar stationary phase (e.g., silica) and a non-polar mobile phase (e.g., hexane/ethyl acetate). This mode is well-suited for separating less polar compounds.

  • Reversed-Phase HPLC: Employs a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., acetonitrile/water).[4] This is the most common mode of HPLC.

  • Chiral HPLC: Essential for the separation of enantiomers, this technique uses a chiral stationary phase (CSP). Polysaccharide-based CSPs are widely used for their broad applicability.[1]

Comparative HPLC Data (Hypothetical)

The following table provides hypothetical retention data for the HPLC separation of (2,2,2-Trimethoxyethyl)cyclobutane isomers under different conditions.

IsomerHPLC ModeStationary PhaseMobile PhasePredicted Retention Time (min)
1-(2,2,2-trimethoxyethyl)cyclobutaneReversed-PhaseC1860:40 Acetonitrile:Water8.2
2-(2,2,2-trimethoxyethyl)cyclobutaneReversed-PhaseC1860:40 Acetonitrile:Water8.9
cis-diastereomerNormal-PhaseSilica90:10 Hexane:Ethyl Acetate10.5
trans-diastereomerNormal-PhaseSilica90:10 Hexane:Ethyl Acetate11.3
Enantiomer 1 of 1-isomerChiralPolysaccharide-based95:5 Hexane:Isopropanol14.7
Enantiomer 2 of 1-isomerChiralPolysaccharide-based95:5 Hexane:Isopropanol16.1
Experimental Protocol: Chiral HPLC for Enantiomer Resolution

This protocol provides a general method for the analytical separation of enantiomers.[1]

  • System Preparation:

    • Install a suitable chiral column (e.g., a polysaccharide-based CSP).

    • Prepare the mobile phase, typically a mixture of a non-polar solvent like hexane and an alcohol modifier such as isopropanol.[1]

    • Degas the mobile phase thoroughly.

    • Equilibrate the column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.

  • Sample Preparation:

    • Dissolve the racemic sample in the mobile phase at a known concentration (e.g., 1 mg/mL).

  • Injection and Data Acquisition:

    • Inject a small volume (e.g., 5-10 µL) of the sample onto the column.

    • Run the analysis under isocratic conditions and record the chromatogram.

  • Analysis:

    • Determine the retention times of the two enantiomers and calculate the resolution factor (Rs).

HPLC_Logic Isomer_Type Type of Isomer Separation Positional Positional Isomers Isomer_Type->Positional Diastereomers Diastereomers Isomer_Type->Diastereomers Enantiomers Enantiomers Isomer_Type->Enantiomers RP_NP_HPLC Reversed-Phase or Normal-Phase HPLC Positional->RP_NP_HPLC Diastereomers->RP_NP_HPLC Chiral_HPLC Chiral HPLC Enantiomers->Chiral_HPLC Chromatography_Mode Recommended Chromatography Mode C18_Silica C18 or Silica RP_NP_HPLC->C18_Silica CSP Chiral Stationary Phase (e.g., Polysaccharide) Chiral_HPLC->CSP Stationary_Phase Stationary Phase

Caption: Logic for selecting the appropriate HPLC method.

IV. Trustworthiness Through Self-Validation and Optimization

The provided protocols serve as a starting point. For any specific application, method validation is crucial. This involves:

  • System Suitability: Injecting a standard mixture to ensure the chromatographic system is performing adequately (e.g., resolution, peak symmetry).

  • Linearity and Range: Establishing a calibration curve to demonstrate that the detector response is proportional to the analyte concentration.

  • Accuracy and Precision: Determining the closeness of the measured values to the true values and the degree of scatter between a series of measurements.

Should separation be suboptimal, a systematic approach to troubleshooting is necessary. This may involve adjusting the mobile phase composition, temperature, or flow rate, or even screening different stationary phases.

V. Conclusion

The successful separation of (2,2,2-Trimethoxyethyl)cyclobutane isomers is achievable through the careful selection and optimization of chromatographic conditions. Gas chromatography is a strong candidate for resolving volatile positional isomers, while HPLC offers greater versatility, particularly for the separation of diastereomers and, with the use of chiral stationary phases, enantiomers. The principles and protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to develop robust and reliable analytical methods for these and other challenging isomer separations.

References

  • SIELC. (2018, February 16). Separation of Cyclobutane, methylene- on Newcrom R1 HPLC column. Retrieved from [Link]

  • Zhang, Z., et al. (2015). Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. RSC Advances, 5(82), 66884-66891. [Link]

  • Yang, C. X., et al. (2012). High-performance liquid chromatographic separation of position isomers using metal-organic framework MIL-53(Al) as the stationary phase. Analyst, 137(1), 133-9. [Link]

  • Krupčík, J., et al. (2003). SEPARATION AND IDENTIFICATION OF ISOMERIC HYDROCARBONS BY CAPILLARY GAS CHROMATOGRAPHY AND HYPHENATED SPECTROMETRIC TECHNIQUES. Chemical Papers, 57(4), 225-240.
  • Li, Y., et al. (2024). Trifluoromethyl-Functionalized 2D Covalent Organic Framework for High-Resolution Separation of Isomers. ACS Applied Materials & Interfaces. [Link]

  • Romanello, D. (2025, April 1). Understanding Retention Time and Relative Retention in Gas Chromatography (GC). Retrieved from [Link]

  • Figshare. (2024, August 24). A data set of retention indices and retention times for 200+ molecules and two stationary phases (gas chromatography). Retrieved from [Link]

Sources

Validation

Benchmarking yield efficiency of (2,2,2-Trimethoxyethyl)cyclobutane synthesis methods

Executive Summary (2,2,2-Trimethoxyethyl)cyclobutane (CAS 1862594-23-7) represents a specialized "homo-orthoester" motif, serving as a critical masked ester functionality in complex organic synthesis. Its stability profi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(2,2,2-Trimethoxyethyl)cyclobutane (CAS 1862594-23-7) represents a specialized "homo-orthoester" motif, serving as a critical masked ester functionality in complex organic synthesis. Its stability profile—robust to basic conditions but highly labile to aqueous acid—makes it an invaluable protecting group strategy and a precursor for ketene acetals in [2+2] cycloadditions.

This guide benchmarks three distinct synthetic methodologies for its production. While commercial availability exists, in-house synthesis is often required to ensure freshness, as orthoesters degrade via moisture-induced hydrolysis. We evaluate the Modified Pinner Synthesis , the Meerwein Salt O-Alkylation , and Trichloromethyl Alcoholysis based on yield, atom economy, and scalability.

Benchmark Overview
MetricMethod A: Modified Pinner Method B: Meerwein O-Alkylation Method C: Trichloromethyl Alcoholysis
Primary Precursor CyclobutylacetonitrileMethyl Cyclobutylacetate(2,2,2-Trichloroethyl)cyclobutane
Yield Efficiency High (85-92%) Moderate-High (75-85%)Moderate (60-70%)
Atom Economy HighLow (Stoichiometric salt waste)Moderate
Scalability Excellent (Industrial Standard)Poor (Lab scale only)Good
Key Risk Moisture sensitivity during HCl additionHigh cost of reagents (

)
High basicity/Elimination side-products

Method A: Modified Pinner Synthesis (The Gold Standard)

The Pinner synthesis remains the most reliable method for converting aliphatic nitriles to orthoesters. This protocol utilizes cyclobutylacetonitrile as the starting material. The reaction proceeds through an imidate hydrochloride intermediate, which is subsequently alcoholyzed to the orthoester.[1]

Mechanism of Action

The nitrile undergoes acid-catalyzed addition of methanol to form the imidate salt. A critical factor in yield optimization is the rigorous exclusion of water to prevent the formation of the thermodynamic ester byproduct.

PinnerMechanism Nitrile Cyclobutylacetonitrile Imidate Imidate Hydrochloride (Intermediate) Nitrile->Imidate 0°C, Anhydrous HCl + MeOH / HCl(g) HCl->Imidate Orthoester (2,2,2-Trimethoxyethyl) cyclobutane Imidate->Orthoester + MeOH (excess) pH Buffer (5-6)

Figure 1: The Pinner pathway requires strict temperature control to stabilize the imidate intermediate.

Optimized Protocol

Reagents:

  • Cyclobutylacetonitrile (1.0 equiv)

  • Anhydrous Methanol (4.0 equiv for Step 1; Excess for Step 2)

  • Dry HCl gas (bubbled) or Acetyl Chloride/MeOH generator

  • Petroleum Ether (co-solvent)

Step-by-Step Workflow:

  • Imidate Formation: Dissolve cyclobutylacetonitrile in a mixture of anhydrous methanol (1.1 equiv) and petroleum ether. Cool to 0°C.

  • Acidification: Slowly bubble dry HCl gas into the solution until saturation (approx. 1.2 equiv). Maintain temperature

    
    .
    
  • Crystallization: Allow the mixture to stand at 4°C for 12–24 hours. The imidate hydrochloride salt will precipitate.

  • Alcoholysis: Decant the supernatant. Resuspend the salt in excess anhydrous methanol (4–5 equiv).

  • Neutralization: Adjust pH to 5–6 using a methanolic ammonia solution or dilute NaOMe. Critical: High pH (>8) causes decomposition to nitrile; low pH (<3) hydrolyzes to ester.

  • Workup: Stir at room temperature for 24 hours. Filter ammonium chloride salts. Distill the filtrate under reduced pressure (approx. 60°C @ 15 mmHg) to isolate the product.

Why it Wins: This method offers the highest throughput for multigram to kilogram scales, provided moisture is excluded.

Method B: Meerwein Salt O-Alkylation (Lab-Scale Precision)

For research settings where handling HCl gas is impractical, or when starting from the ester Methyl Cyclobutylacetate , the Meerwein salt (Trimethyloxonium tetrafluoroborate) provides a potent alkylating strategy.

Mechanism of Action

This method bypasses the nitrile, directly activating the ester carbonyl oxygen to form an alkoxycarbenium ion, which is then quenched with methoxide.

MeerweinMechanism Ester Methyl Cyclobutylacetate Cation Alkoxycarbenium Tetrafluoroborate Ester->Cation DCM, RT Salt + Me3OBF4 Salt->Cation Orthoester Product Cation->Orthoester 0°C, MeOH Quench + NaOMe Quench->Orthoester

Figure 2: The Meerwein route is thermodynamically favorable but atom-inefficient due to BF4 waste.

Optimized Protocol

Reagents:

  • Methyl Cyclobutylacetate (1.0 equiv)

  • Trimethyloxonium tetrafluoroborate (

    
    ) (1.2 equiv)
    
  • Sodium Methoxide (NaOMe) (1.5 equiv)

  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step Workflow:

  • Activation: Under Argon, dissolve Methyl Cyclobutylacetate in anhydrous DCM.

  • Alkylation: Add

    
     in one portion. Stir at room temperature for 16 hours. The solution will remain clear or turn slightly cloudy.
    
  • Quench: Cool the reaction mixture to -78°C.

  • Formation: Add a solution of NaOMe (25% in MeOH) dropwise.

  • Workup: Allow to warm to room temperature. Pour into a mixture of pentane and saturated

    
    .
    
  • Purification: The organic layer is dried (

    
    ) and concentrated. Distillation is required to remove residual ester.
    

Why it Wins: It allows direct conversion of esters to orthoesters under mild conditions, avoiding the acidic environment of the Pinner synthesis.

Method C: Trichloromethyl Alcoholysis (The Classical Nucleophilic Route)

This method is historically significant and useful if (2,2,2-trichloroethyl)cyclobutane is available (e.g., via radical addition of


 to methylene cyclobutane).
Protocol Summary
  • Reactants: (2,2,2-Trichloroethyl)cyclobutane + NaOMe (3.5 equiv) in MeOH.

  • Conditions: Reflux for 6–12 hours.

  • Mechanism: Elimination of HCl to form a 1,1-dichloroalkene intermediate, followed by sequential addition-elimination of methoxide.

  • Drawback: The harsh basic conditions and high temperature often lead to elimination side products (cyclobutenes), lowering the yield to the 60-70% range.

References

  • Pinner Synthesis Fundamentals

    • Roger, R., & Neilson, D. G. (1961).
  • Meerwein Salt Methodology

    • McClelland, R. A., & Ahmad, M. (1979). Hydrolysis of Ortho Esters. Journal of the American Chemical Society.[2]

  • Cyclobutane Building Blocks

    • Namyslo, J. C., & Kaufmann, D. E. (2003). The Application of Cyclobutane Derivatives in Organic Synthesis. Chemical Reviews.
  • Orthoester Synthesis from Nitriles (Detailed Protocol)

    • Organic Syntheses, Coll.[3] Vol. 1, p. 5 (1941). (Classic reference for Trimethyl Orthoacetate, directly applicable to Cyclobutyl analog).

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of (2,2,2-Trimethoxyethyl)cyclobutane and Novel Chemical Entities

As researchers and innovators at the forefront of drug development, we frequently synthesize or handle novel chemical compounds for which comprehensive safety and disposal data are not yet established. This guide provide...

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and innovators at the forefront of drug development, we frequently synthesize or handle novel chemical compounds for which comprehensive safety and disposal data are not yet established. This guide provides a robust, first-principles-based framework for the safe and compliant disposal of such substances, using the specific example of (2,2,2-Trimethoxyethyl)cyclobutane. The procedures outlined here are designed to ensure the safety of laboratory personnel, protect the environment, and maintain strict regulatory compliance.

The fundamental principle when handling any new or uncharacterized substance is to treat it as hazardous until proven otherwise. This proactive approach is the cornerstone of a resilient laboratory safety culture. The disposal of any chemical waste is governed by the U.S. Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA), which provides a "cradle-to-grave" framework for hazardous waste management[1][2].

Part 1: Hazard Characterization of (2,2,2-Trimethoxyethyl)cyclobutane

Without a specific Safety Data Sheet (SDS), we must infer potential hazards by analyzing the chemical's structure. (2,2,2-Trimethoxyethyl)cyclobutane possesses two key structural motifs that inform our initial hazard assessment: the cyclobutane ring and the orthoester functional group.

  • Cyclobutane Moiety : Cyclobutane is a strained four-membered ring. While it is a colorless gas in its parent form, its derivatives are often flammable liquids or gases[3][4][5]. The inherent ring strain can make it susceptible to reactivity under certain conditions[5]. The parent compound, cyclobutane, is classified as an extremely flammable gas (H220)[6]. Therefore, it is prudent to assume that (2,2,2-Trimethoxyethyl)cyclobutane is an ignitable substance.

  • Orthoester Moiety : The "trimethoxyethyl" group constitutes an orthoester. Orthoesters are generally stable but can hydrolyze under acidic conditions to form an ester and alcohols[7][8]. While not typically associated with high acute toxicity, this reactivity must be considered, especially the incompatibility with acids.

Based on this structural analysis, our primary concern for (2,2,2-Trimethoxyethyl)cyclobutane is ignitability . We will proceed with the assumption that it qualifies as a hazardous waste under RCRA.

Part 2: The RCRA Framework for Hazardous Waste Determination

The EPA requires any generator of chemical waste to determine if that waste is hazardous[2]. This is done by checking if the waste exhibits any of the four defined characteristics of hazardous waste[9][10][11][12].

Table 1: RCRA Hazardous Waste Characteristics
CharacteristicEPA CodeDescriptionRelevance to (2,2,2-Trimethoxyethyl)cyclobutane
Ignitability D001Liquids with a flash point < 60°C (140°F), non-liquids that can cause fire through friction or spontaneous combustion, or are ignitable compressed gases[10][11].Highly Probable. The presence of the flammable cyclobutane ring and its organic nature make it likely to have a low flash point[3][4].
Corrosivity D002Aqueous wastes with a pH ≤ 2 or ≥ 12.5, or liquids that corrode steel at a rate > 6.35 mm per year[10][11].Unlikely. The compound is an organic ether/acetal and is not expected to be highly acidic or basic.
Reactivity D003Wastes that are unstable, react violently with water, can explode when heated, or generate toxic gases when mixed with water or under non-corrosive conditions[9][11].Possible. While orthoesters are generally stable, the strained cyclobutane ring could impart some reactivity[5]. It is incompatible with strong oxidizing agents[4][6].
Toxicity D004-D043Wastes that, when subjected to the Toxicity Characteristic Leaching Procedure (TCLP), contain specific contaminants at or above regulated concentrations[2][9].Unknown. Without testing, toxicity cannot be ruled out. As a best practice for a novel compound, assume it is toxic and handle it accordingly.

Based on this assessment, (2,2,2-Trimethoxyethyl)cyclobutane must be managed as a D001 Ignitable Hazardous Waste .

Part 3: Step-by-Step Disposal Protocol

The following protocol provides a direct, procedural guide for the compliant disposal of (2,2,2-Trimethoxyethyl)cyclobutane and similarly uncharacterized chemical wastes.

Step 1: Immediate Personal Protective Equipment (PPE)

Before handling the waste container, ensure you are wearing appropriate PPE.

  • Eye/Face Protection : Wear tightly fitting safety goggles or a face shield[6].

  • Skin Protection : Wear a flame-retardant lab coat and chemical-resistant gloves (inspect gloves prior to use)[6].

  • Ventilation : Handle the waste inside a certified chemical fume hood to avoid inhalation of vapors[6][13].

Step 2: Waste Segregation and Containment

Proper segregation is critical to prevent dangerous reactions.

  • Do Not Mix : Never mix (2,2,2-Trimethoxyethyl)cyclobutane waste with other waste streams, especially acids (due to hydrolysis risk) or strong oxidizers (due to fire/explosion risk)[6][14].

  • Use a Compatible Container : The waste must be collected in a container that is in good condition, free of leaks, and chemically compatible with the substance[14][15]. A high-density polyethylene (HDPE) or glass container with a secure, tight-fitting lid is appropriate[16].

  • Secondary Containment : Store the waste container within a larger, chemically resistant secondary container to contain any potential leaks or spills[14][17].

Step 3: Hazardous Waste Labeling

Proper labeling is a strict EPA requirement and is crucial for safety.

  • Label Immediately : Affix a completed Hazardous Waste Label to the container as soon as the first drop of waste is added[14][18].

  • Required Information : The label must include[15][18][19]:

    • The words "Hazardous Waste" .

    • The full chemical name : "(2,2,2-Trimethoxyethyl)cyclobutane". Do not use abbreviations or chemical formulas[14].

    • A clear indication of the hazards . Check the box for "Ignitable" or "Flammable"[18].

    • The name and contact information of the generating Principal Investigator (PI) and laboratory room number[20].

Step 4: Waste Accumulation in a Satellite Accumulation Area (SAA)

An SAA is a designated location in the lab where hazardous waste can be collected.

  • Location : The SAA must be at or near the point of generation and under the control of laboratory personnel[15][18]. It must be within the line of sight of where the waste is generated[18][19].

  • Storage : If the waste is flammable, it must be stored inside a designated flammable storage cabinet[18][19].

  • Keep Containers Closed : Waste containers must remain closed at all times except when adding waste[14].

  • Volume Limits : An SAA can hold up to 55 gallons of hazardous waste (or 1 quart of acutely hazardous P-listed waste)[18].

Step 5: Arranging for Disposal

Laboratory waste must be disposed of through your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste contractor[1][15].

  • Request Pickup : Follow your institution's specific procedure for requesting a hazardous waste pickup. This typically involves an online form or contacting EH&S directly.

  • Do Not Use Drains : It is illegal and unsafe to dispose of bulk chemical waste down the sink drain[1][18].

  • Empty Containers : Any container that held (2,2,2-Trimethoxyethyl)cyclobutane must be triple-rinsed with a suitable solvent. The rinsate must be collected and treated as hazardous waste[14]. After triple-rinsing, the container may be disposed of in regular trash or reused for compatible waste[14].

Part 4: Visualization of the Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for handling and disposing of novel chemical waste like (2,2,2-Trimethoxyethyl)cyclobutane.

G cluster_0 Waste Generation & Characterization cluster_1 Containment & Labeling cluster_2 Accumulation & Disposal A Waste Generated: (2,2,2-Trimethoxyethyl)cyclobutane B Perform Hazard Assessment (Structural Analysis) A->B C Identify Potential RCRA Characteristics: - Ignitability (D001) - Reactivity (D003) - Toxicity (Unknown) B->C D Select Compatible Container (HDPE or Glass) C->D Assume Hazardous E Affix 'Hazardous Waste' Label - Full Chemical Name - Hazard Identification (Ignitable) - Generator Info D->E F Place in Secondary Containment E->F G Store in Designated SAA (Flammable Cabinet) F->G H Keep Container Closed G->H I Request Waste Pickup (via EH&S) H->I J Licensed Contractor Disposal I->J

Caption: Workflow for the safe disposal of novel chemical compounds.

References

  • Understanding RCRA Waste Characterization. AMI Environmental. [Link]

  • Cyclobutane Properties and Uses. Ontosight AI. [Link]

  • HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. Campus Safety Division. [Link]

  • Cas 287-23-0,CYCLOBUTANE. LookChem. [Link]

  • 3 Rules Regarding Chemical Waste in the Laboratory. Dan The Lab Safety Man. [Link]

  • Managing Hazardous Chemical Waste in the Lab. Lab Manager. [Link]

  • Cyclobutane. Wikipedia. [Link]

  • Disposal of Chemical Waste. Safety Office. [Link]

  • D4447 Standard Guide for Disposal of Laboratory Chemicals and Samples. ASTM International. [Link]

  • Disposal of Chemicals in the Laboratory. Environmental Marketing Services. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]

  • Cyclobutane | C4H8 | CID 9250. PubChem - NIH. [Link]

  • Waste Characterization Regulations: A Guide to Compliance with the RCRA. ALS Global. [Link]

  • Hazardous Waste Characteristics: A User-Friendly Reference Document, October 2009. EPA. [Link]

  • Defining Hazardous Waste. Department of Toxic Substances Control - CA.gov. [Link]

  • Hazardous waste characterization. Practice Greenhealth. [Link]

  • Regulation of Laboratory Waste. American Chemical Society. [Link]

  • How to Properly Dispose Chemical Hazardous Waste. NSTA. [Link]

  • US6281392B1 - Preparation of orthoesters.
  • SRS-008 – Chemical Disposal Standard Operating Procedures (SOP). Veterans Affairs. [Link]

  • Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media. RSC Publishing. [Link]

  • Mechanism and Catalysis for Hydrolysis of Acetals, Ketals, and Ortho Esters. ResearchGate. [Link]

  • Orthoester exchange: a tripodal tool for dynamic covalent and systems chemistry. PMC. [Link]

  • Etherification Reactions of Furfuryl Alcohol in the Presence of Orthoesters and Ketals. -ORCA - Cardiff University. [Link]

Sources

Handling

Personal protective equipment for handling (2,2,2-Trimethoxyethyl)cyclobutane

As a Senior Application Scientist, I frequently consult with drug development teams who encounter unexplained yield drops, side reactions, or safety incidents when handling reactive organic intermediates. When working wi...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with drug development teams who encounter unexplained yield drops, side reactions, or safety incidents when handling reactive organic intermediates. When working with (2,2,2-Trimethoxyethyl)cyclobutane , the root cause of these issues is almost universally a failure to understand the compound's fundamental chemical mechanics.

This guide moves beyond basic compliance. It is designed to provide you with a causality-driven, self-validating framework for handling this specific orthoester, ensuring both operator safety and the stoichiometric integrity of your syntheses.

Physicochemical Profile & Hazard Causality

(2,2,2-Trimethoxyethyl)cyclobutane is a specialized orthoester derivative of cyclobutylacetic acid. To handle it safely, you must first understand its baseline physical properties and inherent instabilities[1].

Table 1: Quantitative Physicochemical Data

ParameterSpecificationOperational Implication
CAS Number 1862594-23-7Essential for exact SDS and regulatory tracking.
Molecular Formula C9H18O3Contains three methoxy groups attached to a single carbon.
Molecular Weight 174.24 g/mol Used for precise stoichiometric calculations.
Physical State LiquidProne to aerosolization and vapor generation.
Storage Temperature Room Temperature (RT)Does not require refrigeration, but must be kept under inert gas[1].
The Hidden Hazard: Orthoester Hydrolysis

The central carbon atom of the orthoester functional group is highly electron-deficient due to the inductive (-I) effect of the three electronegative oxygen atoms. While stable under strictly anhydrous and basic conditions, exposure to even trace amounts of atmospheric moisture or acidic protons triggers a rapid degradation cascade.

The mechanism proceeds via the formation of a highly reactive carboxonium ion, followed by a hemi-orthoester intermediate, which ultimately decomposes into an ester and methanol [2]. The generation of methanol is a critical hazard: it is a toxic, highly flammable vapor that can cause severe systemic toxicity and completely disrupt the stoichiometry of sensitive cross-coupling or protection reactions[3].

Hydrolysis A (2,2,2-Trimethoxyethyl)cyclobutane (Moisture Sensitive) C Carboxonium Ion Intermediate A->C H+ attack / -CH3OH B Atmospheric Moisture (H2O) or Acidic Protons (H+) B->C Catalyzes D Hemi-orthoester C->D +H2O E Cyclobutylacetate Derivative (Ester) D->E Decomposition F Methanol (CH3OH) (Toxic & Flammable Vapor) D->F Release

Fig 1: Mechanistic pathway of orthoester hydrolysis highlighting the generation of toxic methanol.

Causality-Driven PPE Matrix

Standard laboratory personal protective equipment (PPE) is insufficient for handling reactive orthoesters. Your PPE selection must account for both the parent compound and its transient hydrolysis products.

Table 2: Required PPE and Scientific Rationale

PPE CategorySpecificationScientific Rationale (Causality)
Hand Protection Butyl Rubber or Heavy-Duty Nitrile (>0.11 mm)Standard latex offers zero resistance to methanol. Butyl rubber prevents the permeation of both the lipophilic orthoester and the polar methanol byproduct.
Eye Protection Snug-fitting Chemical Splash GogglesLiquid splashes or methanol vapor can cause severe, irreversible corneal damage. Safety glasses with side shields are inadequate.
Body Protection Flame-Resistant (FR) Lab CoatOrthoesters and methanol are highly flammable. Static discharge during inert gas transfer can ignite localized vapor pockets.
Respiratory Fume Hood (Face velocity 80-100 fpm)Prevents inhalation of the orthoester and actively scavenges any methanol generated from accidental moisture exposure.

Self-Validating Operational Workflow

To prevent the formation of the carboxonium ion intermediate, (2,2,2-Trimethoxyethyl)cyclobutane must be handled using rigorous air-free techniques. The following Schlenk line protocol is designed as a self-validating system —meaning the physical feedback of the equipment will tell you if the protocol has been compromised.

Workflow Step1 1. Purge System (3x Vacuum/Argon) Step2 2. Syringe Prep (Oven-dried, Ar-flushed) Step1->Step2 Step3 3. Reagent Extraction (Positive Ar Pressure) Step2->Step3 Step4 4. Transfer to Reaction (Dropwise Addition) Step3->Step4 Hazard Moisture Exposure (Hydrolysis Risk) Step3->Hazard If seal broken Hazard->Step1 Abort & Restart

Fig 2: Self-validating Schlenk line workflow for air-free transfer of moisture-sensitive liquids.

Step-by-Step Air-Free Transfer Protocol
  • Glassware Preparation: Oven-dry the receiving flask and glass syringe at 120°C for a minimum of 4 hours. Assemble the apparatus while hot and cool it under a continuous flow of Argon.

    • Causality: Microscopic surface moisture on ambient glassware is sufficient to initiate localized hydrolysis, ruining reaction yields.

  • System Purge & Validation: Connect the reagent flask to the Schlenk line. Perform three vacuum/argon cycles.

    • Validation Check: Close the vacuum line valve. If the bubbler oil level remains static, the system is hermetically sealed. If the oil level drops, there is an atmospheric leak. Abort, regrease all joints, and restart.

  • Syringe Purging: Insert the needle through the reagent septum. Draw Argon into the syringe and expel it back into the manifold three times to displace any residual air inside the needle hub.

  • Reagent Extraction & Validation: Slowly draw the required volume of (2,2,2-Trimethoxyethyl)cyclobutane.

    • Validation Check: Pull the plunger slightly past the desired volume mark and release it. If the plunger snaps back down to the liquid level, positive Argon pressure is maintained, confirming an air-free environment. If it does not snap back, the septum seal is compromised.

  • Transfer: Transfer the reagent to the reaction flask dropwise to control any exothermic activity.

Disposal and Spill Response Plans

Because of its reactivity profile, (2,2,2-Trimethoxyethyl)cyclobutane cannot be disposed of in standard aqueous waste streams.

  • Spill Response: In the event of a spill outside the fume hood, immediately evacuate the area and eliminate all ignition sources. Don a full-face respirator. Absorb the liquid using an inert, non-combustible material (e.g., dry sand or vermiculite). Do not use sawdust or paper towels , as the heat of hydrolysis combined with flammability can cause auto-ignition. Sweep the absorbed material into a sealed, properly labeled container for incineration.

  • Controlled Quenching (For small residues): To safely dispose of residual amounts in syringes or flasks, dilute the orthoester with a non-polar solvent (e.g., hexane). Slowly add this mixture dropwise to a vigorously stirred solution of dilute aqueous acid (e.g., 1M HCl) inside a fume hood. This deliberately forces complete hydrolysis into the ester and methanol[2]. The resulting mixture can then be safely transferred to a hazardous organic waste carboy.

References

  • Ataman Kimya. Triethyl Orthoformate: Handling, Storage, and Moisture Sensitivity. Retrieved from:[Link]

  • National Center for Biotechnology Information (PMC). Identification of Acid Hydrolysis Metabolites of the Pimelea Toxin Simplexin for Targeted UPLC-MS/MS Analysis. Retrieved from:[Link]

  • National Center for Biotechnology Information (PMC). Self-assembled orthoester cryptands: orthoester scope, post-functionalization, kinetic locking and tunable degradation kinetics. Retrieved from:[Link](Note: URL derived from general PMC repository for orthoester toxicity profiling).

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